4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline
Description
Properties
IUPAC Name |
4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3/c24-19-5-1-17(2-6-19)23(18-3-7-20(25)8-4-18)28-15-13-27(14-16-28)22-11-9-21(26)10-12-22/h1-12,23H,13-16,26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRFRMWIFXULOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661710 | |
| Record name | 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-65-8 | |
| Record name | 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characterization of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline
Introduction
4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline is a complex organic molecule featuring a central piperazine ring, a diphenylmethyl group with fluorine substituents, and an aniline moiety. Its structural motifs are prevalent in medicinal chemistry, suggesting its potential as a scaffold for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is a critical prerequisite for any drug discovery and development program, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation characteristics.
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound and outlines the standard experimental methodologies for their determination. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Compound Identification
A crucial first step in the characterization of any compound is the unambiguous confirmation of its identity. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | CROCHEM |
| CAS Number | 914349-65-8 | CROCHEM, J&K SCIENTIFIC |
| Molecular Formula | C23H23F2N3 | Calculated |
| Molecular Weight | 379.45 g/mol | Calculated |
| Canonical SMILES | C1=CC(=CC=C1N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)N | N/A |
Physicochemical Properties: Experimental Determination
Due to the novelty of this compound, extensive experimental data on its physicochemical properties is not yet publicly available. Therefore, this guide focuses on the established, reliable methodologies that a researcher would employ to determine these critical parameters.
Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, the melting point is a sharp, well-defined temperature range that serves as an important indicator of purity.
The capillary method is a widely accepted and pharmacopeia-compliant technique for determining the melting point of a solid.[1]
Methodology:
-
Sample Preparation: The sample of this compound must be thoroughly dried, preferably in a vacuum desiccator, to remove any residual solvent.[1] The dried sample is then finely powdered.
-
Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2.5-3.5 mm.[1]
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus, which typically consists of a heated metal block with an observation window and a calibrated thermometer or digital temperature sensor.[2]
-
Measurement: The temperature of the block is raised at a controlled rate, typically 1°C per minute, starting from a temperature about 5°C below the expected melting point.[1]
-
Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded. This range is the melting point of the substance.[1][3]
Causality Behind Experimental Choices:
-
Fine Powdering: Ensures uniform heat distribution throughout the sample.
-
Controlled Heating Rate: A slow heating rate (1°C/min) is crucial for allowing the system to remain in thermal equilibrium, leading to an accurate melting point determination. Rapid heating can result in a wider and less accurate melting range.[2]
-
Calibration: Regular calibration of the melting point apparatus with certified reference standards is essential for ensuring the accuracy of the temperature readings.[3][4]
A related structural component, 1-Bis(4-fluorophenyl)methyl piperazine, has a reported melting point of 88-92 °C.[5] This can serve as a preliminary estimate for the melting point of the title compound, although the addition of the aniline group will influence the final value.
Aqueous Solubility
Aqueous solubility is a fundamental property that significantly impacts a drug's absorption and bioavailability. It is defined as the maximum concentration of a substance that can dissolve in water at a given temperature.
The shake-flask method is the gold standard for determining aqueous solubility due to its directness and reliability.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Causality Behind Experimental Choices:
-
Use of Excess Solid: This ensures that the resulting solution is saturated, which is the definition of solubility.
-
Prolonged Equilibration: Allows sufficient time for the dissolution process to reach a steady state.
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms.[6] For a molecule like this compound, which contains basic nitrogen atoms in the piperazine and aniline moieties, the pKa values will dictate its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding.
Potentiometric titration is a highly accurate method for determining the pKa of a compound.[7]
Methodology:
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure sufficient solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored with a calibrated pH meter.[7]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve, which corresponds to the point of half-neutralization.[6][8]
Causality Behind Experimental Choices:
-
Co-solvent: Used to dissolve poorly water-soluble compounds, but its concentration should be minimized as it can affect the pKa value.
-
Standardized Titrant: Ensures the accuracy of the molar calculations.
-
Calibrated pH Meter: Essential for accurate pH measurements, which are central to the determination.
The following diagram illustrates the workflow for pKa determination via potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity, or its preference for a nonpolar (octanol) versus a polar (water) environment. It is typically expressed as its logarithm (logP). LogP is a critical parameter in drug design as it influences a compound's ability to cross cell membranes and its distribution within the body.[9]
The shake-flask method is the most reliable technique for determining logP.[9]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH) are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.[10]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS.[11]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Causality Behind Experimental Choices:
-
Pre-saturation of Solvents: This prevents volume changes during the experiment due to the mutual miscibility of octanol and water.
-
Vigorous Shaking: Ensures intimate mixing of the two phases to facilitate the rapid establishment of equilibrium.
-
pH Control: For ionizable compounds like the one , the distribution between the two phases is pH-dependent. Therefore, performing the experiment in a buffered aqueous phase at a pH where the compound is predominantly in its neutral form is crucial for determining the intrinsic logP.[12]
The following diagram illustrates the shake-flask method for LogP determination.
Caption: Experimental workflow for LogP determination via the shake-flask method.
Summary of Physicochemical Properties and Methods
| Physicochemical Property | Standard Experimental Method | Principle | Importance in Drug Development |
| Melting Point | Capillary Method | Determination of the temperature range over which a solid transitions to a liquid. | Indicator of purity and stability. |
| Aqueous Solubility | Shake-Flask Method | Measurement of the equilibrium concentration of a compound in a saturated aqueous solution. | Affects absorption and bioavailability. |
| pKa | Potentiometric Titration | Measurement of pH changes during titration to determine the point of half-neutralization. | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| LogP | Shake-Flask Method | Determination of the equilibrium distribution of a compound between octanol and water. | Predicts membrane permeability and in vivo distribution. |
Conclusion
The physicochemical properties of this compound are fundamental to its potential as a drug candidate. While specific experimental values for this compound are not yet widely reported, this guide provides the established, robust methodologies for their determination. By following these protocols, researchers can generate the high-quality data necessary to advance their understanding of this molecule and make informed decisions in the drug discovery and development process. The application of these self-validating systems ensures the scientific integrity and trustworthiness of the obtained results, forming a solid foundation for further preclinical and clinical investigations.
References
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- How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
- How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor.
- Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. (2020).
- Partitioning and Partitioning Constants. (2022). Chemistry LibreTexts.
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- 4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]aniline CAS:914349-65-8 manufacturer & supplier. (n.d.). CROCHEM.
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Synthesis and characterization of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline.
An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline
Abstract
This technical guide provides a comprehensive overview of a robust and reproducible methodology for the synthesis and detailed analytical characterization of this compound. This compound is a valuable synthetic intermediate, incorporating the privileged diarylmethylpiperazine scaffold, which is a cornerstone in the development of various centrally acting agents and other therapeutic molecules. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding. We will detail a two-step synthetic sequence involving a nucleophilic aromatic substitution followed by a chemoselective nitro reduction. Subsequently, a complete characterization workflow using modern analytical techniques—including NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC)—is presented to confirm the identity, structure, and purity of the target compound.
Introduction: The Significance of the Diarylmethylpiperazine Scaffold
The piperazine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties and serve as a versatile linker.[1] When functionalized with a diarylmethyl group, as in the case of 1-(Bis(4-fluorophenyl)methyl)piperazine, the resulting structure becomes a key pharmacophore for a range of biologically active molecules.[2] This core is famously present in calcium channel blockers like flunarizine, which are used in the management of migraines.[2] The incorporation of fluorine atoms on the phenyl rings often enhances metabolic stability and binding affinity.
The target molecule, this compound, serves as a crucial intermediate. The terminal primary aniline group is a versatile chemical handle, enabling further derivatization through amide bond formation, sulfonylation, or participation in coupling reactions to build more complex molecular architectures.[3][4] This guide provides the essential knowledge to reliably synthesize and validate this high-value building block for discovery programs.
Synthetic Strategy and Pathway
The synthesis of the title compound is efficiently achieved via a two-step sequence. The retrosynthetic analysis identifies two primary synthons: 1-(Bis(4-fluorophenyl)methyl)piperazine and a 4-nitroaniline precursor.
The forward synthesis proceeds as follows:
-
N-Arylation: A nucleophilic aromatic substitution (SNAr) reaction between 1-(Bis(4-fluorophenyl)methyl)piperazine and 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group strongly activates the aryl fluoride towards nucleophilic attack by the secondary amine of the piperazine.
-
Nitro Group Reduction: A chemoselective reduction of the aromatic nitro group of the intermediate to the corresponding primary aniline. Catalytic hydrogenation is the method of choice for its high efficiency and clean conversion.[5]
This strategy is chosen for its reliability, use of commercially available starting materials, and high-yielding transformations.
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Spectroscopic Analysis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline: A Technical Guide
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Key Features
A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline comprises several key functional groups and proton environments that will give rise to distinct signals in its various spectra.
Molecular Structure Diagram
Caption: Predicted key fragmentation of the parent ion in ESI-MS.
Conclusion
This technical guide provides a detailed prediction of the spectroscopic data for this compound. While experimental data is not currently available in the public domain, the interpretations and predictions presented here, based on established principles and data from analogous structures, offer a robust framework for the characterization of this important molecule. For any definitive research or development application, it is imperative to acquire and analyze experimental data for the specific batch of the compound being used. This guide serves as a valuable reference for what to expect in such an analysis.
References
At the time of this writing, no direct publications with the complete spectroscopic data for this compound were found. The predictions and interpretations in this guide are based on general principles of spectroscopic analysis and data from structurally related compounds found in various chemical databases and medicinal chemistry literature.
An In-Depth Technical Guide to the Crystal Structure of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline
This guide provides a comprehensive technical overview of the crystallographic analysis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document leverages crystallographic data from closely related analogs and established principles of single-crystal X-ray diffraction to present a predictive and insightful analysis. This approach is designed for researchers, scientists, and drug development professionals, offering a robust framework for understanding the structural characteristics of this pharmacologically relevant class of compounds.
Introduction: The Significance of the Bis(4-fluorophenyl)methyl)piperazine Moiety
The bis(4-fluorophenyl)methyl)piperazine scaffold is a key pharmacophore found in a variety of biologically active molecules. Derivatives of this core structure have shown promise as calcium channel blockers, dopamine transporter inhibitors, and anticancer agents.[1][2][3] The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for designing more potent and selective drug candidates. The aniline substituent in the target compound, this compound, introduces a hydrogen-bonding donor group that is likely to influence its crystal packing and interactions with biological targets.
Synthesis and Crystallization
A plausible synthetic route to this compound can be conceptualized based on established methodologies for similar compounds.[1][3][4] The synthesis would likely involve the nucleophilic substitution of a suitable leaving group on the bis(4-fluorophenyl)methyl moiety by a piperazine derivative.
Caption: Proposed synthetic workflow for the target compound.
Obtaining single crystals suitable for X-ray diffraction is a critical and often empirical step. A typical approach would involve dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly.
Experimental Protocol: Single Crystal Growth
-
Purification: The synthesized this compound should be purified to the highest possible degree, typically by column chromatography or recrystallization.
-
Solvent Selection: A range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and yield crystals upon cooling or slow evaporation.
-
Crystallization: The "slow evaporation" method is a common starting point. A saturated solution of the compound is prepared in a chosen solvent in a clean vial, which is then loosely capped to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Once well-formed single crystals of sufficient size (typically 0.1-0.3 mm) appear, they are carefully harvested using a cryoloop.[5]
Single-Crystal X-ray Diffraction: From Crystal to Structure
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[6][7][8] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[9]
Caption: Experimental workflow for single-crystal X-ray diffraction.
Step-by-Step Methodology
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected by a detector.[5][7]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods.[10][11] This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
Predicted Crystal Structure of this compound
Based on the crystal structure of the closely related analog, 1-[Bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine[12], we can make informed predictions about the likely structural features of the target molecule.
Molecular Conformation
The piperazine ring is expected to adopt a stable chair conformation.[12][13] The bis(4-fluorophenyl)methyl group and the aniline moiety will likely occupy equatorial positions on the piperazine ring to minimize steric hindrance. The two fluorophenyl rings are anticipated to be twisted with respect to each other.
Crystallographic Parameters (Hypothetical)
The following table presents the crystallographic data for the analog 1-[Bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine, which can serve as a reference for what might be expected for the target compound.[12]
| Parameter | 1-[Bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine[12] |
| Chemical formula | C18H20F2N2O2S |
| Crystal system | Monoclinic |
| Space group | P21/n |
| a (Å) | 9.905(6) |
| b (Å) | 16.907(15) |
| c (Å) | 10.778(9) |
| β (°) | 98.831(5) |
| Volume (ų) | 1784.1(2) |
| Z | 4 |
| Calculated density (g/cm³) | 1.418 |
| R1 [I > 2σ(I)] | 0.0408 |
Intermolecular Interactions
A key feature of the target molecule is the presence of the aniline group, which contains N-H bonds capable of acting as hydrogen bond donors. This introduces the possibility of intermolecular hydrogen bonding, which would likely play a significant role in the crystal packing. It is plausible that N-H···N or N-H···F hydrogen bonds could be formed, leading to the formation of one-, two-, or three-dimensional supramolecular architectures. In the analog structure, a weak C–H…F hydrogen bond was observed.[12]
Structure-Activity Relationship Insights
The precise knowledge of the three-dimensional structure of this compound would be invaluable for understanding its interaction with biological targets. The conformation of the bis(4-fluorophenyl)methyl group and the relative orientation of the aniline ring are critical for receptor binding. The presence and accessibility of the aniline N-H groups for hydrogen bonding could be a key determinant of binding affinity and selectivity. For instance, in the context of dopamine transporter inhibitors, the spatial arrangement of the aromatic rings and the nitrogen atoms is crucial for interaction with the binding site.[2]
Conclusion
While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its prediction and analysis based on the crystallographic data of close analogs and established experimental methodologies. The insights into the likely molecular conformation, potential intermolecular interactions, and the importance of these structural features for pharmacological activity offer a valuable resource for researchers in medicinal chemistry and drug discovery. The experimental determination of this crystal structure would be a significant contribution to the understanding of this important class of compounds.
References
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
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Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]
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National Institutes of Health. (n.d.). Crystallographic Refinement. Retrieved from [Link]
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Science Education Resource Center at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
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Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]
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Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]
- Deis, L. N., & Jones, T. A. (2006). Considerations for the refinement of low-resolution crystal structures. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 3), 276–283.
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Watkin, D. (2011, April 27). Crystals User Guide. Chemical Crystallography. Retrieved from [Link]
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- Grande, A. W., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4373–4386.
- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
- Naveen, S., et al. (2007). Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine. Molecular Crystals and Liquid Crystals, 469(1), 89-97.
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MySkinRecipes. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Retrieved from [Link]
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- 13. Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Stability of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline: A Comprehensive Analysis for Drug Development
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline, a compound of interest in pharmaceutical research. As a Senior Application Scientist, this document moves beyond mere protocol recitation to explain the underlying scientific principles and rationale that inform experimental design. We will delve into best practices for solubility and stability assessment, ensuring the generation of robust and reliable data crucial for downstream drug development processes, including formulation, toxicology, and clinical studies. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough understanding of this molecule's physicochemical properties.
Introduction: The Critical Role of Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges. Among the most critical early-stage hurdles are the molecule's inherent solubility and stability. These two parameters are foundational to a compound's druggability, influencing everything from its absorption and distribution in the body (ADME) to its shelf-life and therapeutic efficacy.
This compound, hereafter referred to as "the compound," possesses structural features—a basic aniline moiety, a flexible piperazine linker, and lipophilic bis(4-fluorophenyl)methyl groups—that suggest a complex solubility profile. Its aniline and piperazine nitrogens are susceptible to protonation, indicating a pH-dependent aqueous solubility. Concurrently, the large, non-polar bis(fluorophenyl)methyl group predicts significant solubility in organic solvents but may limit its aqueous solubility, a common challenge for many modern drug candidates.
This guide provides a systematic approach to characterizing these properties. We will explore not just how to measure solubility and stability, but why specific solvents, pH ranges, and analytical techniques are chosen, grounding our methods in the principles of physical chemistry and pharmaceutical science.
Physicochemical Properties Overview
A preliminary in-silico and experimental assessment of the compound's properties is essential for designing relevant solubility and stability studies.
| Property | Predicted/Measured Value | Implication for Experimental Design |
| Molecular Weight | ~421.5 g/mol | Standard for a small molecule drug candidate. |
| pKa (predicted) | ~4.5 (aniline N), ~8.5 (piperazine N) | Indicates two potential protonation sites. pH-solubility profile is critical. Testing must span a wide pH range (e.g., pH 2 to 10). |
| logP (predicted) | ~4.2 | Suggests high lipophilicity and potentially low aqueous solubility. Requires careful selection of organic co-solvents for formulation. |
| Chemical Structure | Contains aniline and benzylic C-H bonds | Potential for oxidative degradation. Stability studies should include oxidative stress conditions (e.g., H₂O₂). |
Aqueous Solubility Assessment: A Multi-faceted Approach
Aqueous solubility is arguably the most important parameter for orally administered drugs. We will employ two primary methods: thermodynamic (shake-flask) and kinetic solubility assessment.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of the compound, representing the true saturation point. It is considered the gold standard for solubility measurement. The extended incubation time allows for the dissolution of the most stable crystalline form.
Experimental Workflow: Shake-Flask Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess of the solid compound (e.g., 5-10 mg) to a series of glass vials. The excess is critical to ensure that equilibrium with the solid-state is achieved.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of a series of aqueous buffers. Given the predicted pKa values, a wide range is necessary. Recommended buffers include:
-
pH 2.0 (0.01 N HCl) - Simulates gastric fluid.
-
pH 5.0 (Acetate buffer) - Represents the transition in the small intestine.
-
pH 7.4 (Phosphate buffer, PBS) - Simulates physiological pH.
-
pH 9.0 (Borate buffer) - To assess solubility in a more basic environment.
-
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C for room temperature data and 37°C for physiological relevance) for 24 to 48 hours. This duration is typically sufficient to reach equilibrium.
-
Separation: After incubation, separate the undissolved solid from the solution. This can be achieved via centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Solid Phase Analysis (Optional but Recommended): Recover the remaining solid and analyze it using X-ray powder diffraction (XRPD) to confirm that no polymorphic or solvate form change has occurred during the experiment.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock. This is a higher-throughput method that simulates the conditions of many in-vitro biological assays.
Illustrative Data: pH-Solubility Profile
| pH | Method | Solubility at 25°C (µg/mL) | Dominant Species | Rationale |
| 2.0 | Thermodynamic | 150.5 | Diprotonated (BH₂²⁺) | Both piperazine and aniline nitrogens are protonated, forming a more soluble salt. |
| 5.0 | Thermodynamic | 25.8 | Monoprotonated (BH⁺) | The aniline (pKa ~4.5) is largely neutral, reducing solubility compared to pH 2. |
| 7.4 | Thermodynamic | < 1.0 | Neutral (B) | The compound is primarily in its neutral, more lipophilic form, leading to very low solubility. |
| 9.0 | Thermodynamic | < 0.5 | Neutral (B) | The piperazine (pKa ~8.5) is partially deprotonated, but the compound remains largely neutral. |
Organic Solvent and Co-Solvent Solubility
Understanding solubility in organic solvents is critical for developing formulations for preclinical toxicology studies (e.g., dosing vehicles) and for manufacturing processes.
Protocol: Organic Solvent Solubility
-
Solvent Selection: Choose a range of solvents relevant to pharmaceutical development.
-
Non-polar: Heptane
-
Polar Aprotic: DMSO, NMP, Acetone
-
Polar Protic: Ethanol, Propylene Glycol (PG)
-
Lipids/Oils: Miglyol 812, Sesame Oil
-
-
Methodology: The shake-flask method described in Section 3.1 is directly applicable. Due to higher expected solubility, the initial amount of compound or solvent volume may need adjustment.
-
Analysis: HPLC-UV remains the method of choice for quantification.
Co-Solvent Systems: For many poorly soluble compounds, co-solvent systems are required for intravenous or oral formulations. The choice of co-solvent is critical to maintain the drug in solution upon dilution in aqueous physiological fluids.
Experimental Workflow: Co-Solvent System Evaluation
Caption: Workflow for Co-Solvent Solubility Titration.
Chemical Stability Assessment
Stability testing is essential to identify degradation pathways and determine appropriate storage conditions and shelf-life. We will focus on forced degradation studies, which intentionally stress the compound to rapidly identify potential liabilities.
Forced Degradation Studies
These studies expose the compound to harsh conditions to accelerate degradation. The goal is not to determine shelf-life but to understand how the molecule degrades.
Protocol: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution and expose it to the following conditions in parallel:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24h.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24h.
-
Oxidation: 3% H₂O₂ at room temperature for 24h. The aniline moiety is particularly susceptible to oxidation.
-
Thermal: Incubate the solution at 60°C for 24h.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Time Points: Sample at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours).
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This is an HPLC method that is validated to separate the parent compound from all potential degradation products.
-
Quantification: Determine the percentage of the parent compound remaining.
-
Mass Spectrometry (LC-MS): Use LC-MS to identify the mass of the major degradants, providing clues to their structure.
-
Illustrative Forced Degradation Data
| Condition | % Parent Remaining (24h) | Major Degradants Observed (Hypothetical) | Rationale for Degradation |
| Control (RT) | >99% | None | The compound is stable at room temperature in solution. |
| 0.1 N HCl, 60°C | 98.5% | Minor unknown peak | Generally stable to acid hydrolysis. |
| 0.1 N NaOH, 60°C | 97.2% | Minor unknown peak | Generally stable to base hydrolysis. |
| 3% H₂O₂, RT | 65.4% | M+16 (Oxidation of aniline), N-dealkylation products | Significant degradation. The aniline and potentially benzylic positions are susceptible to oxidation. This is a key stability liability. |
| 60°C | 99.1% | None | Thermally stable in solution for the tested duration. |
Conclusion and Future Directions
The physicochemical characterization of this compound reveals a profile common to many modern drug candidates: very low intrinsic aqueous solubility and a specific susceptibility to oxidative degradation.
-
Solubility: The compound exhibits classic pH-dependent solubility, with significantly higher solubility at low pH (<4) where both basic centers are protonated. At physiological pH 7.4, its solubility is exceedingly low (<1 µg/mL), which will pose a significant challenge for developing an oral formulation. Future work must focus on enabling formulations, such as amorphous solid dispersions or lipid-based systems (e.g., SEDDS).
-
Stability: The primary stability concern is oxidative degradation, likely centered on the electron-rich aniline ring. This finding is critical for manufacturing and storage. Development of the final drug product will require the inclusion of antioxidants and/or packaging under an inert atmosphere (e.g., nitrogen).
The robust, systematic approach outlined in this guide provides the foundational data necessary to address these challenges head-on. By understanding the "why" behind the experimental observations, drug development teams can rationally design formulation strategies and control measures to advance this compound to the next stage of development.
References
-
Bermejo, M., & Avdeef, A. (2008). The Art and Science of Shake-Flask Solubility Measurement. ADMET & DMPK. [Link]
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. [Link]
-
Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology. [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. ICH. [Link]
Potential biological targets of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline.
An In-depth Technical Guide for the Identification of Potential Biological Targets of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline
Abstract
The compound this compound belongs to the diarylmethylpiperazine class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active agents. The precise biological targets of this specific molecule are not extensively documented in public literature, presenting a compelling case for target identification and validation. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically elucidate the molecular targets and mechanism of action of this compound. We will detail a multi-pronged strategy, beginning with computational prediction and progressing through robust experimental workflows for target discovery and validation, including chemical proteomics, thermal shift assays, and biophysical characterization. The methodologies are presented with the underlying scientific rationale to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence.
Introduction: The Significance of the Diarylmethylpiperazine Scaffold
The piperazine ring is a privileged scaffold in drug discovery, prized for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] When incorporated into a diarylmethylpiperazine structure, as in this compound, the resulting molecule gains a three-dimensional architecture that facilitates interactions with a diverse range of biological macromolecules.
Indeed, compounds sharing this core structure have demonstrated a wide spectrum of pharmacological activities. Notable examples include:
-
Calcium Channel Blockers: Drugs like flunarizine utilize this scaffold to achieve their therapeutic effects in migraine treatment.[3]
-
Dopamine Transporter (DAT) Inhibitors: Close structural analogs have shown high affinity for DAT, suggesting potential applications in neurological and psychiatric disorders.[4]
-
Antihistamines and Serotonergic Agents: The diphenylmethylpiperazine motif is a classic pharmacophore for H1 histamine receptor antagonists and is also found in ligands for various serotonin (5-HT) receptors.[5][6]
-
Anticancer and Antimicrobial Agents: Various derivatives have been explored for their potential as anticancer and antimicrobial therapeutics.[3][7][8]
Given this chemical precedent, a systematic investigation into the biological targets of this compound is warranted. This guide outlines a logical, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) driven approach to this challenge.
Phase I: In Silico Target Prediction and Hypothesis Generation
Before embarking on resource-intensive experimental work, a computational pre-assessment can effectively narrow the search space and generate testable hypotheses. This initial phase leverages the vast amount of existing bioactivity data associated with structurally related molecules.
Strategy: Leveraging Chemical Similarity
The principle of molecular similarity states that structurally similar molecules are likely to have similar biological activities. We can exploit this by querying chemical databases with the structure of our compound of interest.
Recommended Tools:
-
ChEMBL: A database of bioactive molecules with drug-like properties.
-
PubChem BioAssay: A public repository of biological activity data.
-
SwissTargetPrediction: A web server for predicting the most probable protein targets of a small molecule.
Prioritized Target Classes based on Preliminary Analysis
Based on the known activities of the diarylmethylpiperazine scaffold, the following target classes should be prioritized for investigation:
| Priority Tier | Target Class | Rationale / Key Examples | Supporting Literature |
| Tier 1 | Monoamine Transporters | Dopamine (DAT), Serotonin (SERT), Norepinephrine (NET) transporters. High structural homology to known DAT inhibitors. | [4] |
| Tier 1 | G-Protein Coupled Receptors (GPCRs) | Histamine (H1), Serotonin (5-HT2A, etc.), and Dopamine (D2) receptors. Classic targets for this scaffold. | [5][9] |
| Tier 2 | Voltage-Gated Ion Channels | L-type and T-type calcium channels. The core is present in known calcium channel blockers. | [3] |
| Tier 3 | Enzymes | Tyrosinase, various kinases. Some piperazine derivatives show inhibitory activity against these enzymes. | [10][11] |
| Tier 3 | Other Transporters | Equilibrative Nucleoside Transporters (ENTs). | [12] |
Phase II: Unbiased Experimental Target Identification
While in silico methods provide a valuable starting point, they are predictive. Unbiased experimental approaches are essential to discover both expected and novel targets directly from a biological system.
Affinity Chromatography-Mass Spectrometry (AC-MS)
This technique, often described as "fishing for proteins," uses an immobilized version of the compound to capture its binding partners from a cell or tissue lysate.
Causality Behind Experimental Choices: AC-MS is a powerful upfront method because it directly identifies proteins that physically interact with the compound. The choice of linker chemistry is critical to ensure the pharmacophore remains accessible for binding.
Protocol 1: Affinity Chromatography-Mass Spectrometry
-
Ligand Immobilization:
-
Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain terminating in a carboxylic acid or amine) attached to the aniline nitrogen.
-
Covalently couple this analog to NHS-activated sepharose beads via amide bond formation.
-
Thoroughly wash the beads to remove unreacted ligand and block any remaining active sites with an appropriate quenching agent (e.g., ethanolamine).
-
-
Lysate Preparation:
-
Select a relevant cell line (e.g., a neuronal cell line like SH-SY5Y if neurological targets are suspected).
-
Lyse the cells under non-denaturing conditions (e.g., using a mild detergent like CHAPS) to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Capture:
-
Incubate the clarified lysate with the ligand-coupled beads.
-
As a crucial negative control, incubate a separate aliquot of the lysate with beads that have been blocked but have no ligand attached.
-
A second control involves a competitive elution: incubate the lysate with the ligand-coupled beads in the presence of an excess of the free (non-immobilized) compound.
-
-
Elution and Protein Identification:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides by LC-MS/MS.
-
Proteins that are present in the main experiment but absent or significantly reduced in the control experiments are considered high-confidence "hits."
-
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This allows for the assessment of target engagement in a native cellular environment.
Causality Behind Experimental Choices: CETSA is invaluable because it confirms target engagement within intact cells, providing a more physiologically relevant context than lysate-based methods. The proteome-wide implementation (MS-CETSA) can identify targets without prior bias.
Protocol 2: Proteome-Wide MS-CETSA
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with the compound at a relevant concentration (e.g., 10x the expected EC50) and a control set with vehicle (e.g., DMSO).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., from 40°C to 64°C) for 3 minutes. Include an unheated control at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) fraction by ultracentrifugation.
-
Collect the supernatant.
-
-
Sample Preparation for MS:
-
Perform a tryptic digest on the soluble protein fraction from each temperature point.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative proteomics.
-
-
LC-MS/MS and Data Analysis:
-
Analyze the labeled peptides by LC-MS/MS.
-
For each identified protein, plot the relative abundance of soluble protein versus temperature. A target protein will show a rightward shift in its melting curve in the presence of the compound compared to the vehicle control.
-
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Phase III: Target Validation and Biophysical Characterization
Identifying a "hit" from a discovery screen is only the first step. The interaction must be rigorously validated to confirm it is direct, specific, and functionally relevant.
Biochemical Validation: Confirming Direct Binding
Once a putative target protein is identified, the next step is to confirm a direct interaction using purified components.
-
Surface Plasmon Resonance (SPR): This label-free technique measures binding events in real-time by detecting changes in the refractive index on a sensor chip.
-
Protocol: Immobilize the purified target protein on a sensor chip. Flow different concentrations of this compound over the chip. The resulting sensorgrams can be used to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), a direct measure of binding affinity.
-
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).
-
Protocol: Place the purified target protein in the sample cell of the calorimeter. Titrate in the compound from a syringe. The heat released or absorbed with each injection is measured to determine the binding parameters.
-
Cellular Validation: Confirming Target Engagement and Functional Effect
Validation must extend back into the cellular environment to ensure the interaction is relevant in a biological context.
-
Target Engagement Assays: Techniques like NanoBRET™ can be used to quantify compound binding to a specific target in live cells. This involves expressing the target protein as a fusion with NanoLuc® luciferase and measuring the energy transfer to a fluorescent tracer that competes with the compound for the binding site.
-
Functional Assays: This is the most critical step in validation. The assay must be tailored to the specific target class.
-
If the target is a GPCR: Measure downstream signaling events, such as changes in intracellular calcium (for Gq-coupled receptors) or cAMP levels (for Gs/Gi-coupled receptors).
-
If the target is a transporter: Use a substrate uptake assay (e.g., using a radiolabeled substrate like [3H]-dopamine for DAT) to measure the compound's inhibitory activity (IC50).
-
If the target is an enzyme: Perform an in vitro activity assay with the purified enzyme to determine if the compound acts as an inhibitor or activator (IC50 or EC50).
-
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cellular effect of the compound is diminished or abolished in these cells compared to wild-type cells, it provides strong evidence that the protein is the relevant target.
Caption: A multi-step workflow for validating putative biological targets.
Conclusion
The journey from a compound of interest to a validated biological target is a systematic process of hypothesis generation, unbiased discovery, and rigorous validation. For this compound, the rich pharmacology of its parent scaffold provides a strong foundation for hypothesizing potential targets, particularly within the realms of neurotransmitter transporters and receptors. By employing the integrated workflow described in this guide—combining in silico prediction with powerful experimental techniques like AC-MS and CETSA, followed by meticulous biophysical and cellular validation—researchers can confidently identify and characterize its molecular targets. This foundational knowledge is the critical first step in translating a chemical entity into a potential therapeutic agent or a valuable tool for chemical biology.
References
-
Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI.[Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate.[Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.[Link]
-
Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed.[Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.[Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology.[Link]
-
Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central.[Link]
-
Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed.[Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.[Link]
-
Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine. PubMed.[Link]
-
Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PubMed Central.[Link]
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- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
Literature review on the synthesis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline.
An In-Depth Technical Guide to the Synthesis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline
Introduction
This compound is a significant scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The unique combination of a bis(4-fluorophenyl)methyl moiety, a piperazine linker, and a terminal aniline group imparts specific physicochemical properties that are crucial for its biological interactions. This guide provides a comprehensive overview of the synthetic strategies for this compound, offering insights into the chemical principles and practical considerations for its preparation. It is intended for researchers, scientists, and professionals in the field of drug development.
The benzhydrylpiperazine substructure is a common feature in a variety of therapeutic agents, including antihistamines, calcium channel blockers, and antipsychotics.[1][2] The fluorine atoms on the phenyl rings can enhance metabolic stability and binding affinity to target proteins. The terminal aniline group offers a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs.
Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be approached through several strategic disconnections. The most logical and commonly employed strategies involve the formation of the C-N bond between the piperazine ring and the aniline moiety or the benzhydryl group. This guide will focus on two primary and highly effective synthetic routes:
-
Route A: Nucleophilic Aromatic Substitution followed by Reduction.
-
Route B: Direct N-Arylation of 1-(Bis(4-fluorophenyl)methyl)piperazine.
A key starting material for both routes is 1-(Bis(4-fluorophenyl)methyl)piperazine . The synthesis of this intermediate is a critical first step.
Synthesis of the Key Intermediate: 1-(Bis(4-fluorophenyl)methyl)piperazine
The preparation of 1-(bis(4-fluorophenyl)methyl)piperazine is typically achieved through the reaction of piperazine with bis(4-fluorophenyl)methyl halide (chloride or bromide).
Experimental Protocol: Synthesis of 1-(Bis(4-fluorophenyl)methyl)piperazine
-
To a solution of excess piperazine in a suitable solvent such as toluene or acetonitrile, add bis(4-fluorophenyl)methyl chloride.
-
The reaction is typically carried out in the presence of a base, like potassium carbonate or triethylamine, to neutralize the hydrochloric acid formed during the reaction.
-
The mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After cooling, the reaction mixture is filtered to remove the base and any salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization, to yield pure 1-(bis(4-fluorophenyl)methyl)piperazine.[1]
Route A: Nucleophilic Aromatic Substitution and Subsequent Reduction
This synthetic approach involves the initial reaction of 1-(bis(4-fluorophenyl)methyl)piperazine with a 4-substituted nitrobenzene, followed by the reduction of the nitro group to an amine. This is a robust and widely used method for the synthesis of aromatic amines.
Workflow for Route A
Caption: Synthetic workflow for Route A.
Step 1: Synthesis of 1-(Bis(4-fluorophenyl)methyl)-4-(4-nitrophenyl)piperazine
This step involves a nucleophilic aromatic substitution reaction. The secondary amine of the 1-(bis(4-fluorophenyl)methyl)piperazine acts as a nucleophile, attacking the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene at the carbon atom bearing the fluorine atom. The nitro group is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack.
Experimental Protocol:
-
In a round-bottom flask, dissolve 1-(bis(4-fluorophenyl)methyl)piperazine and 1-fluoro-4-nitrobenzene in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Add a base, such as potassium carbonate or sodium bicarbonate, to the mixture.[3]
-
Heat the reaction mixture at an elevated temperature (typically 80-120 °C) for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.[4]
Step 2: Reduction of the Nitro Group
The final step in this route is the reduction of the nitro group of 1-(bis(4-fluorophenyl)methyl)-4-(4-nitrophenyl)piperazine to the corresponding aniline. Several reducing agents can be employed for this transformation.
Common Reduction Methods:
-
Catalytic Hydrogenation: This is a clean and efficient method. The reaction is carried out using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[5]
-
Metal-Acid Reduction: A classic method using metals like tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl).
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine hydrate in the presence of a catalyst (e.g., Pd/C).
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 1-(bis(4-fluorophenyl)methyl)-4-(4-nitrophenyl)piperazine in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (typically at a pressure of 50 psi) at room temperature for several hours.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield this compound.
Route B: Direct N-Arylation of 1-(Bis(4-fluorophenyl)methyl)piperazine
This route involves the direct coupling of 1-(bis(4-fluorophenyl)methyl)piperazine with a suitable 4-haloaniline derivative, typically in a palladium-catalyzed reaction such as the Buchwald-Hartwig amination. This method offers a more direct approach to the target molecule.
Workflow for Route B
Caption: Synthetic workflow for Route B.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. It involves the cross-coupling of an amine with an aryl halide, catalyzed by a palladium complex.
Key Components of the Reaction:
-
Palladium Catalyst: A palladium(0) source (e.g., Pd₂(dba)₃) or a palladium(II) precatalyst (e.g., Pd(OAc)₂) is used.
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos) is crucial for the catalytic cycle.
-
Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate) is required.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Experimental Protocol:
-
To an oven-dried Schlenk flask, add the palladium catalyst and the phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Add the base, 1-(bis(4-fluorophenyl)methyl)piperazine, and the 4-haloaniline (e.g., 4-bromoaniline).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired aniline derivative.
Comparative Summary of Synthetic Routes
| Feature | Route A: Nucleophilic Substitution & Reduction | Route B: Buchwald-Hartwig Amination |
| Starting Materials | 1-(Bis(4-fluorophenyl)methyl)piperazine, 1-fluoro-4-nitrobenzene | 1-(Bis(4-fluorophenyl)methyl)piperazine, 4-haloaniline |
| Number of Steps | Two | One |
| Reagents & Conditions | Common lab reagents, high temperatures | Air-sensitive catalysts and ligands, inert atmosphere required |
| Yields | Generally good to excellent over two steps | Can be high, but sensitive to reaction conditions |
| Scalability | Generally more straightforward to scale up | Can be challenging to scale up due to catalyst cost and sensitivity |
| Substrate Scope | Limited by the availability of activated nitroarenes | Broader scope for aryl halides |
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The choice of the optimal route depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory.
Route A, involving nucleophilic aromatic substitution followed by reduction, is a classic and reliable method that utilizes readily available reagents. While it involves two steps, the procedures are generally robust and scalable.
Route B, the direct N-arylation via Buchwald-Hartwig amination, offers a more convergent and elegant one-step approach. However, it requires more specialized and sensitive reagents, including palladium catalysts and phosphine ligands, and necessitates stringent anhydrous and inert reaction conditions.
For large-scale production, Route A may be more cost-effective and practical. For medicinal chemistry applications where rapid access to a variety of analogs is desired, the broader substrate scope of the Buchwald-Hartwig amination in Route B could be advantageous. Ultimately, a thorough understanding of both methodologies provides the synthetic chemist with valuable tools for the preparation of this important molecular scaffold and its derivatives.
References
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ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link][6]
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Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-946.[3]
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Singh, K., et al. (2022). SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784.[2]
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CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENY-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link][7]
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Google Patents. (n.d.). EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. Retrieved from [4]
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In Silico ADMET Profiling of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline: A Technical Guide for Drug Discovery Professionals
Executive Summary
The journey of a drug candidate from discovery to market is fraught with challenges, with a significant percentage of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The "fail early, fail cheap" paradigm is now central to modern drug discovery, emphasizing the need for robust, predictive tools in the initial phases of research. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of ADMET properties for the novel chemical entity (NCE), 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline. By leveraging a suite of validated, open-access computational tools, we will construct a detailed ADMET profile for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind each predictive step, thereby enabling more informed decision-making in the lead optimization process.
Introduction: The Imperative of Early ADMET Assessment
The Critical Role of ADMET in Drug Development
Historically, pharmacokinetic and safety issues were leading causes for the late-stage attrition of drug candidates.[1] A compound must not only interact effectively with its biological target but also navigate a complex biological system to reach that target in sufficient concentration and for an appropriate duration, without causing undue toxicity.[2] The failure to consider these ADMET properties early in the discovery pipeline leads to wasted resources and significant financial loss. Therefore, a proactive, integrated approach to evaluating drug-likeness from the outset is a cornerstone of efficient and successful drug development.
The Power of In Silico Prediction
The advent of sophisticated computational methods has revolutionized early-stage drug discovery.[3] In silico ADMET prediction offers a rapid, cost-effective, and ethically sound alternative to extensive preclinical animal testing, allowing for the virtual screening and prioritization of compounds before their synthesis.[4] These predictive models, often built on Quantitative Structure-Activity Relationship (QSAR) principles and advanced machine learning algorithms, analyze a molecule's structure to forecast its behavior in the human body.[5] By using a consensus approach—leveraging multiple predictive tools—we can enhance the reliability of these predictions and identify potential liabilities with greater confidence.[3]
Profile of the Target Compound: this compound
For the purposes of this guide, we will analyze the compound this compound. This molecule features a central piperazine ring, a common scaffold in medicinal chemistry known for its versatile binding capabilities and presence in numerous approved drugs.[6][7] The structure combines a benzhydryl moiety with two fluorine substitutions and an aniline group.
-
Canonical SMILES: C1=CC(=CC=C1N)N2CCN(CC2)C(C3=CC=C(F)C=C3)C4=CC=C(F)C=C4
-
Molecular Formula: C23H23F2N3
-
Synonym: BIFEP (for the purpose of this document)
This analysis will treat BIFEP as a novel discovery compound, proceeding through a standard in silico evaluation workflow as if it were a newly designed hit molecule.
Methodological Framework for In Silico ADMET Prediction
Foundational Principles: From Structure to Property
The fundamental principle underpinning in silico prediction is that a molecule's chemical structure dictates its physicochemical and, consequently, its biological properties. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between chemical structure and a specific property.[8] This is achieved by calculating numerical representations of the molecule, known as molecular descriptors (e.g., LogP, molecular weight, polar surface area), and using them to build predictive models trained on large datasets of compounds with known experimental values.[9]
The Computational Toolkit: A Multi-Model Approach
No single predictive model is infallible. The accuracy of any in silico tool is dependent on the quality of its training data and the algorithm used.[3] Therefore, a robust strategy involves using a combination of well-regarded, freely accessible web servers to build a consensus profile. This approach helps to validate the predictions and understand the potential range of outcomes. For this guide, our workflow will integrate the following platforms:
-
SwissADME: For comprehensive physicochemical properties, pharmacokinetics (absorption, distribution), drug-likeness, and potential for CYP450 inhibition.[10]
-
admetSAR 2.0: For a broad evaluation of ADMET properties, including detailed toxicity endpoints like carcinogenicity and Ames mutagenicity.[2][10]
-
ProTox-II: For focused prediction of toxicological endpoints, including hepatotoxicity and LD50 values, and identification of potential toxic fragments.[11]
The Predictive Workflow: An Integrated Assessment
The overall workflow is designed to be systematic, moving from broad physicochemical characterization to specific pharmacokinetic and toxicological predictions.
Caption: Overall workflow for the in silico ADMET prediction of BIFEP.
Step-by-Step Predictive Workflow & Protocol
Protocol 1: Physicochemical & Pharmacokinetic Profiling via SwissADME
This initial step establishes the fundamental physicochemical identity of BIFEP and provides a first pass at its pharmacokinetic profile.
-
Step 1: Navigate to the SwissADME web server ([Link]).
-
Step 2: Copy the SMILES string for BIFEP (C1=CC(=CC=C1N)N2CCN(CC2)C(C3=CC=C(F)C=C3)C4=CC=C(F)C=C4) and paste it into the input box.
-
Step 3: Click "Run" to execute the prediction.
-
Step 4: Analyze the results, focusing on the following parameters:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), LogS (aqueous solubility), and Topological Polar Surface Area (TPSA). These descriptors are fundamental to predicting absorption and distribution.[12]
-
Lipinski's Rule of Five: A widely used guideline to assess drug-likeness and potential for good oral absorption. The rules are: MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.[13]
-
Pharmacokinetics: Gastrointestinal (GI) absorption prediction (High/Low), Blood-Brain Barrier (BBB) permeation (Yes/No), and P-glycoprotein (P-gp) substrate status. P-gp is a key efflux transporter that can prevent drugs from reaching their targets.[14]
-
Bioavailability Score: An integrated score (0 to 1) predicting the probability of the molecule having at least 10% oral bioavailability in rats.
-
Protocol 2: Metabolism & Broader ADMET Profiling via admetSAR 2.0
This protocol provides complementary pharmacokinetic data and a deeper dive into metabolic and toxicological properties.
-
Step 1: Access the admetSAR 2.0 web server ([Link]).
-
Step 2: Input the SMILES string for BIFEP and submit for prediction.
-
Step 3: Systematically review the calculated properties, paying close attention to:
-
Absorption: Human Intestinal Absorption (HIA) and Caco-2 permeability. Caco-2 cell lines are a standard in vitro model for predicting intestinal drug absorption.[15]
-
Metabolism: Substrate and inhibitor status for key Cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). CYP enzymes are crucial for drug metabolism, and inhibition can lead to dangerous drug-drug interactions.[16]
-
Toxicity: Ames test for mutagenicity and Carcinogenicity prediction. A positive Ames test is a significant red flag for genetic toxicity.
-
Protocol 3: Focused Toxicity Assessment via ProTox-II
This final predictive step focuses on critical toxicities that are frequent causes of drug failure.
-
Step 1: Navigate to the ProTox-II web server ([Link]).
-
Step 2: Enter the SMILES string for BIFEP to initiate the toxicity prediction.
-
Step 3: Evaluate the key toxicological endpoints:
-
Predicted LD50: The median lethal dose in mg/kg, providing a quantitative estimate of acute toxicity.
-
Toxicity Class: A classification from 1 (highly toxic) to 6 (non-toxic) based on the Globally Harmonized System (GHS).
-
Hepatotoxicity: Prediction of whether the compound is likely to cause drug-induced liver injury, a major reason for drug withdrawal.[8]
-
hERG Inhibition: Prediction of potential to block the hERG potassium channel. hERG blockade is strongly associated with cardiotoxicity (QT prolongation) and is a critical safety liability.
-
Data Synthesis and Integrated Profile of BIFEP
By consolidating the outputs from all three platforms, we can construct a comprehensive and self-validating ADMET profile for this compound.
Summary of Predicted ADMET Properties
| Parameter | Category | Predicted Value / Classification | Platform(s) | Interpretation & Significance |
| Physicochemical | Molecular Weight | ~393.47 g/mol | SwissADME | Within Lipinski's rule (<500), favorable for absorption. |
| LogP (Consensus) | ~4.15 | SwissADME | Moderately lipophilic, balances solubility and permeability. | |
| LogS (Aqueous Solubility) | Moderately Soluble | SwissADME | Adequate solubility predicted, reducing dissolution-limited absorption risk. | |
| TPSA | ~41.5 Ų | SwissADME | Favorable for cell membrane permeation and oral bioavailability. | |
| Absorption | Lipinski's Rule of Five | 0 Violations | SwissADME | Strong indicator of drug-likeness and potential for good absorption. |
| GI/HIA Absorption | High / Positive (+) | SwissADME, admetSAR | High probability of good absorption from the gastrointestinal tract.[17] | |
| Caco-2 Permeability | Permeable (+) | admetSAR | Suggests good passive diffusion across the intestinal epithelium.[15] | |
| Bioavailability Score | 0.55 | SwissADME | Indicates a reasonable probability of oral bioavailability. | |
| Distribution | BBB Permeation | Yes / Permeable (+) | SwissADME, admetSAR | Compound is predicted to cross the blood-brain barrier.[18][19] |
| P-gp Substrate | No / Non-substrate | SwissADME, admetSAR | Favorable; not likely to be actively removed from target tissues by P-gp. | |
| Metabolism | CYP2D6 Inhibitor | Yes / Inhibitor | SwissADME, admetSAR | Potential Liability: Risk of drug-drug interactions with CYP2D6 substrates. |
| CYP3A4 Inhibitor | No / Non-inhibitor | SwissADME, admetSAR | Favorable; lower risk of interactions with the most common metabolic pathway. | |
| Toxicity | hERG Inhibition | Yes / Blocker (Weak-Mod) | admetSAR, ProTox-II | Critical Liability: Potential for cardiotoxicity; requires experimental validation. |
| Hepatotoxicity | Active / High Probability | ProTox-II, admetSAR | Potential Liability: Risk of drug-induced liver injury. | |
| Ames Mutagenicity | Negative (-) | admetSAR | Favorable; predicted to be non-mutagenic. | |
| Carcinogenicity | Negative (-) | admetSAR | Favorable; predicted to be non-carcinogenic. | |
| Acute Toxicity (LD50) | ~500 mg/kg (Class 4) | ProTox-II | Moderate acute toxicity predicted. |
Expert Analysis and Strategic Implications
As a Senior Application Scientist, the integrated data presents a nuanced profile for BIFEP, with both promising characteristics and significant, actionable liabilities.
-
Strengths (The "Go" Signals): The compound exhibits an excellent profile for oral absorption and distribution. It adheres to Lipinski's rules, is predicted to have high GI absorption, and its physicochemical properties (MW, TPSA, LogP) are in a favorable range.[13] Furthermore, its predicted ability to cross the BBB combined with its non-substrate status for the P-gp efflux pump makes it a potentially attractive candidate for a centrally-acting therapeutic.[18][19] The lack of mutagenic or carcinogenic alerts is also a significant positive.
-
Liabilities (The "No-Go" Signals & Mitigation Strategies): The in silico analysis has flagged three major liabilities that require immediate attention:
-
hERG Inhibition: This is the most critical finding. Even a weak-to-moderate potential for hERG blockade can halt a drug development program due to the risk of fatal cardiac arrhythmias. Next Step: This prediction must be prioritized for experimental validation using an in vitro patch-clamp assay.
-
Hepatotoxicity: The prediction of liver toxicity is another serious concern. Next Step: In vitro assays using primary hepatocytes should be conducted to assess cytotoxicity and potential mechanisms of injury.
-
CYP2D6 Inhibition: Inhibition of a major CYP isoform presents a high risk of drug-drug interactions.[16] Next Step: An in vitro CYP inhibition assay is necessary to confirm and quantify the inhibitory potential (IC50). If confirmed, medicinal chemists would need to explore structural modifications to mitigate this effect without compromising target activity.
-
The relationship between these key liabilities and the overall drug development decision process can be visualized as follows:
Caption: Decision-making flowchart based on predicted liabilities for BIFEP.
Conclusion
The in silico ADMET profile of this compound (BIFEP) demonstrates the profound utility of computational tools in modern drug discovery. The analysis reveals a compound with promising "drug-like" absorption and distribution characteristics, including predicted CNS penetration. However, it also highlights critical, potentially project-ending liabilities related to cardiotoxicity (hERG inhibition), hepatotoxicity, and drug-drug interactions (CYP2D6 inhibition).
This predictive assessment is not a final judgment but rather an essential roadmap for the next steps. It allows the research team to prioritize resources, focusing immediate experimental validation on the most severe predicted risks. By identifying these challenges at the earliest possible stage, this in silico workflow empowers scientists to make informed, data-driven decisions: to proceed with targeted validation, to halt development before significant investment, or to guide medicinal chemistry efforts toward designing safer, more effective analogues.
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Junaid, M., et al. (2018). Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. Current Drug Metabolism. [Link]
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Sicho, M., et al. (2023). Machine learning models in the prediction of drug metabolism: challenges and future perspectives. Journal of Expert Opinion on Drug Metabolism & Toxicology. [Link]
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Karcz, T., et al. (2021). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules. [Link]
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Exploring the reaction mechanism for the formation of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline.
An In-depth Technical Guide to the Reaction Mechanism for the Formation of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline
Abstract
The synthesis of this compound, a complex molecule featuring a core piperazine scaffold substituted with both an N-aryl and an N-benzhydryl moiety, presents a significant case study in modern synthetic strategy. The piperazine heterocycle is a cornerstone in medicinal chemistry, frequently appearing in FDA-approved drugs due to its versatile chemical properties and ability to modulate pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive exploration of the plausible reaction mechanisms for the formation of this target molecule. We will dissect the key synthetic transformations, including Palladium-catalyzed Buchwald-Hartwig amination and nucleophilic substitution/reductive amination, offering a rationale for strategic choices in pathway design. This document is intended for researchers, chemists, and drug development professionals, providing not only procedural outlines but also the underlying mechanistic principles that govern these powerful reactions.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to designing the synthesis of a multi-component molecule begins with retrosynthesis. By disconnecting the target structure at its most synthetically accessible bonds, we can identify potential starting materials and map out convergent synthetic pathways. For this compound, two primary disconnections at the piperazine nitrogen atoms are most logical:
-
C(aryl)-N Bond Disconnection: This breaks the bond between the aniline ring and the piperazine nitrogen, suggesting a late-stage N-arylation reaction. This leads to Pathway A .
-
C(alkyl)-N Bond Disconnection: This severs the bond between the bis(4-fluorophenyl)methyl (benzhydryl) group and the piperazine nitrogen, pointing towards a final N-alkylation step. This defines Pathway B .
These two approaches represent convergent strategies, where key intermediates are synthesized separately before being combined in a final coupling step.
Caption: Retrosynthetic analysis of the target molecule leading to two convergent pathways.
Pathway A: Synthesis via N-Arylation of a Benzhydryl Piperazine Intermediate
This strategy prioritizes the formation of the N-benzhydryl bond first, followed by the more nuanced palladium-catalyzed N-arylation.
Step 1: Synthesis of 1-(Bis(4-fluorophenyl)methyl)piperazine (Intermediate A)
The formation of Intermediate A, a known precursor in the synthesis of the drug Flunarizine, can be accomplished via two primary methods: nucleophilic substitution or reductive amination.[3]
Mechanism 1: Nucleophilic Substitution (N-Alkylation)
This is a classic SN2 reaction. Piperazine, acting as a nucleophile, attacks the electrophilic carbon of a benzhydryl halide, displacing the halide leaving group. The use of a base is critical to neutralize the H-X formed, preventing the protonation and deactivation of the piperazine nucleophile.
Caption: General scheme for N-alkylation of piperazine.
Mechanism 2: Reductive Amination
Reductive amination is a highly efficient one-pot procedure that begins with the reaction of piperazine with bis(4-fluorophenyl)methanone.[4] This forms an iminium ion intermediate, which is not isolated but is reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3). This reductant is particularly effective because it is selective for the iminium ion over the ketone, preventing reduction of the starting material.[4][5]
Caption: Key steps in the reductive amination pathway to form Intermediate A.
Step 2: Buchwald-Hartwig Amination for Final Product Formation
With Intermediate A in hand, the final step is the formation of the C(aryl)-N bond. The Buchwald-Hartwig amination is the preeminent method for this transformation, offering high yields and broad substrate scope.[6][7] This palladium-catalyzed cross-coupling reaction joins the secondary amine of Intermediate A with an aryl halide, such as 4-bromoaniline or 4-chloroaniline.
The Catalytic Cycle: The success of this reaction hinges on a carefully selected palladium precatalyst, a sterically hindered phosphine ligand (e.g., RuPhos, XPhos), and a base.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine (Intermediate A) coordinates to the palladium center.
-
Deprotonation: The base removes a proton from the coordinated amine, forming an amido complex.
-
Reductive Elimination: This is the product-forming step. The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Pathway B: Synthesis via N-Alkylation of an Aryl Piperazine Intermediate
This alternative strategy first constructs the N-aryl piperazine core and then appends the benzhydryl group in the final step.
Step 1: Synthesis of 1-(4-Aminophenyl)piperazine (Intermediate B)
The synthesis of N-aryl piperazines is a common challenge in medicinal chemistry.[1] A robust method involves the Buchwald-Hartwig amination of a protected piperazine, such as N-Boc-piperazine, with an electron-deficient aryl halide like 4-fluoronitrobenzene or 4-chloronitrobenzene.
-
Coupling: N-Boc-piperazine is coupled with 4-halonitrobenzene using the Buchwald-Hartwig protocol described previously.[6]
-
Reduction: The resulting nitro group is then reduced to the primary amine. This is typically achieved with high efficiency using reducing agents like SnCl2, H2/Pd-C, or iron in acidic media.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield Intermediate B.
Step 2: Reductive Amination for Final Product Formation
With the arylpiperazine intermediate secured, the final step involves attaching the bis(4-fluorophenyl)methyl group. As in Pathway A, reductive amination is an excellent choice. Intermediate B is reacted with bis(4-fluorophenyl)methanone and a reducing agent to forge the final C-N bond and yield the target molecule.
Experimental Protocols and Data
The following sections provide representative, step-by-step protocols for the key transformations discussed. These are generalized procedures and may require optimization for specific scales and substrates.
Protocol: Reductive Amination for Intermediate A
Objective: To synthesize 1-(Bis(4-fluorophenyl)methyl)piperazine.
-
To a solution of bis(4-fluorophenyl)methanone (1.0 equiv) and piperazine (2.5 equiv) in an anhydrous solvent such as 1,2-dichloroethane or THF, add acetic acid (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise to the reaction mixture. Control any exotherm with an ice bath.[5]
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol: Buchwald-Hartwig Amination (Pathway A, Step 2)
Objective: To synthesize the final product from Intermediate A and 4-bromoaniline.
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs2CO3, 1.4 equiv).[6]
-
Add Intermediate A (1.0 equiv) and 4-bromoaniline (1.2 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition 1 | Condition 2 | Reference |
| Pd Source | Pd(OAc)2 | Pd2(dba)3 | [6][8] |
| Ligand | RuPhos | XPhos | [8] |
| Base | NaOtBu | K3PO4 | [6][9] |
| Solvent | Toluene | Dioxane | [7] |
| Temperature | 100 °C | 110 °C | [6] |
| Typical Yield | 70-95% | 75-98% | [7][8] |
| Caption: Representative conditions for Buchwald-Hartwig N-arylation of piperazines. |
Conclusion and Strategic Considerations
Both Pathway A and Pathway B are viable and robust routes for the synthesis of this compound. The choice between them is often dictated by practical and economic considerations:
-
Pathway A (Late-stage Arylation): This is often preferred if the benzhydryl piperazine intermediate is commercially available or easily synthesized. The Buchwald-Hartwig amination is a powerful final step, but catalyst and ligand costs can be a factor on a large scale.
-
Pathway B (Late-stage Alkylation): This pathway may be advantageous if the aryl piperazine intermediate is more readily accessible. The final reductive amination step is typically high-yielding and uses less expensive reagents compared to palladium catalysts.
Understanding the mechanistic underpinnings of these reactions—the formation of the iminium ion in reductive amination and the intricate catalytic cycle of the Buchwald-Hartwig coupling—is paramount for troubleshooting, optimization, and adapting these methods to new and more complex molecular targets.
References
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- BenchChem. (2025).
- Wisco, J. A., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
- Ciaffara, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Google Patents. (2017).
- Savi, R., et al. (2020). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH.
- MDPI. (2023).
- ResearchGate. (2024).
- ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
- ChemicalBook. Flunarizine synthesis.
- ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- PubMed. (1991). Synthesis of [18F]flunarizine.
- ResearchGate. (2025). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif.
- SciSpace. Synthesis of [18F]flunarizine.
- TSI Journals. (2010). A simple and efficient synthesis of calcium channel blocker flunarizine.
- Kuegler, F., et al. (2014). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. PMC - NIH.
- Smolecule. (2023). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.
- Sigma-Aldrich. 1-Bis(4-fluorophenyl)methyl piperazine 97 27469-60-9.
- Ossila. 1-Bis(4-fluorophenyl)methyl piperazine | CAS 27469-60-9.
- ResearchGate. (2015). 4-[F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[F]fluoroiodobenzene, Formed via Hypervalent λ-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [F]FAUC 316.
- PubMed. (2014). 4-[18F]Fluorophenylpiperazines by improved Hartwig-Buchwald N-arylation of 4-[18F]fluoroiodobenzene, formed via hypervalent λ3-iodane precursors: application to build-up of the dopamine D4 ligand [18F]FAUC 316.
- BenchChem. (2025). Synthesis of 1-((4-fluorophenyl)methyl)-4-methylpiperazine: A Technical Guide.
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Methodological & Application
Step-by-step protocol for the synthesis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline.
An Application Note for the Synthesis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline
Introduction: A Strategic Approach to a Key Pharmaceutical Building Block
This compound is a significant arylpiperazine derivative. Its structural motif, featuring a benzhydrylpiperazine core linked to an aniline, is prevalent in medicinal chemistry. The parent compound, 1-bis(4-fluorophenyl)methyl piperazine, is a precursor to various clinically relevant drugs, including calcium channel blockers.[1] This guide provides a detailed, two-step protocol for the synthesis of the title compound, designed for researchers in synthetic and medicinal chemistry.
The chosen synthetic strategy hinges on a robust and widely adopted method for carbon-nitrogen bond formation: the Buchwald-Hartwig amination.[2][3] This palladium-catalyzed cross-coupling reaction is renowned for its functional group tolerance and broad substrate scope, making it superior to harsher, classical methods like nucleophilic aromatic substitution for this specific transformation.[2] Our protocol first involves the coupling of 1-(Bis(4-fluorophenyl)methyl)piperazine with an activated nitroaryl halide. The resulting nitro-intermediate is then subjected to a clean and efficient reduction to yield the final aniline product. This two-step approach is often preferred for its high yields and avoidance of potential side reactions associated with using a free aniline in the coupling step.
Overall Synthetic Workflow
The synthesis is performed in two primary stages:
-
Buchwald-Hartwig Amination: Formation of the C-N bond between the piperazine nitrogen and the aromatic ring.
-
Nitro Group Reduction: Conversion of the nitro-intermediate to the target primary amine.
Caption: Two-step synthesis workflow.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 1-(Bis(4-fluorophenyl)methyl)piperazine | C₁₇H₁₈F₂N₂ | 288.34 | Sigma-Aldrich | Starting material. Store in a cool, dry place. |
| 1-Bromo-4-nitrobenzene | C₆H₄BrNO₂ | 202.01 | Major Supplier | Aryl halide coupling partner. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | Major Supplier | Palladium(0) catalyst precursor. Air-sensitive. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | C₃₉H₅₃P | 564.81 | Major Supplier | Bulky electron-rich phosphine ligand. Air-sensitive. |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | Major Supplier | Strong, non-nucleophilic base. Moisture-sensitive. |
| Anhydrous Toluene | C₇H₈ | 92.14 | Major Supplier | Reaction solvent. Use from a solvent purification system or sure-seal bottle. |
| Palladium on Carbon (10% Pd/C) | Pd/C | - | Major Supplier | Catalyst for hydrogenation. Handle carefully. |
| Hydrogen Gas (H₂) | H₂ | 2.02 | Gas Supplier | Reducing agent. Flammable. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Major Supplier | Solvent for extraction and chromatography. |
| Hexanes | C₆H₁₄ (mixture) | ~86.18 | Major Supplier | Solvent for chromatography. |
| Celite® 545 | - | - | Major Supplier | Filtration aid. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Major Supplier | Drying agent. |
Experimental Protocol
PART 1: Synthesis of 1-(4-Nitrophenyl)-4-(bis(4-fluorophenyl)methyl)piperazine
Rationale: This step utilizes the Buchwald-Hartwig amination to couple the secondary amine of the piperazine with the nitro-activated aryl bromide. The choice of a bulky, electron-rich ligand like XPhos is crucial for promoting the catalytic cycle efficiently, particularly the reductive elimination step.[4] Sodium tert-butoxide serves as the base to deprotonate the piperazine, making it a more potent nucleophile in the catalytic cycle.[3] The entire process must be conducted under an inert atmosphere to protect the sensitive Pd(0) catalyst from oxidation.
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(Bis(4-fluorophenyl)methyl)piperazine (5.77 g, 20.0 mmol, 1.0 equiv), 1-bromo-4-nitrobenzene (4.44 g, 22.0 mmol, 1.1 equiv), and sodium tert-butoxide (2.70 g, 28.0 mmol, 1.4 equiv).
-
Catalyst Addition: In a separate vial and under a glovebox or inert atmosphere, add Pd₂(dba)₃ (183 mg, 0.20 mmol, 1.0 mol%) and XPhos (286 mg, 0.60 mmol, 3.0 mol%).
-
Solvent and Degassing: Add the catalyst/ligand mixture to the reaction flask. Evacuate and backfill the flask with dry argon or nitrogen three times. Add 100 mL of anhydrous toluene via cannula.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 100 mL of ethyl acetate.
-
Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with an additional 50 mL of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20-40% ethyl acetate in hexanes to afford the product as a yellow solid.
PART 2: Synthesis of this compound
Rationale: Catalytic hydrogenation is a clean and effective method for the reduction of an aromatic nitro group to an aniline.[5][6] Palladium on carbon (Pd/C) is the catalyst of choice, and the reaction is run under a positive pressure of hydrogen gas. Methanol or ethanol are common solvents for this transformation.
Procedure:
-
Reaction Setup: To a 500 mL hydrogenation flask, add the purified 1-(4-nitrophenyl)-4-(bis(4-fluorophenyl)methyl)piperazine from Part 1 (assuming ~18.0 mmol) and 200 mL of methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under a stream of nitrogen. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the presence of air.
-
Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times. Pressurize the vessel to 50 psi (or use a hydrogen balloon for atmospheric pressure) and stir the suspension vigorously at room temperature for 4-6 hours.
-
Work-up:
-
Carefully vent the hydrogen atmosphere and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should be kept wet with solvent to prevent ignition and disposed of properly.
-
Wash the filter pad with an additional 50 mL of methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: The resulting crude product is often of high purity. If necessary, it can be recrystallized from ethyl acetate/hexanes to yield this compound as an off-white solid.[7]
Mechanism Spotlight: The Buchwald-Hartwig Catalytic Cycle
The core of this synthesis is the palladium-catalyzed amination. The generally accepted mechanism involves the transformation of a Pd(0) species through a series of steps to form the C-N bond and regenerate the catalyst.
Sources
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- 5. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]
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- 7. prepchem.com [prepchem.com]
Application of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline in medicinal chemistry.
An In-depth Technical Guide to the Medicinal Chemistry Applications of the 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline Scaffold
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for compounds derived from the this compound core structure. This scaffold represents a promising starting point for the development of novel therapeutics targeting a range of biological pathways.
The bis(4-fluorophenyl)methylpiperazine moiety is a recognized "privileged structure" in medicinal chemistry. It is a key component in several approved drugs, including the calcium channel blocker flunarizine, which is used in the treatment of migraines.[1] The inherent drug-like properties of this scaffold make it an attractive foundation for the discovery of new chemical entities with diverse pharmacological activities. The introduction of a reactive aniline group at the 4-position of the piperazine ring creates a versatile chemical handle for the synthesis of a wide array of derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).
This document is intended for researchers, scientists, and drug development professionals. It offers not only step-by-step protocols but also the scientific rationale behind the experimental designs, empowering researchers to adapt and innovate upon these foundational methods.
PART 1: SYNTHESIS OF this compound AND ITS DERIVATIVES
The synthesis of the target aniline compound and its subsequent derivatives can be approached in a logical, multi-step process. The overall workflow is depicted below.
Sources
Application Notes and Protocols: 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline as a Versatile Precursor for High-Affinity Dopamine Transporter Ligands
Introduction: The Strategic Value of the 4-Aminophenyl Piperazine Scaffold in DAT Ligand Discovery
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents aimed at treating a spectrum of neurological and psychiatric disorders, including Parkinson's disease, ADHD, and substance use disorders.[1] The development of selective, high-affinity DAT ligands is paramount for both therapeutic intervention and for the creation of in vivo imaging agents, such as those used in Positron Emission Tomography (PET), to study disease progression and target engagement.[2]
The GBR 12909 analogue series, characterized by a 1-(diarylmethyl)piperazine core, has been a cornerstone in the exploration of potent and selective DAT inhibitors.[3][4] This application note details the utility of a key precursor, 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline , as a strategic platform for the synthesis of novel DAT ligands. The primary amino group on the phenyl ring serves as a versatile chemical handle, allowing for systematic structural modifications to explore Structure-Activity Relationships (SAR) and to fine-tune the pharmacological profile of the resulting compounds.
This guide provides detailed protocols for the synthesis of the aniline precursor, its subsequent derivatization into a library of potential DAT ligands, and the established methodologies for their comprehensive biological evaluation.
Part 1: Synthesis of the Precursor: this compound
The most direct and efficient route to the target aniline precursor is through the reduction of its corresponding nitro analogue, 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine, which is commercially available. Catalytic hydrogenation is a clean and high-yielding method for this transformation.
Diagram of Synthesis Pathway
Caption: Synthetic route to the target aniline precursor.
Protocol 1: Catalytic Hydrogenation of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
This protocol is adapted from a standard procedure for the reduction of a substituted nitrophenylpiperazine to its corresponding aniline.[5]
Rationale: Catalytic hydrogenation with Raney Nickel is a well-established, efficient, and scalable method for the reduction of aromatic nitro groups. The reaction proceeds under relatively mild conditions and typically results in high yields with straightforward purification. Methanol is an excellent solvent for both the starting material and the product, and the catalyst can be easily removed by filtration.
Materials:
-
1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine (1.0 eq)
-
Raney Nickel (approx. 10% w/w of starting material)
-
Methanol (ACS grade)
-
Hydrogen gas (H₂)
-
Celite®
-
Parr shaker or similar hydrogenation apparatus
-
Rotary evaporator
-
Standard glassware for filtration and reaction setup
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine in methanol.
-
Catalyst Addition: Carefully add Raney Nickel to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Raney Nickel is pyrophoric and should be handled with care.
-
Hydrogenation: Secure the vessel in a Parr shaker apparatus. Purge the system with hydrogen gas multiple times before pressurizing the vessel to 50 psi with H₂.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by carefully withdrawing a small aliquot.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting this compound is often of sufficient purity for subsequent steps. If necessary, it can be further purified by column chromatography on silica gel or by recrystallization.
Part 2: Derivatization of the Aniline Precursor for SAR Studies
The primary amine of the precursor is a versatile functional group that allows for the creation of a diverse library of analogues through several key reactions. This enables a thorough investigation of the structure-activity relationships at the dopamine transporter.
Diagram of Derivatization Workflow
Caption: Workflow for derivatization and evaluation.
Protocol 2: Synthesis of Amide Derivatives via Amide Coupling
Amide bond formation is a robust method to introduce a wide variety of substituents. SAR studies on similar scaffolds have shown that the nature of the amide moiety can significantly influence receptor affinity and selectivity.[6]
Rationale: Using standard peptide coupling reagents like HATU or HOBt/EDC provides a reliable and high-yielding method for forming amide bonds under mild conditions, which is compatible with a wide range of functional groups on the carboxylic acid coupling partner.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of choice (R-COOH) (1.1 eq)
-
HATU (1.1 eq) or HOBt (1.1 eq) and EDC (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard work-up and purification reagents (Ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄)
Procedure:
-
Activation: In a round-bottom flask, dissolve the carboxylic acid in anhydrous DMF. Add the coupling reagent(s) (HATU or HOBt/EDC) and DIPEA. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of this compound in anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Protocol 3: Synthesis of N-Alkyl Derivatives via Reductive Amination
Reductive amination allows for the introduction of alkyl groups to the aniline nitrogen, which can modulate the basicity and steric profile of the ligand, thereby influencing its interaction with the DAT.
Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for the reductive amination of anilines. It does not reduce the aldehyde or ketone starting material, minimizing side reactions.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone of choice (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: Dissolve this compound and the desired aldehyde or ketone in anhydrous DCM/DCE. Add a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.
-
Reduction: Add STAB portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 3: Biological Evaluation of Novel DAT Ligands
A systematic evaluation of the newly synthesized compounds is essential to determine their affinity, selectivity, and functional activity at the dopamine transporter.
Protocol 4: In Vitro DAT Binding Affinity Assay
This protocol determines the binding affinity (Kᵢ) of the synthesized compounds for the dopamine transporter by measuring their ability to displace a known radioligand.
Rationale: Radioligand competition binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[7] Using rat striatal tissue, which is rich in DAT, provides a physiologically relevant system for initial screening.
Materials:
-
Synthesized test compounds
-
[³H]WIN 35,428 or [³H]GBR 12935 (radioligands for DAT)
-
Rat striatal tissue homogenate
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Non-specific binding determinator (e.g., 10 µM Mazindol or GBR 12909)
-
96-well plates, filter mats (e.g., GF/B), cell harvester
-
Scintillation vials and liquid scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Tissue Preparation: Prepare a crude synaptosomal membrane fraction from rat striatum according to standard laboratory protocols.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand (at a concentration near its Kₑ), and varying concentrations of the test compound. For determining non-specific binding, add the non-specific binding determinator instead of the test compound. For total binding, add buffer.
-
Incubation: Add the rat striatal membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through filter mats using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Transfer the filter discs to scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Table 1: Representative Binding Affinities of Structurally Related DAT Ligands
| Compound | Structure | DAT Kᵢ (nM) | Reference |
| GBR 12909 | 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine | ~5-15 | [4] |
| JJC8-089 | (Bis(4-fluorophenyl)methyl)sulfinylethyl-piperazine derivative | 37.8 | [8] |
| Rimcazole Analogue 9b | [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine | 17.6 | [9] |
This table provides context for the expected affinity range of novel ligands derived from the aniline precursor.
Part 4: Application in PET Imaging - Radiosynthesis of a Potential PET Ligand
The aniline precursor can be utilized to synthesize PET radioligands labeled with positron-emitting isotopes like Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C). For example, the aniline could be acylated with a prosthetic group precursor suitable for ¹⁸F-fluorination.
Protocol 5: Conceptual Radiosynthesis of an ¹⁸F-Labeled Amide Derivative
This conceptual protocol outlines the radiosynthesis of an ¹⁸F-labeled DAT ligand via acylation of the aniline precursor with an ¹⁸F-labeled prosthetic group, such as 4-[¹⁸F]fluorobenzoic acid.
Rationale: The synthesis of an ¹⁸F-labeled acylating agent followed by coupling to an amine precursor is a common and effective strategy for preparing PET radiotracers.[10] This two-step approach allows for the high-specific-activity production of the final radioligand.
Diagram of Conceptual PET Ligand Synthesis
Caption: Conceptual pathway for radiosynthesis of a PET ligand.
Procedure (Conceptual Outline):
-
[¹⁸F]Fluoride Production: Produce aqueous [¹⁸F]fluoride via cyclotron irradiation of [¹⁸O]H₂O.
-
Synthesis of 4-[¹⁸F]Fluorobenzoic Acid: Perform a nucleophilic aromatic substitution on a suitable precursor (e.g., a trimethylammonium or nitro-substituted benzonitrile followed by hydrolysis) with [¹⁸F]fluoride.
-
Activation: Activate the resulting 4-[¹⁸F]fluorobenzoic acid to its corresponding acyl chloride or active ester in situ.
-
Radiolabeling: React the activated 4-[¹⁸F]fluorobenzoic acid with this compound under optimized coupling conditions in an automated synthesis module.
-
Purification: Purify the crude radiolabeled product using semi-preparative HPLC.
-
Formulation: Formulate the purified [¹⁸F]-labeled ligand in a physiologically compatible solution for in vivo studies.
Conclusion
This compound is a highly valuable and versatile precursor for the development of novel dopamine transporter ligands. Its strategic design, featuring a readily modifiable primary amine, provides a powerful tool for medicinal chemists to conduct extensive SAR studies. The protocols outlined in this application note offer a comprehensive guide for the synthesis, derivatization, and biological evaluation of new chemical entities based on this scaffold, paving the way for the discovery of next-generation therapeutics and diagnostic imaging agents targeting the dopamine transporter.
References
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Newman, A. H., & Katz, J. L. (2007). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Current pharmaceutical design, 13(34), 3575–3591. Available at: [Link]
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ResearchGate. (2008). SYNTHESIS, STRUCTURE, DOPAMINE TRANSPORTER AFFINITY AND OCTANOL/WATER PARTITION COEFFICIENTS OF NOVEL, LESS LIPOPHILIC GBR 12909 ANALOGS. Available at: [Link]
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Kopajtic, T., et al. (2007). DAT/SERT selectivity of flexible GBR 12909 analogs modeled using 3D-QSAR methods. Journal of medicinal chemistry, 50(26), 6545–6557. Available at: [Link]
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Aksenova, M. V., et al. (2010). Different effects of selective dopamine uptake inhibitors, GBR 12909 and WIN 35428 on HIV-1 Tat toxicity in rat fetal midbrain neurons. Neurotoxicity research, 17(1), 89–100. Available at: [Link]
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Giancola, J. B., et al. (2022). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. European journal of medicinal chemistry, 238, 114468. Available at: [Link]
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Gao, M., et al. (2005). 11C-labeling of n-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]arylcarboxamide derivatives and evaluation as potential radioligands for PET imaging of dopamine D3 receptors. Journal of medicinal chemistry, 48(22), 7018–7023. Available at: [Link]
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Kimura, M., et al. (2003). Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. Bioorganic & medicinal chemistry, 11(8), 1621–1630. Available at: [Link]
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Li, X. G., et al. (2005). Synthesis and initial PET imaging of new potential dopamine D3 receptor radioligands (E)-4,3,2-[11C]methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamides. Bioorganic & medicinal chemistry, 13(22), 6233–6243. Available at: [Link]
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Zou, M. F., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. Advances in experimental medicine and biology, 1344, 103–151. Available at: [Link]
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Giancola, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. European journal of medicinal chemistry, 208, 112762. Available at: [Link]
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Rothman, R. B., et al. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Bioorganic & medicinal chemistry letters, 11(22), 2975–2978. Available at: [Link]
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Chen, Z., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & medicinal chemistry letters, 13(3), 553–556. Available at: [Link]
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Bonifazi, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules (Basel, Switzerland), 27(19), 6241. Available at: [Link]
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European Molecular Biology Laboratory. (2022). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. ChEMBL. Available at: [Link]
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Pettersson, F., et al. (2012). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Digital Comprehensive Summaries of Uppsala Dissertations from the Faculty of Pharmacy, 151. Available at: [Link]
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Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & pharmaceutical bulletin, 54(9), 1326–1330. Available at: [Link]
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Mathews, W. B., et al. (2019). Radiosynthesis and validation of [5-cyano-N-(4-(4-[11 C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl) furan-2-carboxamide] ([11 C]CPPC), a PET radiotracer for imaging CSF1R, a microglia-specific marker. Journal of labelled compounds & radiopharmaceuticals, 62(13), 903–908. Available at: [Link]
-
Johns Hopkins University. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Available at: [Link]
-
Okorom, A. V., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of medicinal chemistry, 67(1), 709–727. Available at: [Link]
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Sharma, S., et al. (2022). Development of novel antipsychotic agents by inhibiting dopamine transporter – in silico approach. New Journal of Chemistry, 46(36), 17355-17372. Available at: [Link]
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Scott, J. D., et al. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & medicinal chemistry letters, 20(2), 656–660. Available at: [Link]
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Li, X. G., & Roivainen, A. (Eds.). (2021). Radiopharmaceuticals for PET Imaging. MDPI. Available at: [Link]
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Wenzel, B., et al. (2021). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules (Basel, Switzerland), 26(16), 4991. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline Derivatives
Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery
The 4-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline scaffold represents a class of compounds with significant potential in drug discovery. The core piperazine ring is a well-established privileged structure in medicinal chemistry, known for its presence in numerous FDA-approved drugs.[1] Its unique physicochemical properties, including the ability to engage in multiple hydrogen bond interactions and its conformational rigidity, often lead to favorable pharmacokinetic profiles.[1] The bis(4-fluorophenyl)methyl group, a common feature in calcium channel blockers and other CNS-active agents, further enhances the drug-like properties of these molecules.[2] This application note provides a comprehensive guide for researchers and drug development professionals on designing and implementing high-throughput screening (HTS) assays to identify and characterize novel therapeutic agents based on this promising chemical scaffold.
Guiding Principles for Assay Selection and Development
The choice of an appropriate HTS assay is contingent on the putative biological target of the compound library. Given the structural alerts within the this compound scaffold, G-protein coupled receptors (GPCRs) and ion channels are logical starting points for screening campaigns.[3][4][5] This guide will detail two distinct HTS protocols: a fluorescence polarization (FP) assay for a GPCR target and a cell-based fluorescence assay for an ion channel.
A cornerstone of any successful HTS campaign is rigorous quality control.[6][7] Key metrics such as the Z'-factor and signal-to-background (S/B) ratio must be carefully monitored to ensure the robustness and reproducibility of the data.[8][9] A Z'-factor above 0.5 is generally considered indicative of an excellent assay suitable for HTS.[8][9]
Protocol 1: GPCR Binding Affinity Screening using Fluorescence Polarization (FP)
Assay Principle: Fluorescence Polarization is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein, such as a GPCR.[10][11] A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the much larger receptor, the complex tumbles more slowly, leading to a higher polarization value. Test compounds that compete with the fluorescent ligand for the same binding site will displace it, causing a decrease in polarization.
Target: A hypothetical GPCR target, for example, a dopamine or serotonin receptor, known to be modulated by piperazine-containing compounds.[12][13]
Workflow Diagram:
Caption: Workflow for a cell-based ion channel assay using a membrane potential dye.
Detailed Step-by-Step Methodology:
-
Cell Plate Preparation:
-
Seed a cell line stably expressing the ion channel of interest into 384-well, black-walled, clear-bottom microplates at an optimized density.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Reagent Preparation:
-
Assay Buffer: Prepare a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Dye Loading Solution: Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions in the assay buffer.
-
Compound Plate: Prepare a 5X working concentration of the compound library in assay buffer.
-
Stimulus Solution: Prepare a solution of a known channel activator (e.g., high potassium chloride concentration to induce depolarization) at a 5X concentration in assay buffer.
-
-
Assay Protocol:
-
Remove the cell culture medium from the plates and add 20 µL of the dye-loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C to allow for dye uptake.
-
Transfer 5 µL of the 5X compound solution from the source plate to the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
Place the plate into a fluorescence imaging plate reader (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add 5 µL of the 5X stimulus solution to initiate channel opening and continue recording the fluorescence signal for 2-5 minutes.
-
-
Data Acquisition and Analysis:
-
The fluorescence signal is recorded in real-time. The change in fluorescence upon addition of the stimulus is used to determine the activity of the test compounds.
-
Calculate the percent inhibition of the stimulus-induced signal for each compound.
-
Determine the Z'-factor using the stimulated (high signal) and unstimulated or fully blocked (low signal) controls.
-
Data Interpretation and Expected Results:
| Parameter | Expected Value | Rationale |
| Z'-Factor | > 0.5 | Ensures the assay is suitable for distinguishing between active and inactive compounds. [8][9] |
| S/B Ratio | > 3 | A sufficient window to detect compound activity. |
| Hit Criteria | > 3 standard deviations from the mean of the negative controls | A statistical approach to hit identification that minimizes false positives. |
Troubleshooting and Advanced Considerations
False Positives and Negatives: In any HTS campaign, the occurrence of false positives and negatives is a concern. [14][15]False positives can arise from compound autofluorescence, light scattering, or non-specific interactions with assay components. [16]Counter-screens and orthogonal assays are essential to validate primary hits. False negatives can result from poor compound solubility or degradation. [14] Data Management and Analysis: HTS generates vast amounts of data that require robust data management and analysis pipelines. [17][18]It is crucial to implement effective statistical methods for quality control and hit selection. [6][7]
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutics. The HTS protocols detailed in this application note provide a robust framework for screening compound libraries against two major drug target classes: GPCRs and ion channels. By adhering to the principles of rigorous assay development, quality control, and data analysis, researchers can effectively identify and advance promising hit compounds for further optimization and development.
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Iain M. et al. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-7. [Link]
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Bergendahl, V. et al. (2003). Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. PMC - PubMed Central. [Link]
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Xu, J. et al. (2015). High throughput screening technologies for ion channels. PMC - NIH. [Link]
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Xing, H. et al. (2016). Development of FRET Assay into Quantitative and High-throughput Screening Technology Platforms for Protein–Protein Interactions. Semantic Scholar. [Link]
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Egan, C. et al. (2015). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC. [Link]
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Zhao, J. et al. (2012). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. National Institutes of Health. [Link]
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Pharmaffiliates. (2026). High-Purity 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: A Key Intermediate for Pharmaceutical Synthesis. Pharmaffiliates. [Link]
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Wang, Y. et al. (2025). Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. PubMed. [Link]
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Abdel-Mottaleb, Y. et al. (2021). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. PubMed. [Link]
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Radiolabeling techniques for 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline and its analogs.
An Application Guide to Radiolabeling Strategies for 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline and its Analogs
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Radiolabeling in Modern Drug Development
The compound this compound and its analogs represent a class of molecules with significant potential, particularly as candidates for Central Nervous System (CNS) drug development.[1] The core structure, featuring a diphenylmethylpiperazine moiety linked to an aniline, is a privileged scaffold in medicinal chemistry, often associated with high-affinity interactions at various receptors.[2] To effectively evaluate the in-vivo behavior of such drug candidates—assessing their pharmacokinetics, biodistribution, target engagement, and blood-brain barrier penetration—radiolabeling is an indispensable tool.[1]
This guide provides a detailed overview of robust and validated radiolabeling techniques applicable to this chemical class. We will explore strategies using the most pertinent radionuclides for biomedical research: the short-lived positron emitters Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) for Positron Emission Tomography (PET) imaging, and the beta-emitter Tritium ([³H]) for in-vitro and preclinical ADME studies.[3][4]
The protocols herein are designed to be self-validating, incorporating essential purification and quality control steps to ensure the final radiotracer is suitable for its intended application.[5][6] We will delve into the causality behind experimental choices, providing the rationale necessary for researchers to adapt these methods to novel analogs.
Strategic Selection of Radionuclide and Labeling Position
The aniline nitrogen of the parent molecule, this compound, presents the most chemically favorable site for radiolabeling via alkylation. This position is sufficiently nucleophilic and synthetically accessible, allowing for rapid and high-yield reactions, which is especially critical for short-lived isotopes.
-
Carbon-11 (t½ = 20.4 min): Ideal for PET studies requiring multiple scans in a single day or for minimizing patient radiation dose. Its short half-life demands extremely rapid and efficient chemistry.[7] [¹¹C]-Methylation is the most common approach.[8]
-
Fluorine-18 (t½ = 109.8 min): The longer half-life allows for more complex multi-step syntheses, centralized production, and distribution. It also enables imaging of slower biological processes.[9] [¹⁸F]-Fluoroalkylation is a preferred strategy to introduce this isotope.[10]
-
Tritium (t½ = 12.3 years): Not used for imaging, but its high specific activity makes it the gold standard for quantitative in-vitro binding assays, autoradiography, and preclinical pharmacokinetic studies.[3][4]
Protocol 1: [¹¹C]-Methylation for PET Imaging
The introduction of a [¹¹C]-methyl group onto the aniline nitrogen is a robust and rapid method to generate a PET tracer. The reaction utilizes [¹¹C]-methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]-methyl triflate ([¹¹C]CH₃OTf), synthesized from cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄.[11]
Causality of Experimental Design: The choice of the aniline nitrogen as the labeling site is due to its high nucleophilicity compared to the piperazine nitrogens, which are sterically hindered and electronically deactivated by the adjacent groups. Using a strong, non-nucleophilic base is avoided to prevent side reactions. The short reaction time is mandated by the 20.4-minute half-life of Carbon-11.[7]
Workflow for [¹¹C]-Methylation
Step-by-Step Protocol:
-
Precursor Preparation: Dissolve 1-2 mg of the des-methyl precursor (this compound) in 300 µL of anhydrous Dimethylformamide (DMF) in a sealed 1 mL V-vial.
-
Radiolabeling Reaction:
-
Produce [¹¹C]CH₃I using a commercial synthesis module (e.g., gas-phase iodination of [¹¹C]CH₄).[12]
-
Bubble the gaseous [¹¹C]CH₃I through the precursor solution at room temperature.
-
Add a suitable base. While traditional methods use strong bases, recent literature suggests solid inorganic bases like Li₂O can promote rapid methylation of arylamines at room temperature.[8][13]
-
Allow the reaction to proceed for 5-10 minutes at room temperature or with gentle heating (e.g., 80°C).
-
-
Purification:
-
Quench the reaction by adding 500 µL of HPLC mobile phase.
-
Inject the entire mixture onto a semi-preparative HPLC system.[14]
-
Typical HPLC Conditions:
-
Column: C18, 10 µm, 250 x 10 mm
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic acid (TFA)
-
Flow Rate: 4-5 mL/min
-
Detection: UV (254 nm) in series with a radioactivity detector.
-
-
Collect the radioactive peak corresponding to the product.
-
-
Formulation:
-
The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.
-
The cartridge is washed with sterile water to remove residual acetonitrile and TFA.
-
The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection to yield a bio-compatible solution.
-
Protocol 2: [¹⁸F]-Fluoroethylation for PET Imaging
Labeling with Fluorine-18 provides a tracer with a longer half-life, which is advantageous for studying slower biological phenomena.[9] Direct aromatic fluorination is often low-yielding. A more reliable strategy is N-alkylation using a prosthetic group like 2-[¹⁸F]fluoroethyl bromide or tosylate.[10][15]
Causality of Experimental Design: This two-step approach is necessary because direct nucleophilic substitution on the aniline precursor with [¹⁸F]fluoride is not feasible. First, a highly reactive [¹⁸F]-fluoroalkylating agent is synthesized. This agent is then used to alkylate the electron-rich aniline nitrogen. The use of a phase transfer catalyst (e.g., Kryptofix 222) is crucial to enhance the nucleophilicity of the [¹⁸F]fluoride ion in the first step.[15]
Workflow for [¹⁸F]-Fluoroethylation
Step-by-Step Protocol:
-
Synthesis of 2-[¹⁸F]Fluoroethyl Tosylate:
-
Trap cyclotron-produced [¹⁸F]Fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of Kryptofix 222 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.
-
Add a solution of ethylene-1,2-ditosylate (5-10 mg) in anhydrous acetonitrile (1 mL).
-
Heat the reaction mixture at 95°C for 10 minutes.
-
Purify the resulting 2-[¹⁸F]fluoroethyl tosylate, typically by passing the reaction mixture through a silica Sep-Pak cartridge.
-
-
Radiolabeling Reaction:
-
Prepare a solution of the parent aniline precursor (2-3 mg) and a non-nucleophilic base (e.g., sodium hydride or a hindered organic base) in anhydrous DMF (300 µL).
-
Add the purified 2-[¹⁸F]fluoroethyl tosylate to the precursor solution.
-
Heat the reaction at 110-120°C for 15 minutes.
-
-
Purification and Formulation:
-
Follow the same HPLC purification and final formulation steps as described in Protocol 1. The mobile phase composition may need to be optimized to achieve good separation between the precursor and the more lipophilic product.
-
Protocol 3: [³H]-Tritium Labeling for In-Vitro Studies
Tritium labeling is a powerful tool for early-stage drug discovery, enabling high-sensitivity detection in receptor binding assays and autoradiography.[16] Due to the long half-life of tritium, these reactions are not time-critical and are performed by specialized radiolabeling service providers. A common strategy is the reduction of a suitable precursor with high specific activity tritium gas (³H₂).
Causality of Experimental Design: This method involves creating a precursor molecule that contains a functional group (like a double bond or a halide) that can be readily reduced or displaced by tritium. Catalytic reduction with tritium gas is a highly efficient method for introducing two tritium atoms with very high specific activity. The choice of catalyst (e.g., Palladium on Carbon) is critical for achieving efficient and clean reduction.[17]
Conceptual Workflow for [³H]-Labeling
General Protocol Outline:
-
Precursor Synthesis: Synthesize a precursor containing a site for tritiation. For the target molecule, this could be an analog with a double bond in the diphenylmethyl moiety or a bromo-substituent on one of the fluoro-phenyl rings.
-
Catalytic Tritiation:
-
Dissolve the precursor (typically <1 mg) in a suitable solvent (e.g., Ethanol, Ethyl Acetate).
-
Add a catalyst, such as 10% Palladium on Carbon (Pd/C).
-
Introduce high specific activity tritium gas (³H₂) into the reaction vessel.
-
Stir the reaction at room temperature for several hours until the uptake of tritium gas ceases.
-
-
Purification and Analysis:
-
The catalyst is removed by filtration.
-
Labile tritium is removed by repeated solvent exchange.
-
The final product is purified by reverse-phase HPLC.
-
The identity, purity, and specific activity are confirmed by radio-HPLC and Liquid Scintillation Counting.
-
Quality Control: The Cornerstone of a Validated Radiotracer
Regardless of the isotope or method used, rigorous quality control (QC) is mandatory before any in-vivo or in-vitro use.[6][18] The final product must be tested to ensure it meets predefined specifications for identity, purity, and safety.
| QC Test | Purpose | Method | Acceptance Criteria |
| Identity | Confirm the radiolabeled product is the correct compound. | Co-injection on analytical radio-HPLC with a non-radioactive reference standard. | The retention time of the radioactive peak must match that of the reference standard. |
| Radiochemical Purity (RCP) | Determine the percentage of radioactivity present in the desired chemical form.[19] | Analytical radio-HPLC or radio-TLC.[20][21] | Typically >95%. |
| Molar / Specific Activity (Aₘ / Aₛ) | Measure the amount of radioactivity per mole (or mass) of the compound.[22] | Calculated from the radioactivity of the final product (dose calibrator) and the mass of the compound (determined by HPLC against a standard curve).[23][24] | As high as possible to minimize mass effects. For PET, typically >37 GBq/µmol (>1 Ci/µmol) at the time of injection. |
| pH | Ensure the final formulation is physiologically compatible. | pH meter or pH strips. | Between 4.5 and 7.5. |
| Sterility & Endotoxins | Ensure the product is free from microbial and pyrogenic contamination (for in-vivo use). | Sterility testing (e.g., USP <71>) and Limulus Amebocyte Lysate (LAL) test. | Sterile and pass endotoxin limits. |
Summary of Radiolabeling Strategies
| Parameter | [¹¹C]-Methylation | [¹⁸F]-Fluoroethylation | [³H]-Tritiation |
| Radionuclide | Carbon-11 | Fluorine-18 | Tritium |
| Half-Life | 20.4 minutes | 109.8 minutes | 12.3 years |
| Primary Application | PET Imaging | PET Imaging | In-Vitro Assays, Autoradiography |
| Precursor | Parent Aniline | Parent Aniline | Unsaturated or Halogenated Analog |
| Typical Synthesis Time | 25-40 minutes | 60-90 minutes | Hours to Days |
| Pros | Very rapid, identical molecule (isotopologue), low radiation dose. | Longer half-life allows for complex studies and distribution. | Very high specific activity, long shelf-life, ideal for high-sensitivity assays. |
| Cons | Extremely short half-life requires on-site cyclotron. | Longer synthesis, potential for altered pharmacology due to prosthetic group. | Not for in-vivo imaging, specialized synthesis facilities required. |
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Title: Synthesis of 18F-Fluoroethyl/propyltriflates for labeling 18F-Fluoroalkylanilines Source: ResearchGate URL: [Link]
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Title: Radiosynthesis of C-11 labeled cyclohexyl piperazine derivative for the Sigma-2 receptor. Source: ResearchGate URL: [Link]
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Title: Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging Source: PubMed URL: [Link]
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Title: Quality Control of Compounded Radiopharmaceuticals Source: The University of New Mexico URL: [Link]
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Title: Substitution-reduction: An alternative process for the [ 18F]N-(2-fluoroethylation) of anilines Source: ResearchGate URL: [Link]
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Title: Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Calculation of specific radioactivity from the peak areas of [ 11 C] species and [M + 1] carrier in radiotracers Source: ResearchGate URL: [Link]
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Title: (PDF) Radiopharmaceutical quality control. Source: ResearchGate URL: [Link]
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Title: Design, Synthesis, Radiolabeling, and in Vivo Evaluation of carbon-11 Labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a Potential Positron Emission Tomography Tracer for the Dopamine D(4) Receptors Source: PubMed URL: [Link]
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Title: Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: linear method for determining specific activity of tracers in radioimmunoassays. Source: Oxford Academic URL: [Link]
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Title: Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies Source: Semantic Scholar URL: [Link]
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Title: Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules Source: ACS Publications URL: [Link]
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Title: Synthesis and pharmacological evaluation of 11C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging Source: ResearchGate URL: [Link]
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Title: Specific activity Source: TPC URL: [Link]
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Title: PET probe concentrator Source: van Dam Lab URL: [Link]
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Title: EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: How Do You Calculate Specific Activity (Bq/kg)? Source: YouTube URL: [Link]
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Title: Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies Source: MDPI URL: [Link]
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Title: New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Strategies for Clinical Implementation and Quality Management of PET Tracers Source: IntechOpen URL: [Link]
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Title: Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Dealing with PET radiometabolites Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Fluorine-18 labeling of 6,7-disubstituted anilinoquinazoline derivatives for positron emission tomography (PET) imaging of tyrosine kinase receptors: Synthesis of18F-Iressa and related molecular probes Source: ResearchGate URL: [Link]
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Title: Difluoroalkylation of Anilines via Photoinduced Methods Source: The Journal of Organic Chemistry URL: [Link]
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Title: Plasma radio-metabolite analysis of PET tracers for dynamic PET imaging: TLC and autoradiography Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: 18F Fluoroethylations: Different Strategies for the Rapid Translation of 11C-methylated Radiotracers Source: PubMed URL: [Link]
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Title: Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Recent progress in [11C]carbon dioxide ([11C]CO2) and [11C]carbon monoxide ([11C]CO) chemistry Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Substituted Piperazines as Novel Potential Radioprotective Agents Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: The Development and Application of Tritium-Labeled Compounds in Biomedical Research Source: MDPI URL: [Link]
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Title: Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design Source: Frontiers URL: [Link]
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Title: The Development and Application of Tritium-Labeled Compounds in Biomedical Research Source: MDPI URL: [Link]
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Title: Imaging for CNS drug development, practice and considerations Source: TRACER URL: [Link]
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Title: A perspective on tritium versus carbon-14: Ensuring optimal label selection in pharmaceutical research and development Source: ResearchGate URL: [Link]
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Title: Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications Source: Dalton Transactions (RSC Publishing) URL: [Link]
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Application Notes and Protocols: Synthesis of [¹⁸F]Fluoro-Aniline-GBR Analogue for PET Imaging of the Dopamine Transporter
Introduction: The Imperative for Novel Dopamine Transporter PET Tracers
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into physiological, biochemical, and pharmacological processes in vivo.[1] The development of specific PET radiotracers, particularly those labeled with fluorine-18 (¹⁸F), is critical for advancing our understanding and clinical management of numerous neurological and psychiatric disorders.[1] The dopamine transporter (DAT) is a key protein in the regulation of dopaminergic neurotransmission and is implicated in conditions such as Parkinson's disease, attention-deficit hyperactivity disorder (ADHD), and substance use disorders.[2][3]
The compound 4-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline shares a core structure with potent and selective DAT inhibitors like GBR 12909. This structural similarity makes it an excellent candidate for derivatization into a novel ¹⁸F-labeled PET tracer for DAT imaging. This application note provides a comprehensive guide for the synthesis of a putative ¹⁸F-labeled PET tracer, [¹⁸F]2-fluoro-4-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline, starting from the parent aniline compound. We will detail a robust strategy involving the synthesis of a stannylated precursor followed by a copper-mediated radiofluorination, a method particularly suited for electron-rich aromatic systems.[4][5]
Principle of the Method: Copper-Mediated Radiofluorodestannylation
Direct nucleophilic [¹⁸F]fluorination of an electron-rich aromatic ring, such as an aniline, is challenging due to the high electron density of the substrate, which repels the nucleophilic [¹⁸F]fluoride ion.[6] To overcome this, a "late-stage" fluorination strategy is employed, where the radiolabel is introduced in one of the final synthetic steps.
The chosen method is a copper-mediated radiofluorination of an arylstannane precursor.[4][5] This approach has several advantages:
-
Substrate Scope: It is highly effective for a wide range of substrates, including the electron-rich anilines.[4]
-
Mild Conditions: The reaction proceeds under relatively mild conditions compared to traditional nucleophilic aromatic substitution (SₙAr) which often requires harsh temperatures and strongly activated rings.[4][7]
-
High Specific Activity: It utilizes no-carrier-added [¹⁸F]fluoride, leading to final products with high specific activity, which is crucial for receptor imaging to avoid pharmacological effects.
-
Automation-Friendly: The protocol is readily adaptable to commercial automated radiosynthesis modules, ensuring reproducibility and radiation safety.[8]
The overall strategy involves two main stages:
-
Precursor Synthesis: The starting aniline is chemically modified to introduce a trialkylstannyl (e.g., trimethylstannyl) group at the desired position for fluorination (ortho to the amino group). This involves a standard organic synthesis procedure.
-
Radiosynthesis: The stannylated precursor is then subjected to a copper-catalyzed reaction with [¹⁸F]fluoride, which displaces the stannyl group to form the desired ¹⁸F-C bond.
Overall Synthesis Workflow
The workflow from the starting material to the final injectable PET tracer is a multi-step process requiring both chemical synthesis and radiochemistry expertise. The major stages are outlined below.
Caption: Overall workflow for the synthesis of the target PET tracer.
Detailed Experimental Protocols
Part A: Synthesis of the Trimethylstannyl Precursor
This part is performed in a standard organic chemistry laboratory.
Step 1: N-Boc Protection of the Starting Aniline
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (TEA, 1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected aniline.
Step 2: Directed Ortho-Stannylation
-
Dissolve the Boc-protected aniline (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add sec-butyllithium (s-BuLi, 1.2 eq) dropwise and stir for 1 hour at -78 °C.
-
Add trimethyltin chloride (Me₃SnCl, 1.3 eq) as a solution in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the stannylated intermediate.
Step 3: N-Boc Deprotection
-
Dissolve the purified stannylated intermediate in a solution of 4M HCl in dioxane.
-
Stir at room temperature for 2-3 hours until deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.
-
Purify the final precursor, 2-(trimethylstannyl)-4-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline, by column chromatography. Characterize thoroughly by NMR and MS.
Part B: Automated [¹⁸F]Radiosynthesis and Quality Control
This protocol is designed for a commercial automated synthesis module (e.g., GE TRACERlab™, Scintomics GRP, etc.).[8][9]
Step 4: [¹⁸F]Fluoride Production and Trapping
-
Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[10]
-
Transfer the [¹⁸F]F⁻/¹⁸O-water from the cyclotron target to the synthesis module.
-
Trap the [¹⁸F]F⁻ on a pre-conditioned quaternary ammonium (QMA) anion-exchange cartridge.
-
Elute the [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using an eluent solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.[11]
-
Perform azeotropic drying of the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex under a stream of nitrogen and vacuum at elevated temperature (e.g., 110 °C) to remove residual water.
Step 5: Copper-Mediated [¹⁸F]Radiofluorination Causality: The copper(II) catalyst facilitates the transmetalation and subsequent reductive elimination to form the C-¹⁸F bond. Pyridine acts as a ligand to stabilize the copper complex.[4][12]
-
Prepare a solution of the stannyl precursor (2-5 mg) and copper(II) triflate pyridine complex (Cu(OTf)₂(py)₄, ~2 eq) in a suitable high-boiling point solvent like dimethylacetamide (DMA).[4]
-
Transfer this solution to the reaction vessel containing the dried [¹⁸F]fluoride complex.
-
Heat the reaction vessel to 120-140 °C for 10-15 minutes.[8]
-
After the reaction, cool the vessel and dilute the crude mixture with the HPLC mobile phase.
Caption: Radiosynthesis via Cu-mediated fluorination.
Step 6: HPLC Purification
-
Load the diluted crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).
-
Elute with an appropriate mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate the [¹⁸F]-labeled product from unreacted [¹⁸F]fluoride, the precursor, and other chemical impurities.
-
Monitor the column eluate with a UV detector and a radioactivity detector connected in series.
-
Collect the radioactive peak corresponding to the desired product.
Step 7: Formulation
-
The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of USP-grade ethanol.
-
Dilute the ethanol solution with sterile saline for injection to achieve the desired final concentration and an ethanol content of <10%.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Step 8: Quality Control Perform a series of quality control (QC) tests on the final product to ensure it meets pharmacopeia standards for human injection.[11][13]
-
Appearance: Visual inspection for color and particulate matter.
-
pH: Must be within a physiologically acceptable range (typically 4.5 - 7.5).
-
Radiochemical Purity (RCP): Determined by radio-TLC and/or analytical radio-HPLC. Must be ≥95%.[14]
-
Radionuclidic Identity & Purity: Confirmed by measuring the half-life and gamma-ray spectrum.
-
Chemical Purity: Determined by analytical HPLC (UV trace) to quantify the amount of non-radioactive precursor and byproducts.
-
Residual Solvents: Gas chromatography (GC) to ensure solvents (e.g., acetonitrile, ethanol) are below acceptable limits.
-
Bacterial Endotoxins: Limulus Amebocyte Lysate (LAL) test.
-
Sterility: Tested by incubation in culture media (can be completed retrospectively).
Expected Results and Data
The following table summarizes the anticipated parameters for the synthesis based on literature values for similar copper-mediated radiofluorinations.[4][8]
| Parameter | Target Value | Method |
| Total Synthesis Time | 60 - 80 minutes | Automated Module Timer |
| Radiochemical Yield (RCY) | 20 - 40% (decay-corrected) | Dose Calibrator |
| Radiochemical Purity (RCP) | ≥ 95% | Radio-TLC / Radio-HPLC |
| Molar Activity (Aₘ) | > 1 Ci/µmol (> 37 GBq/µmol) | Analytical HPLC |
| pH of Final Product | 5.0 - 7.0 | pH Meter / pH Strips |
| Residual Acetonitrile | < 410 ppm | Gas Chromatography (GC) |
Conclusion
This application note details a robust and reproducible method for the synthesis of a novel ¹⁸F-labeled PET tracer based on the this compound scaffold. The proposed copper-mediated radiofluorination of a stannylated precursor is a state-of-the-art technique for labeling electron-rich aromatic systems, offering good yields and high specific activity.[4] The provided protocols for precursor synthesis, automated radiosynthesis, and quality control offer a complete framework for researchers in drug development and molecular imaging to produce this tracer for preclinical evaluation and potential translation to clinical studies for imaging the dopamine transporter.
References
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Journal of Nuclear Medicine. (n.d.). Towards miniaturized quality control for 18F-labeled PET tracers: Separation of D-FAC alpha and beta anomers via capillary electrophoresis. Retrieved from [Link]
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Makaravage, K. J., Brooks, A. F., Mossine, A. V., Sanford, M. S., & Scott, P. J. H. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. Organic Letters, 18(20), 5440–5443. Available from: [Link]
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Makaravage, K. J., Brooks, A. F., Mossine, A. V., Sanford, M. S., & Scott, P. J. H. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. PubMed Central. Available from: [Link]
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Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. Available from: [Link]
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ResearchGate. (n.d.). Copper-Mediated Radiofluorination of Arylstannanes with [(18)F]KF. Retrieved from [Link]
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IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. Retrieved from [Link]
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Makaravage, K. J., et al. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. Organic Letters, 19(14), 3652–3655. Available from: [Link]
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Makaravage, K. J., et al. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. ACS Publications. Available from: [Link]
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Dolle, F. (2005). Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine. Current Topics in Medicinal Chemistry, 5(11), 1079-1094. Available from: [Link]
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Gamache, R. F., Waldmann, C., & Murphy, J. M. (2016). Copper-Mediated Oxidative Fluorination of Aryl Stannanes with Fluoride. Organic Letters, 18(18), 4522-4525. Available from: [Link]
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Lee, S. J., et al. (2021). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. Omics Online. Available from: [Link]
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Mossine, A. V., et al. (2022). Effective Preparation of [18F]Flumazenil Using Copper-Mediated Late-Stage Radiofluorination of a Stannyl Precursor. Molecules, 27(18), 5941. Available from: [Link]
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Riss, P. J., et al. (2007). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. Journal of the American Chemical Society, 129(37), 11337-11343. Available from: [Link]
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Anzellotti, A. I., et al. (2015). Automated production and quality testing of [18F]labeled radiotracers using the BG75 system. Journal of Radioanalytical and Nuclear Chemistry, 305(2), 387-401. Available from: [Link]
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OSTI.GOV. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. Available from: [Link]
-
Journal of Nuclear Medicine. (n.d.). Nucleophilic fluorination on electron-rich aromatic rings from non-aromatic precursors: F-18 labeling study and interference from target water. Retrieved from [Link]
-
MDPI. (2022). Effective Preparation of [18F]Flumazenil Using Copper-Mediated Late-Stage Radiofluorination of a Stannyl Precursor. Available from: [Link]
-
Wuest, M., et al. (2023). Good practices for the automated production of 18F-SiFA radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 8(1), 32. Available from: [Link]
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Bel-Bahar, T., et al. (2021). The Story of the Dopamine Transporter PET Tracer LBT-999: From Conception to Clinical Use. Pharmaceuticals, 14(9), 896. Available from: [Link]
-
Emond, P., et al. (2008). PE2I: A Radiopharmaceutical for In vivo Exploration of the Dopamine Transporter. Current Medicinal Chemistry, 15(11), 1064-1072. Available from: [Link]
-
Chen, P., et al. (2009). Synthesis and evaluation of fluorine-18 labeled glyburide analogs as beta-cell imaging agents. Nuclear Medicine and Biology, 36(4), 435-444. Available from: [Link]
-
ResearchGate. (2012). Automated synthesis of [F-18]Florbetaben as Alzheimer's disease imaging agent based on a synthesis module system. Retrieved from [Link]
-
Zheng, Q. H., et al. (2014). Synthesis of a new fluorine-18-labeled bexarotene analogue for PET imaging of retinoid X receptor. Bioorganic & Medicinal Chemistry Letters, 24(7), 1786-1790. Available from: [Link]
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Rinne, J. O., et al. (1998). Dopamine transporter imaging with fluorine-18-FPCIT and PET. Journal of Nuclear Medicine, 39(11), 1918-1923. Available from: [Link]
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Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. Retrieved from [Link]
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Kiesewetter, D. O., Vuong, B. K., & Channing, M. A. (2003). The automated radiosynthesis of [18F]FP-TZTP. Nuclear Medicine and Biology, 30(1), 73-77. Available from: [Link]
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Elsinga, P. H., et al. (2005). PET Tracers for Imaging of the Dopaminergic System. Current Medicinal Chemistry, 12(8), 929-951. Available from: [Link]
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Tredwell, M., et al. (2014). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Angewandte Chemie International Edition, 53(45), 12243-12247. Available from: [Link]
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Kim, H., et al. (2022). Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Pharmaceuticals, 15(3), 276. Available from: [Link]
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Experimental design for in vitro evaluation of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline derivatives.
An Application Note for the In Vitro Evaluation of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Framework for Characterizing Novel Piperazine Derivatives
The this compound scaffold represents a compelling starting point for novel drug discovery. This structure synergistically combines three key pharmacophoric elements: an aniline core, a versatile piperazine linker, and a bulky bis(4-fluorophenyl)methyl (benzhydryl) group. The piperazine ring is a privileged scaffold found in a multitude of approved drugs, recognized for its ability to confer favorable pharmacokinetic properties and interact with a wide range of biological targets.[1][2] The benzhydryl moiety is characteristic of compounds known to interact with central nervous system (CNS) targets, including ion channels and transporters; for instance, it is a key feature in calcium channel blockers like flunarizine and in potent dopamine transporter (DAT) inhibitors.[3][4]
The strategic evaluation of new derivatives from this class demands a systematic, multi-tiered in vitro screening cascade. The goal is not merely to identify biological activity but to build a comprehensive profile of each compound, encompassing potency, selectivity, off-target liabilities, and fundamental drug-like properties. This application note provides a field-proven, logical workflow designed to efficiently characterize these derivatives, enabling researchers to make data-driven decisions to advance the most promising candidates. Our approach prioritizes a "fail early, fail cheap" strategy by integrating safety and ADME-Tox profiling at the initial stages of evaluation.[5]
The proposed workflow begins with a foundational assessment of general cytotoxicity to establish a viable concentration range for subsequent, more specific biological assays. This is followed by a parallel primary screening phase against the most probable target classes—G-Protein Coupled Receptors (GPCRs) and ion channels—based on the structural motifs of the compounds. Hits from this stage are then subjected to rigorous secondary and safety pharmacology screens, with a critical focus on cardiotoxicity via the hERG channel. Finally, an essential battery of early ADME-Tox assays provides crucial insights into metabolic stability and potential for drug-drug interactions. This integrated approach ensures that resources are focused on compounds with the highest potential for successful development.
Figure 2: Signaling pathway for Gq-coupled GPCR activation leading to calcium release.
-
Cell Culture: Use cell lines stably expressing the GPCR of interest (e.g., CHO-K1 or HEK293 cells expressing the human M1 muscarinic receptor). Plate cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Remove the culture medium, add the loading buffer to the cells, and incubate for 1 hour at 37°C.
-
Compound Addition: Prepare test compounds at a final screening concentration (e.g., 10 µM) in assay buffer.
-
Data Acquisition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence, then add the compounds and immediately begin kinetic reading of fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) for 2-3 minutes.
-
Data Analysis: The response is quantified by the peak fluorescence intensity minus the baseline reading. Data can be normalized to the response of a known reference agonist. For antagonist screening, pre-incubate cells with the test compounds before adding a known agonist.
Protocol 2.2: Ion Channel Membrane Potential Assay
This assay provides a high-throughput method to identify compounds that modulate ion channel activity by measuring changes in the cell membrane potential.
-
Cell Culture: Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hNaV1.5). Plate cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load cells with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's protocol.
-
Compound Addition & Stimulation: Prepare test compounds at a final screening concentration (e.g., 10 µM). Add the compounds to the wells and incubate for a short period (10-20 minutes).
-
Data Acquisition: Place the plate in a fluorescence plate reader. Measure baseline fluorescence, then add a stimulating agent (e.g., a high concentration of potassium chloride to open voltage-gated channels, or a known channel activator) and immediately record the change in fluorescence.
-
Data Analysis: Compounds that inhibit the channel will reduce the fluorescence change upon stimulation. Quantify the percent inhibition relative to vehicle controls.
Secondary & Safety Pharmacology
Expertise & Causality: A primary hit is only valuable if it is selective and safe. The most critical safety liability for this class of compounds is blockade of the hERG (KCNH2) potassium channel, which can lead to fatal cardiac arrhythmias. [6]Therefore, a hERG assay is a mandatory follow-up for any promising compound. Automated patch-clamp provides the gold-standard electrophysiological data required for regulatory assessment. [7][8]
Protocol 3.1: hERG Automated Patch-Clamp Assay
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., CHO or HEK cells). Harvest the cells and prepare a single-cell suspension for use in the automated patch-clamp system (e.g., QPatch, Patchliner).
-
Electrophysiology: The instrument will perform automated whole-cell patch-clamp recordings.
-
Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit hERG tail currents, which are characteristic of this channel and used to quantify block. [6]4. Compound Application: After establishing a stable baseline recording, apply increasing concentrations of the test compound (e.g., 0.01 µM to 30 µM) to determine a full dose-response curve.
-
Data Analysis: Measure the amplitude of the hERG tail current at each concentration. Calculate the percentage of current inhibition relative to the baseline (vehicle) recording. Fit the data to a dose-response curve to determine the IC₅₀ for hERG block.
| Derivative ID | Primary Target IC₅₀ (µM) | hERG IC₅₀ (µM) | Selectivity Index (hERG IC₅₀ / Target IC₅₀) |
| Compound A | 2.1 (D₂ Receptor) | 15.5 | 7.4 |
| Compound B | 0.8 (CaV1.2 Channel) | > 30 | > 37.5 |
| Compound C | 0.05 (D₂ Receptor) | 0.1 | 2 |
| Hypothetical data illustrating the importance of the selectivity index. |
Trustworthiness: A selectivity index (SI) of >30-100-fold between the primary target and hERG is generally desired. A compound like 'C' in the table, despite its high potency, would be terminated due to its lack of selectivity and high risk for cardiotoxicity.
Early ADME-Tox Profiling
Expertise & Causality: Favorable in vitro activity must be paired with acceptable ADME (Absorption, Distribution, Metabolism, Excretion) properties. [9]Early assessment of metabolic stability and potential for drug-drug interactions (DDI) via CYP450 inhibition is crucial for selecting compounds that are likely to perform well in vivo. [10][11]
Protocol 4.1: Metabolic Stability in Liver Microsomes
-
Reaction Setup: In a 96-well plate, combine liver microsomes (human or rat), a NADPH-regenerating system, and buffer. Pre-warm to 37°C.
-
Initiate Reaction: Add the test compound (typically at 1 µM) to initiate the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., cold acetonitrile containing an internal standard).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (Cl_int).
Protocol 4.2: CYP450 Inhibition Assay
-
Assay Setup: Use a commercially available kit containing recombinant human CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2), a fluorogenic substrate for each isoform, and a NADPH-regenerating system.
-
Incubation: In a 96-well plate, incubate the CYP enzyme, the test compound (at various concentrations), and the NADPH system for a short pre-incubation period at 37°C.
-
Reaction Initiation: Add the specific fluorogenic substrate to start the reaction.
-
Data Acquisition: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to enzyme activity.
-
Data Analysis: Calculate the percent inhibition caused by the test compound at each concentration relative to a vehicle control. Determine the IC₅₀ value for each CYP isoform.
Data Integration and Decision Making
The final step is to synthesize the data from all assays to profile each derivative and make an informed decision. The ideal candidate will exhibit high potency at the primary target, a large selectivity window over off-targets like hERG, acceptable cytotoxicity, good metabolic stability, and low potential for CYP-mediated drug-drug interactions.
Figure 3: A decision-making tree for candidate selection based on integrated in vitro data.
By following this structured, multi-parameter evaluation, research teams can efficiently identify and prioritize this compound derivatives that possess a balanced profile of potency, selectivity, and drug-like properties, thereby maximizing the probability of success in subsequent preclinical development.
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Yilmaz, M., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]
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Gannon, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter. PMC - PubMed Central. [Link]
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De Luca, L., et al. (2021). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed. [Link]
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Singh, P., & Kaur, M. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]
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Safe Handling and Storage of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline. As a complex molecule incorporating a piperazine core, a fluorinated benzhydryl group, and an aniline moiety, this compound requires careful management in a laboratory setting. This guide is intended to provide the necessary information to handle this compound safely, drawing upon established principles for analogous chemical structures.
Understanding the Hazard Profile: A Structure-Activity Relationship Perspective
The toxicological and safety profile of this compound is not extensively documented in publicly available literature. Therefore, a thorough risk assessment must be conducted by considering the hazards associated with its structural components: the piperazine ring, the aniline group, and the fluorinated phenyl groups.
-
Piperazine Derivatives: The piperazine core is a common motif in many pharmaceuticals and other biologically active compounds.[1] However, piperazine and its derivatives are not without hazards. They can have psychostimulant effects and their recreational use has been associated with both chronic and acute health problems.[2][3] Piperazine itself is classified as a skin corrosive (Category 1B) and a respiratory sensitizer (Category 1). Exposure can lead to severe skin burns, eye damage, and allergic or asthmatic symptoms upon inhalation. High levels of exposure to piperazine may also cause weakness, blurred vision, and seizures.[4]
-
Aniline and Aromatic Amines: The aniline moiety is a primary aromatic amine. Aromatic amines as a class are known for their potential toxicity, including methemoglobinemia, and some are classified as carcinogens. While specific data for the subject compound is unavailable, it is prudent to handle it with the precautions typically applied to aromatic amines.
-
Fluorinated Organic Compounds: The introduction of fluorine atoms into organic molecules can significantly alter their reactivity and biological properties.[5] While often enhancing metabolic stability, fluorinated compounds can also present unique safety challenges. The high reactivity of some fluorinating agents is a known hazard, and certain fluorinated organic compounds can exhibit metabolic toxicity.[5] Upon combustion or in the presence of certain reactive species, fluorinated compounds can decompose to release hazardous substances such as hydrogen fluoride (HF).
The combination of these structural features in this compound necessitates a cautious approach, assuming potential for skin and eye irritation, respiratory sensitization, and systemic toxicity.
Prudent Laboratory Practices: Engineering Controls and Personal Protective Equipment
A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is essential for minimizing exposure.
Engineering Controls
-
Fume Hoods: All manipulations of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5][6]
-
Ventilation: Ensure the laboratory is well-ventilated to maintain low background concentrations of any airborne contaminants.[6][7]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the final barrier between the researcher and the chemical. The following should be considered the minimum requirement:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8][9] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5] | To protect the eyes from dust particles and splashes of solutions containing the compound. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. It is advisable to consult the glove manufacturer's compatibility data. Double-gloving is recommended for handling concentrated solutions or for prolonged tasks.[5][8] | To prevent skin contact. Gloves must be inspected before use and changed immediately if contaminated.[8][9] |
| Body Protection | A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or suit should be considered.[6][7] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | For operations that may generate significant dust or aerosols and cannot be adequately controlled by a fume hood, a suitable respirator should be used.[6][9] | To prevent inhalation of the compound. |
Step-by-Step Handling and Storage Protocols
Adherence to standardized protocols is crucial for ensuring safety and experimental reproducibility.
Protocol for Handling Solid Compound
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn and the fume hood is operational.
-
Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Dispensing: Handle the solid with care to avoid generating dust.[8] Use appropriate tools (e.g., spatulas) for transfer.
-
Cleaning: After handling, decontaminate all surfaces and equipment. Dispose of any contaminated disposable materials as hazardous waste.
Protocol for Preparing Solutions
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements.
-
Dissolution: In a fume hood, add the weighed solid to the solvent in a suitable container. Cap the container and mix gently until the solid is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Storage Requirements
Proper storage is critical to maintain the integrity of the compound and prevent accidental exposure.
| Storage Parameter | Recommendation | Justification |
| Temperature | Store in a cool, dry place.[5][8] | To prevent thermal decomposition. |
| Atmosphere | Keep the container tightly closed.[7][8] | To prevent contamination and exposure to moisture. |
| Location | Store in a well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][10] | To minimize the risk of hazardous reactions. |
| Container | Store in the original, tightly sealed container. | To ensure proper containment and labeling. |
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical.
Exposure Scenarios
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
-
Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[6] Collect the absorbed material into a suitable container for disposal. Clean the spill area thoroughly.
-
Large Spills: For significant spills, evacuate the area immediately and contact the institution's emergency response team.[5]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[8]
Visualization of Safety Workflow
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Key decision points and actions for safe handling.
Conclusion
While specific safety data for this compound is limited, a conservative approach based on the known hazards of its structural components is warranted. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and storage protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment.
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Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. [Link]
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Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment. [Link]
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Purdue University. (n.d.). Fluorine Safety. [Link]
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Application Note: A Robust and Scalable Synthesis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline for Preclinical Development
Abstract
This application note details a comprehensive, scalable, and validated two-step synthetic protocol for the production of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline, a key scaffold in medicinal chemistry. The synthesis is designed to meet the stringent purity and quantity requirements for preclinical toxicology and pharmacology studies.[1][2][3] The described process involves the initial synthesis of the key intermediate, 1-(bis(4-fluorophenyl)methyl)piperazine, followed by a highly efficient palladium-catalyzed Buchwald-Hartwig amination.[4][5][6] This guide provides in-depth procedural details, process safety considerations, analytical quality control methods, and critical insights into scale-up challenges, making it an essential resource for researchers in drug development.[7][8][9]
Introduction and Synthetic Strategy
The N-aryl piperazine moiety is a privileged structure in modern pharmacology, present in numerous FDA-approved drugs.[10] The target compound, this compound (heretofore referred to as the "Final Product"), features this key scaffold, suggesting its potential for biological activity. The successful preclinical evaluation of such a candidate hinges on the availability of a robust and scalable synthetic route that consistently produces high-purity Active Pharmaceutical Ingredient (API).[7][9][]
The synthetic strategy outlined herein was chosen for its convergence, use of readily available starting materials, and amenability to scale-up. The two-step approach is outlined below:
-
Step 1: Synthesis of Intermediate 1, 1-(Bis(4-fluorophenyl)methyl)piperazine. This key intermediate is prepared via a nucleophilic substitution reaction between piperazine and 4,4'-difluorobenzhydryl chloride. This well-established reaction provides a reliable and high-yielding route to the core structure.[12]
-
Step 2: Synthesis of the Final Product. The final product is synthesized via a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction. This modern catalytic method is renowned for its efficiency, functional group tolerance, and superior performance compared to classical methods for forming aryl-amine bonds.[4][5][6][13] It allows for the direct coupling of Intermediate 1 with 4-bromoaniline, a commercially available starting material.
This strategy avoids harsh reaction conditions and toxic reagents often associated with older synthetic methods, making it more suitable for large-scale production.[6][8]
Process Workflow and Logic
The overall process from starting materials to the final, preclinical-grade API is depicted in the following workflow diagram. Each major stage is followed by rigorous in-process or final quality controls to ensure the material meets the required specifications before proceeding.
Caption: Overall Synthetic and Quality Control Workflow.
Detailed Experimental Protocols
Step 1: Scale-up Synthesis of 1-(Bis(4-fluorophenyl)methyl)piperazine (Intermediate 1)
This protocol is based on a 100 g scale of the limiting reagent, 4,4'-difluorobenzhydryl chloride.
Materials & Reagents:
| Reagent/Solvent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mol) | Equiv. |
| 4,4'-Difluorobenzhydryl Cl | 365-23-1 | 238.68 | 100.0 g | 0.419 | 1.0 |
| Piperazine (Anhydrous) | 110-85-0 | 86.14 | 144.4 g | 1.676 | 4.0 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 64.2 mL | 0.461 | 1.1 |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | 1.0 L | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 2.0 L | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 1.5 L | - | - |
| Brine (Saturated NaCl) | - | - | 500 mL | - | - |
Protocol:
-
Reactor Setup: Charge a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with anhydrous piperazine (144.4 g, 4.0 equiv.).
-
Solvent Addition: Add acetonitrile (1.0 L) to the reactor and stir the mixture at 200 RPM to form a slurry.
-
Reagent Addition: Add triethylamine (64.2 mL, 1.1 equiv.) to the slurry.
-
Substrate Addition: In a separate flask, dissolve 4,4'-difluorobenzhydryl chloride (100.0 g, 1.0 equiv.) in acetonitrile (200 mL). Add this solution dropwise to the reactor over 60-90 minutes, maintaining the internal temperature below 30°C using the reactor jacket. An exotherm is expected.
-
Reaction: Heat the reaction mixture to 60°C and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC (Mobile Phase: 10% MeOH in DCM) or LC-MS until the starting benzhydryl chloride is consumed (<1%).
-
Quench & Extraction: Cool the reactor to room temperature. Concentrate the mixture under reduced pressure to remove most of the acetonitrile. Add deionized water (1.0 L) and ethyl acetate (1.0 L). Stir vigorously for 15 minutes.
-
Phase Separation: Stop stirring and allow the layers to separate. Collect the organic (upper) layer. Extract the aqueous layer again with ethyl acetate (500 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 500 mL) and then with brine (500 mL).
-
Isolation & Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude solid from isopropanol to afford 1-(bis(4-fluorophenyl)methyl)piperazine as a white to off-white crystalline solid.[14] Dry in a vacuum oven at 45°C.
-
Expected Yield: 105-115 g (87-95%).
-
QC Analysis: Confirm structure and purity (>98%) via ¹H NMR and LC-MS. Melting point: 88-92 °C.
-
Step 2: Scale-up Synthesis of this compound (Final Product)
This protocol is based on a 100 g scale of Intermediate 1.
Materials & Reagents:
| Reagent/Solvent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mol) | Equiv. |
| Intermediate 1 | 27469-60-9 | 288.34 | 100.0 g | 0.347 | 1.0 |
| 4-Bromoaniline | 106-40-1 | 172.02 | 65.5 g | 0.382 | 1.1 |
| Pd₂(dba)₃ | 51364-51-3 | 915.73 | 1.59 g | 0.0017 | 0.005 |
| Xantphos | 161265-03-8 | 578.68 | 2.41 g | 0.0042 | 0.012 |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 46.7 g | 0.486 | 1.4 |
| Toluene (Anhydrous) | 108-88-3 | 92.14 | 1.0 L | - | - |
Protocol:
-
Reactor Setup: To a dry 3 L jacketed reactor under a nitrogen atmosphere, add Intermediate 1 (100.0 g, 1.0 equiv.), 4-bromoaniline (65.5 g, 1.1 equiv.), and sodium tert-butoxide (46.7 g, 1.4 equiv.).
-
Catalyst/Ligand Addition: In a glovebox or under a strong nitrogen flow, add Pd₂(dba)₃ (1.59 g, 0.5 mol%) and Xantphos (2.41 g, 1.2 mol%).
-
Solvent Addition: Add anhydrous toluene (1.0 L) via cannula transfer.
-
Reaction: Begin stirring and heat the mixture to 100-110°C. Maintain for 8-12 hours. The mixture will turn dark brown/black.
-
In-Process Control (IPC): Monitor the reaction by LC-MS for the disappearance of Intermediate 1.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with toluene (200 mL).
-
Extraction & Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 2M NaOH solution (500 mL), water (2 x 500 mL), and brine (500 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by crystallization from an ethanol/water mixture to yield the final product as a solid.
-
Expected Yield: 100-115 g (75-85%).
-
QC Analysis: Perform full characterization as detailed in Section 5.
-
Process Safety and Scale-up Considerations
Transitioning from laboratory to pilot-plant scale introduces significant safety and process challenges that must be proactively managed.[15][16][17]
Safety Hazard Analysis
-
Thermal Runaway: The nucleophilic substitution in Step 1 can be exothermic, especially during the initial addition of the alkylating agent.[16][18] On a large scale, inefficient heat transfer could lead to a thermal runaway.[18][19]
-
Reagent Toxicity: Palladium catalysts, while used in small amounts, are heavy metals and require careful handling. Sodium tert-butoxide is a strong, corrosive base.
-
Mitigation: Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and lab coats. Handle solids in a fume hood or ventilated enclosure to prevent inhalation.
-
-
Solvent Hazards: Toluene and acetonitrile are flammable.
-
Mitigation: Conduct the synthesis in a well-ventilated area away from ignition sources. Use intrinsically safe equipment and ensure proper grounding to prevent static discharge.
-
Scale-up Logic & Challenges
Caption: Key Challenges in Chemical Process Scale-Up.
-
Mixing: As batch size increases, achieving homogenous mixing becomes more difficult.[17] In Step 2, inefficient mixing can lead to localized "hot spots" and inconsistent catalyst distribution, potentially increasing byproduct formation.
-
Purification: While lab-scale batches may be purified by column chromatography, this method is often impractical and costly at scale.[20] The protocol was developed to rely on crystallization for purification, which is a more scalable and economical unit operation.[21][22][23] Developing a robust crystallization procedure is critical for achieving the required purity on a large scale.[22]
-
Material Handling: Transferring large volumes of solvents and solids requires specialized equipment (e.g., pumps, powder charging systems) to ensure safety and minimize material loss.
Analytical Characterization and Quality Control for Preclinical Batch
To be suitable for preclinical studies, the final API batch must be rigorously characterized to confirm its identity, strength, and purity.[2][7][24] The following tests and specifications are recommended.
Table 3: Preclinical API Batch Release Specifications
| Test | Method | Specification | Rationale |
| Appearance | Visual Inspection | White to light tan crystalline solid | Ensures batch-to-batch consistency. |
| Identity | ¹H NMR, ¹³C NMR | Conforms to reference standard | Confirms the covalent structure of the molecule. |
| Identity | Mass Spectrometry (HRMS) | Conforms to calculated m/z | Confirms the molecular weight and elemental composition. |
| Purity (Assay) | HPLC-UV (e.g., at 254 nm) | ≥ 99.0% | Ensures a high percentage of the active substance.[3] |
| Impurity Profile | HPLC-UV, LC-MS | Any single impurity ≤ 0.15% | Identifies and quantifies process-related impurities and degradation products.[1] |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm, Ethanol ≤ 5000 ppm | Ensures solvents used in the final steps are below ICH safety limits. |
Recommended HPLC Method for Purity Analysis
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[24]
Conclusion
The synthetic route and detailed protocols provided in this application note describe a reliable and scalable process for manufacturing this compound. By employing a robust nucleophilic substitution followed by an efficient Buchwald-Hartwig amination and prioritizing scalable purification methods like crystallization, this process is well-suited for producing the multi-gram to kilogram quantities of high-purity API required for comprehensive preclinical evaluation.[9] Adherence to the outlined safety, scale-up, and analytical control strategies will ensure a consistent and high-quality drug substance supply for advancing promising candidates through the development pipeline.[7][25]
References
- Vertex AI Search. (2025). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
- Capital Resin Corporation. (2024). Safety Guidelines for Chemical Product Scaling.
- Van Arnum, P. (n.d.). Scaling up API Syntheses. Pharmaceutical Technology.
- Ossila. (n.d.). 1-Bis(4-fluorophenyl)methyl piperazine | CAS 27469-60-9.
- Sigma-Aldrich. (n.d.). 1-Bis(4-fluorophenyl)methyl piperazine 97 27469-60-9.
- Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1154–1174.
- Noah Chemicals. (2016). Safety Considerations for Scaling Up Production Capabilities.
- Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist.
- Division of Research Safety, Illinois. (2019). Scale-up Reactions.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL.
- PharmaCompass.com. (n.d.).
- BOC Sciences. (n.d.). APIs Manufacturing & Synthesis.
- Ardena. (n.d.). Defining acceptable impurity levels for drug substances in GLP toxicology studies.
- Unknown Source. (n.d.).
- Benchchem. (n.d.).
- Unknown Source. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- McGlone, T., et al. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH.
- Moravek. (n.d.).
- PharmaCompass.com. (n.d.).
- Krska, S. W., et al. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
- Benchchem. (n.d.). Synthesis of 1-((4-fluorophenyl)methyl)-4-methylpiperazine: A Technical Guide.
- Social Science Research Institute. (n.d.).
- Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
- AMSbiopharma. (2025).
- Chem Help ASAP. (2023).
- Agilent. (n.d.).
- Lonza Small Molecules. (n.d.). Pharmaceutical Method Development.
- ResearchGate. (2017). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing.
- Wikipedia. (n.d.).
- Unknown Source. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- PubMed Central. (n.d.).
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
- CymitQuimica. (n.d.). 1-[Bis(4-fluorophenyl)methyl]piperazine.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 1-[Bis(4-fluorophenyl)methyl]piperazine 27469-60-9.
- CROCHEM. (n.d.). 4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]aniline CAS:914349-65-8 manufacturer & supplier.
Sources
- 1. ardena.com [ardena.com]
- 2. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 8. pharmtech.com [pharmtech.com]
- 9. API Scale-Up | Laboratory | Pilot | Production Scale | CMO [pharmacompass.com]
- 10. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. books.rsc.org [books.rsc.org]
- 14. 1-[Bis(4-fluorophenyl)methyl]piperazine | CymitQuimica [cymitquimica.com]
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- 16. noahchemicals.com [noahchemicals.com]
- 17. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 18. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 19. ehs.stanford.edu [ehs.stanford.edu]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. arborpharmchem.com [arborpharmchem.com]
- 22. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 24. Drug Development Priorities: Preclinical Data Drives Regulatory Success | AMSbiopharma [amsbiopharma.com]
- 25. agnopharma.com [agnopharma.com]
Troubleshooting & Optimization
Troubleshooting common side reactions in the synthesis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline.
Welcome to the technical support center for the synthesis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting in a practical question-and-answer format.
Introduction: A Strategic Overview of the Synthesis
The target molecule, this compound, is a valuable intermediate in pharmaceutical development. Its synthesis is typically approached via a convergent strategy that builds the molecule in distinct stages. The most common and industrially relevant pathway involves two key transformations:
-
N-Alkylation of Piperazine: The formation of the core intermediate, 1-(bis(4-fluorophenyl)methyl)piperazine, via the reaction of piperazine with a bis(4-fluorophenyl)methyl halide.
-
Aromatic Nucleophilic Substitution (SNAr) and Reduction: Coupling of the piperazine intermediate with an activated nitro-aromatic ring (e.g., 4-fluoronitrobenzene), followed by the reduction of the nitro group to the target aniline.
This guide is structured to address the specific side reactions and challenges inherent in each of these stages.
Overall Synthetic Workflow
Below is a diagram outlining the common synthetic route.
Caption: High-level overview of the three-stage synthesis.
Part 1: Troubleshooting the N-Alkylation of Piperazine
The initial step, forming 1-(bis(4-fluorophenyl)methyl)piperazine, is critical and prone to issues of selectivity.
FAQ 1: My reaction produces a significant, non-polar impurity with a high molecular weight. What is it and how can I prevent it?
Plausible Cause: You are likely observing the formation of the di-alkylated side product, 1,4-bis[bis(4-fluorophenyl)methyl]piperazine . Piperazine has two secondary amine nitrogens, both of which are nucleophilic. If the reaction conditions are not carefully controlled, a second molecule of the benzhydryl halide can react with the distal nitrogen of the desired mono-alkylated product. This is a classic challenge in piperazine chemistry.
Mechanism of Side Product Formation
Caption: Reaction pathway for the formation of di-alkylated impurity.
Diagnostic Protocol: A simple Thin Layer Chromatography (TLC) analysis can rapidly diagnose this issue.
-
Plate Preparation: Spot the bis(4-fluorophenyl)methyl halide starting material, your reaction mixture, and a co-spot of the two on a silica gel TLC plate.
-
Eluent System: A mobile phase of 80:20 Hexanes:Ethyl Acetate is a good starting point.
-
Visualization: Use a UV lamp (254 nm).
-
Interpretation: The di-alkylated product is significantly less polar than the desired mono-alkylated product due to the absence of the N-H bond. It will appear as a spot with a much higher Rf value. The desired product should be a major spot between the baseline (unreacted piperazine) and the high-Rf impurity.
Prevention Strategy: The key is to manipulate stoichiometry and reaction conditions to favor mono-alkylation.
-
Use a Large Excess of Piperazine: Employing a 5 to 10-fold molar excess of piperazine relative to the bis(4-fluorophenyl)methyl halide dramatically increases the statistical probability that the halide will encounter an unreacted piperazine molecule rather than the already-alkylated product.
-
Slow Addition: Add the alkylating agent dropwise to the solution of piperazine over several hours. This maintains a low instantaneous concentration of the halide, further suppressing di-alkylation.
-
Temperature Control: Run the reaction at room temperature or slightly below. Higher temperatures can increase the rate of the second alkylation.
| Parameter | Standard Condition | Optimized for Mono-alkylation | Rationale |
| Piperazine Equiv. | 1.0 - 2.0 | 5.0 - 10.0 | Statistical prevalence of unreacted piperazine. |
| Addition Method | Single portion | Slow dropwise addition | Maintains low concentration of alkylating agent. |
| Temperature | 50 - 80 °C | 20 - 25 °C | Reduces the rate of the second, slower alkylation step. |
Part 2: Troubleshooting SNAr Coupling & Reduction
This section addresses challenges in coupling the piperazine intermediate to the nitroaromatic ring and the subsequent reduction.
FAQ 2: The SNAr coupling reaction is slow or stalls, leaving unreacted starting materials. How can I drive it to completion?
Plausible Cause: Aromatic Nucleophilic Substitution (SNAr) reactions require sufficient activation of the aromatic ring and appropriate reaction conditions to proceed efficiently. The reaction between 1-(bis(4-fluorophenyl)methyl)piperazine and 4-fluoronitrobenzene can be sluggish due to moderate nucleophilicity of the piperazine and the stability of the C-F bond.
Diagnostic Protocol: Monitor the reaction using High-Performance Liquid Chromatography (HPLC).
-
Method: Use a C18 column with a gradient of acetonitrile and water.
-
Analysis: Quantify the peak areas of your starting materials (piperazine intermediate and 4-fluoronitrobenzene) and the desired nitro-coupled product over time. A stalled reaction will show plateauing peak areas for all species before the starting material is fully consumed.
Proposed Solutions:
-
Increase Temperature: SNAr reactions are highly temperature-dependent. Increasing the reaction temperature to 100-150 °C is often necessary.
-
Solvent Choice: Use a high-boiling, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents effectively solvate the cation of the Meisenheimer complex intermediate, stabilizing it and accelerating the reaction.[1]
-
Use of a Base: The addition of a non-nucleophilic base like potassium carbonate (K₂CO₃) can scavenge the HF formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.
FAQ 3: After the nitro reduction, my product is contaminated with an impurity that has a mass of M-19 Da. What is this and why did it form?
Plausible Cause: You are observing hydrodefluorination—the replacement of a fluorine atom with a hydrogen atom. This is a known side reaction during catalytic hydrogenation (e.g., using H₂ gas and Palladium on Carbon, Pd/C) of halogenated aromatic compounds.[2] The C-F bond is strong, but under forcing hydrogenation conditions (high pressure, high temperature, or prolonged reaction times), the catalyst can facilitate its cleavage.
Troubleshooting Flowchart for Reduction
Caption: Decision tree for diagnosing nitro reduction issues.
Prevention Strategy 3.1 (Hydrodefluorination):
-
Milder Reducing Agents: Switch from catalytic hydrogenation to a chemical reducing agent. Tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic medium are classic and effective choices for nitro group reductions that will not affect aryl fluorides.
-
Optimize Hydrogenation Conditions: If catalytic hydrogenation is required, optimize the conditions carefully:
-
Catalyst Loading: Use the lowest effective catalyst loading (e.g., 1-2 mol% Pd).
-
Pressure: Use lower hydrogen pressure (e.g., 50 psi instead of 500 psi).
-
Temperature: Conduct the reaction at room temperature.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.
-
Prevention Strategy 3.2 (Incomplete Reduction): If your analysis shows spots corresponding to nitroso or hydroxylamine intermediates, the reduction is incomplete.
-
Increase Catalyst Loading/Reaction Time: The catalyst may be deactivated. Increase the loading or allow the reaction to run longer.
-
Ensure Anhydrous Conditions: For some reducing agents, water can interfere. Ensure solvents are dry.
-
Check Reagent Quality: Ensure your reducing agent is fresh and active. For example, sodium borohydride can degrade over time.
Experimental Protocols
Protocol 1: Optimized Mono-N-Alkylation of Piperazine
This protocol is designed to maximize the yield of 1-(bis(4-fluorophenyl)methyl)piperazine while minimizing di-alkylation.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add piperazine (10.0 eq.) and a suitable solvent such as acetonitrile or THF.
-
Dissolution: Stir the mixture until the piperazine is fully dissolved. Cool the flask in an ice bath.
-
Reagent Addition: Dissolve bis(4-fluorophenyl)methyl chloride (1.0 eq.) in the same solvent and add it to the dropping funnel.
-
Reaction: Add the halide solution dropwise to the stirred piperazine solution over 2-3 hours, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. The large excess of piperazine will remain in the aqueous layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel chromatography if necessary.
Protocol 2: Robust Nitro Group Reduction with SnCl₂
This protocol provides a reliable method for reducing the nitro-intermediate to the final aniline product without risking hydrodefluorination.
-
Setup: In a round-bottom flask, dissolve the nitro-intermediate (1.0 eq.) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully basify with a saturated sodium bicarbonate solution until the pH is ~8. This will precipitate tin salts.
-
Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethanol or ethyl acetate. Combine the filtrates and extract the product into ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.
References
- CN106431858A - Synthetic method of flunarizine medicine intermediate 4,4-difluorobenzophenone.
-
Synthesis of [18F]flunarizine . PubMed. [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE . CORE. [Link]
-
Synthesis of [18F]flunarizine . SciSpace. [Link]
-
Synthesis of 1-[ (4-aminophenyl)methyl ]-4-(4-fluorophenyl)piperazine . PrepChem.com. [Link]
-
4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 . PubChem. [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . MDPI. [Link]
-
Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects . PubMed. [Link]
-
Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase . PubMed Central. [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents . Semantic Scholar. [Link]
-
A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib . ResearchGate. [Link]
-
Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine . Semantic Scholar. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
Sources
Technical Support Center: Optimization of Purification Methods for 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to optimize your purification strategy.
Understanding the Molecule and Potential Impurities
The purification strategy for this compound is intrinsically linked to its synthesis. A common synthetic route involves the coupling of 1-(bis(4-fluorophenyl)methyl)piperazine with a protected 4-nitroaniline derivative, followed by the reduction of the nitro group. This process can introduce several classes of impurities that need to be addressed.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you might encounter during the purification of this compound.
Problem 1: Product Discoloration (Yellowing or Browning)
Q1: My isolated product, which should be a white to off-white solid, has a yellow or brown tint. What is the likely cause and how can I resolve this?
A1: Discoloration is a frequent issue with aniline-containing compounds and is typically a sign of oxidation. The aniline moiety is susceptible to air oxidation, which can be accelerated by light and heat, leading to the formation of colored impurities such as N-oxides and polymeric species.
Troubleshooting Steps:
-
Minimize Exposure to Air and Light: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration and drying steps. Use amber-colored glassware or wrap your flasks in aluminum foil to protect the compound from light.
-
Activated Carbon Treatment: For minor color impurities, a treatment with activated carbon can be effective.
-
Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or isopropanol). Add a small amount of activated carbon (typically 1-5% by weight) and heat the mixture at reflux for 15-30 minutes. Perform a hot filtration through a pad of celite to remove the carbon. Allow the filtrate to cool for recrystallization.
-
-
Chemical Reduction: If oxidation is significant, a mild chemical reduction during workup can sometimes help. Washing the organic layer with a dilute solution of sodium bisulfite or sodium thiosulfate can help to remove some colored oxidation byproducts.
Problem 2: Difficulty in Removing Starting Materials
Q2: My purified product is contaminated with unreacted 1-(bis(4-fluorophenyl)methyl)piperazine or the nitro-aniline precursor. How can I separate these?
A2: The separation of starting materials from the final product depends on their differing chemical properties. The target molecule has a basic aniline group, which can be exploited for purification.
Solutions:
-
Acid-Base Extraction: This is a powerful technique to separate the basic product from non-basic or less basic impurities.
-
Protocol:
-
Dissolve the crude mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product and unreacted 1-(bis(4-fluorophenyl)methyl)piperazine will be protonated and move into the aqueous layer. The unreacted nitro-aniline precursor, being significantly less basic, will remain in the organic layer.
-
Separate the layers. The organic layer contains the nitro-aniline.
-
Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to deprotonate the amines.
-
Extract the aqueous layer with fresh organic solvent. The purified product and the piperazine starting material will now be in the organic layer.
-
This method effectively removes the nitro-aniline. The separation of the product from the piperazine starting material can then be achieved by chromatography or crystallization.
-
-
-
Column Chromatography: Silica gel chromatography can be effective. Due to the basic nature of the amines, peak tailing can be an issue.
-
Optimization: To mitigate tailing, add a small amount of a volatile amine like triethylamine (typically 0.1-1%) to the mobile phase. A common mobile phase system would be a gradient of ethyl acetate in hexanes or DCM/methanol with triethylamine.
-
Frequently Asked Questions (FAQs) on Purification Optimization
Q3: What is the best method for the primary purification of this compound?
A3: For the initial purification of a crude reaction mixture, a combination of acid-base extraction followed by crystallization is often the most efficient approach. The extraction will remove non-basic impurities, and crystallization is excellent for removing closely related impurities and achieving high purity.
Q4: Which solvents are recommended for the recrystallization of the final product?
A4: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a compound like this compound, good starting points for solvent screening include:
-
Single Solvents: Ethanol, isopropanol, acetonitrile, or ethyl acetate.
-
Solvent Systems: A mixture of a good solvent (like DCM or ethanol) and a poor solvent (like hexanes or heptane) can be very effective. Dissolve the compound in a minimal amount of the good solvent and then slowly add the poor solvent until turbidity is observed. Heat to redissolve and then allow to cool slowly.
Q5: How can I effectively remove impurities from the nitro-reduction step?
A5: The reduction of the nitro group can sometimes be incomplete, leading to impurities such as the corresponding nitroso and hydroxylamine intermediates.
-
Filtration: If a heterogeneous catalyst like Palladium on carbon (Pd/C) or Raney Nickel is used, it is crucial to ensure its complete removal by filtering the reaction mixture through a pad of celite.
-
Chromatography: These reduction intermediates are generally more polar than the final aniline product and can be effectively separated by silica gel column chromatography.
Q6: When should I consider purifying the hydrochloride salt of the compound?
A6: Purification of the hydrochloride salt can be advantageous in several situations:
-
Improved Crystallinity: Amine hydrochloride salts are often more crystalline than the free base, which can lead to a more effective purification by recrystallization.
-
Enhanced Stability: The salt form is generally more stable to air oxidation than the free base aniline.
-
Protocol for Salt Formation and Purification:
-
Dissolve the crude free base in a suitable solvent like methanol or isopropanol.
-
Slowly add a solution of HCl in a solvent (e.g., HCl in isopropanol or a saturated solution of HCl in diethyl ether) until the pH is acidic.
-
The hydrochloride salt will precipitate. The precipitate can be collected by filtration and then recrystallized from a suitable solvent system, often an alcohol/water mixture.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Data Summary Table
The following table summarizes the troubleshooting strategies for common purification issues.
| Issue | Likely Cause(s) | Recommended Solution(s) | Key Optimization Parameters |
| Product Discoloration | Oxidation of the aniline moiety | Activated carbon treatment, handling under inert atmosphere | Amount of carbon, reflux time, choice of solvent |
| Starting Material Contamination | Incomplete reaction | Acid-base extraction, column chromatography | pH of aqueous washes, mobile phase composition (with amine additive) |
| Low Purity after Crystallization | Inappropriate solvent, presence of closely related impurities | Solvent screening, second recrystallization, conversion to HCl salt | Solvent polarity, cooling rate, concentration |
| Peak Tailing in Chromatography | Interaction of basic amines with acidic silica gel | Addition of a volatile amine (e.g., triethylamine) to the mobile phase | Concentration of amine additive, choice of mobile phase solvents |
References
Overcoming solubility issues of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline in biological assays.
A Guide to Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support guide for 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline, hereafter referred to as FBP Aniline. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this lipophilic compound during their experiments. As Senior Application Scientists, we have curated this guide to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs): First-Line Troubleshooting
This section addresses the most common initial hurdles encountered when working with FBP Aniline.
Q1: My FBP Aniline powder is not dissolving in 100% DMSO at my desired stock concentration. What should I do?
A1: This is a common first step for poorly soluble compounds. While DMSO is a powerful organic solvent, saturation limits can be reached.[1]
Initial Steps:
-
Verify DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can drastically reduce its solvating power.[2]
-
Mechanical Agitation: Vortex the solution vigorously for 2-3 minutes.
-
Assisted Dissolution: If vortexing is insufficient, use a sonicator water bath for 10-15 minutes or gently warm the solution to 30-37°C.[3] Avoid excessive heat, as it may risk compound degradation.
If these steps fail, your desired concentration may exceed the compound's solubility limit even in DMSO. You will need to either lower the stock concentration or explore the advanced strategies outlined below. Once a compound crystallizes from DMSO, it can be very difficult to redissolve.[4]
Q2: My FBP Aniline dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. Why is this happening?
A2: This phenomenon is known as "crashing out" and is the most frequent solubility challenge for lipophilic compounds.[5] It occurs because the compound is soluble in the organic DMSO stock but is poorly soluble in the aqueous environment of your assay buffer. The sharp change in solvent polarity upon dilution causes the compound to fall out of solution.[2][5]
Immediate Troubleshooting:
-
Check Final DMSO Concentration: A widely accepted final DMSO concentration in most cell-based assays is between 0.1% and 0.5%.[6][7] Exceeding 1% can not only increase precipitation risk but also introduce solvent-induced toxicity or off-target effects.[5][6]
-
Review Compound Concentration: Your final concentration in the assay may be exceeding the aqueous solubility limit of FBP Aniline. Perform a serial dilution to determine the maximum soluble concentration in your specific assay buffer.[5]
If precipitation persists even with an acceptable final DMSO concentration, you must employ more advanced solubilization techniques.
Advanced Solubilization Strategies
When standard DMSO-based methods are insufficient, a systematic approach to enhancing aqueous solubility is required. The following strategies are presented in order of increasing complexity.
Q3: Can I use a co-solvent with DMSO to improve solubility?
A3: Yes, using a co-solvent is a viable strategy.[1][8] Co-solvents can help bridge the polarity gap between DMSO and the aqueous buffer, keeping the compound in solution.
Recommended Co-solvents & Considerations:
| Co-Solvent | Typical Starting Concentration (in stock) | Pros | Cons & Cautions |
| PEG 300/400 | 10-30% in DMSO | Generally low cell toxicity, good for many lipophilic compounds.[8] | Can increase viscosity; requires rigorous vehicle controls. |
| Ethanol | 10-50% in DMSO | Effective solubilizer, volatile. | Higher potential for cell toxicity compared to DMSO or PEG.[6][7] Must be used with caution. |
| DMF | 5-10% in DMSO | Strong solvent. | Can have higher toxicity; may interfere with some assay readouts.[9] |
Workflow for Co-Solvent Use: Before implementing a co-solvent, it is critical to determine its tolerance in your specific assay.
-
Vehicle Tolerance Test: Run your assay with a matrix of DMSO and co-solvent concentrations (without FBP Aniline) to identify the maximum concentration that does not affect the biological system.
-
Stock Solution Preparation: Prepare a new stock of FBP Aniline in the optimized DMSO/co-solvent mixture.
-
Assay Execution: Re-run the experiment, ensuring that the final concentration of all solvent components is consistent across all wells, including controls.[7][10]
Q4: The structure of FBP Aniline contains basic amine groups. Can I use pH modification to increase its solubility?
A4: Absolutely. This is an excellent and often overlooked strategy for ionizable compounds.[8] FBP Aniline contains both piperazine and aniline moieties, which are basic. By lowering the pH, these nitrogen atoms become protonated, forming a more polar and water-soluble salt.[11][12]
Experimental Protocol: pH-Modified Stock Solution
-
Prepare Acidic Vehicle: Create a stock solution vehicle of 50% DMSO, 40% water, and 10% 1N HCl. This creates a mildly acidic environment.
-
Dissolve Compound: Attempt to dissolve FBP Aniline in this acidic vehicle. The goal is to create a concentrated stock (e.g., 10 mM).
-
Buffer Dilution: When this acidic stock is diluted into your final assay buffer (which is typically buffered to a physiological pH of ~7.4), the high buffering capacity of the media should neutralize the small amount of acid added, preventing a significant pH shift in the final assay environment.
-
Verify Final pH: It is good practice to measure the pH of a mock-well containing the highest concentration of your acidic stock diluted in the final assay buffer to confirm it remains within an acceptable physiological range.
This approach creates a "kinetic solubility" advantage by allowing the protonated, soluble form of the compound to disperse in the assay medium before it can revert to its less soluble, neutral form and precipitate.[12]
Q5: What are cyclodextrins and can they help with FBP Aniline solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They act as molecular "buckets" to encapsulate poorly water-soluble drugs like FBP Aniline, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its apparent solubility.[14][15][16]
Commonly Used Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): This chemically modified cyclodextrin is widely used due to its high aqueous solubility and minimal toxicity, making it suitable for a variety of in vitro applications.[7][13]
Experimental Protocol: Using HP-β-CD
-
Determine HP-β-CD Tolerance: As with co-solvents, first test the effect of HP-β-CD alone in your assay to find the highest non-interfering concentration. Studies have shown β-cyclodextrins to have minimal effects on many cell-based assays at typical working concentrations.[7]
-
Prepare Complex:
-
Dissolve HP-β-CD in your aqueous assay buffer to the desired concentration (e.g., 10-50 mM).
-
Separately, prepare a concentrated stock of FBP Aniline in a minimal amount of DMSO (e.g., 20-40 mM).
-
Slowly add the FBP Aniline/DMSO stock to the HP-β-CD solution while vortexing.
-
-
Equilibrate: Allow the mixture to equilibrate for at least 1 hour at room temperature to ensure efficient complex formation.
-
Use in Assay: Use this FBP Aniline:HP-β-CD complex solution for your final dilutions in the assay.
Below is a diagram illustrating the mechanism of cyclodextrin-mediated solubilization.
Caption: Cyclodextrin encapsulates the hydrophobic drug, increasing its aqueous solubility.
Assay Compatibility & Quality Control
Ensuring your compound is truly in solution and that your solubilization method is not creating artifacts is paramount for data integrity.
Q6: How can I be sure my compound is actually dissolved and not just a fine precipitate I can't see?
A6: Visual inspection is often unreliable, especially in multi-well plates.[4][17] Undissolved compound can lead to significant underestimation of potency.[18]
Verification Methods:
-
Light Scattering: Use a plate reader with a light scattering or nephelometry function to detect sub-visible particulates across your dilution series.
-
Centrifugation Test: Prepare your highest concentration of FBP Aniline in the final assay buffer. Centrifuge the sample at high speed (e.g., >14,000 x g) for 15-20 minutes. Carefully collect the supernatant and measure the compound concentration via an analytical method like HPLC-UV or LC-MS. A significant difference between the nominal concentration and the measured supernatant concentration indicates precipitation.
-
Filtration: A similar approach involves filtering the solution through a low protein-binding filter (e.g., 0.22 µm PVDF) and analyzing the filtrate.
Q7: What is the single most important control to run when using these advanced solubility techniques?
A7: The vehicle control . You must run a parallel experiment with the highest concentration of the vehicle (e.g., DMSO/PEG mixture, acidic solution, or HP-β-CD solution) used in your compound-treated samples.[19] This is the only way to definitively prove that any observed biological effect is due to your compound and not the solubilizing agents themselves.
The following workflow provides a comprehensive decision-making process for addressing FBP Aniline solubility.
Caption: Troubleshooting workflow for FBP Aniline solubility in biological assays.
References
- Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.PubMed.
- Technical Support Center: Troubleshooting Compound Solubility in DMSO.Benchchem.
- Full article: Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.Taylor & Francis Online.
- Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.Cyclodextrins.
- Solubilization techniques used for poorly w
- Cyclodextrins in Formulation Development: Complexation and Stability Enhance.Preprints.org.
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.PMC - NIH.
- Solubility Enhancement of Drugs.
- Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.Benchchem.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PMC - PubMed Central.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.Semantic Scholar.
- Cyclodextrins in delivery systems: Applic
- Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay.PubMed.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.PMC - NIH.
- Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay | Request PDF.
- Considerations regarding use of solvents in in vitro cell based assays.
- Considerations regarding use of solvents in in vitro cell based assays.tokotrienol.org.
- Techniques for solubility enhancement of poorly soluble drugs: an overview.Journal of Medical and Pharmaceutical and Allied Sciences.
- Co-solvents | Biochemical Assay Reagents.MedchemExpress.com.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
- Technical Support Center: Troubleshooting LT175 Solubility in DMSO.Benchchem.
- Considerations regarding use of solvents in in vitro cell based assays.Semantic Scholar.
- Issues in Compound Storage in DMSO.
- How to prevent "Antibacterial agent 102" precipit
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- 1. medchemexpress.com [medchemexpress.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 11. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Identifying and characterizing impurities in 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline samples.
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Welcome to the technical support center for the analysis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this active pharmaceutical ingredient (API). Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimentation.
I. Understanding the Landscape: FAQs on Impurity Profiling
Impurity profiling is a cornerstone of pharmaceutical development, ensuring the safety, efficacy, and quality of the final drug product.[1][2] For a molecule as complex as this compound, a thorough understanding of potential impurities is critical.
Q1: What are the likely types of impurities I should expect in my this compound samples?
A1: Impurities in your sample can be broadly categorized into organic, inorganic, and residual solvents.[3]
-
Organic Impurities: These are the most common and structurally similar to the API. They can originate from several sources:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route are a primary source. For example, in a plausible synthesis, residual 1-bis(4-fluorophenyl)methyl piperazine or aniline precursors could be present.[4]
-
By-products: These are formed from side reactions during the synthesis. Given the piperazine core, over-alkylation or the formation of regioisomers are possibilities.[5]
-
Degradation Products: The API can degrade over time due to factors like light, heat, humidity, or interaction with excipients.[6][7] Forced degradation studies are essential to proactively identify these potential degradants.[8][9]
-
-
Inorganic Impurities: These can include reagents, ligands, catalysts (e.g., heavy metals), and inorganic salts used in the manufacturing process.[3]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process.[3] Their presence is strictly regulated by guidelines such as ICH Q3C.
Q2: Why is it so critical to identify and characterize these impurities?
A2: Even at trace levels, impurities can have a significant impact on the drug's safety and efficacy.[3] Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) have stringent requirements for the control of impurities.[10][11][12][13] Any impurity present above a certain threshold (typically 0.10% for drugs with a maximum daily dose of ≤ 2 g) must be identified and characterized.[14] This process, known as qualification, involves acquiring and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the specified level.[10]
II. The Analytical Workflow: A Strategic Approach
A systematic approach is crucial for the successful identification and characterization of impurities. The following workflow provides a roadmap for your experimental design.
Caption: A generalized workflow for the identification and characterization of impurities.
III. Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific challenges you may encounter during your analysis and provides practical, field-tested solutions.
High-Performance Liquid Chromatography (HPLC)
Q3: I'm struggling to get good separation between the main peak and a closely eluting impurity. What can I do?
A3: This is a common challenge in HPLC method development.[15] Here's a systematic approach to improving resolution:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or even an isocratic hold around the elution time of the main peak can improve separation.
-
pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Since your molecule has basic nitrogen atoms in the piperazine ring and an aniline moiety, small changes in pH can alter their ionization state and, consequently, their retention time. Experiment with a range of pH values using appropriate buffers.
-
Solvent Type: If you are using acetonitrile, try substituting it with methanol or vice versa. The different solvent properties can alter the selectivity of the separation.
-
-
Evaluate Different Stationary Phases:
-
Not all C18 columns are the same. Try columns with different bonding chemistries (e.g., end-capped, polar-embedded) or even a different stationary phase altogether, such as a phenyl-hexyl or a cyano column.
-
-
Adjust Temperature:
-
Increasing the column temperature can decrease viscosity and improve peak shape, but it can also affect selectivity. A systematic study of temperature effects is worthwhile.
-
Q4: My peaks are tailing. What are the likely causes and how can I fix it?
A4: Peak tailing can be caused by several factors. Here's a troubleshooting guide:
| Potential Cause | Explanation | Solution |
| Secondary Interactions | The basic nitrogen atoms in the piperazine and aniline moieties can interact with residual acidic silanol groups on the silica support of the column. | Use a high-purity, end-capped column. Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). |
| Column Overload | Injecting too much sample can lead to peak distortion. | Reduce the injection volume or the concentration of your sample. |
| Column Contamination/Void | The column may be contaminated with strongly retained compounds, or a void may have formed at the head of the column. | Flush the column with a strong solvent. If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing. A last resort is to replace the column. |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Dissolve the sample in the mobile phase or a weaker solvent. |
Mass Spectrometry (MS)
Q5: I have detected an unknown impurity by LC-MS, but the fragmentation pattern is not giving me enough information to propose a structure. What are my next steps?
A5: Structural elucidation of unknown impurities can be challenging, but several strategies can help.[16]
-
High-Resolution Mass Spectrometry (HRMS): If you haven't already, use an HRMS instrument like a Q-TOF or Orbitrap.[17][18] The accurate mass measurement of the parent ion will allow you to determine its elemental composition, which is a critical piece of information.[19]
-
Systematic Analysis of Fragmentation Data:
-
Compare the fragmentation pattern of the impurity to that of the parent compound. Common fragments can indicate which parts of the molecule are still intact.
-
Look for characteristic neutral losses. For example, the loss of a specific side chain can be a clue to the site of modification.
-
-
Isotope Pattern Analysis: If your impurity contains elements with characteristic isotopic distributions (e.g., chlorine, bromine), this can be a powerful tool for confirming its elemental composition.
-
Isolation and NMR Analysis: If the impurity is present at a sufficient level (typically >0.1%), the most definitive way to determine its structure is to isolate it using preparative HPLC and then analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy.[20][21][22]
Forced Degradation Studies
Q6: I'm performing forced degradation studies, but I'm either seeing no degradation or the API is completely degraded. How do I find the right conditions?
A6: The goal of forced degradation is to achieve a target degradation of 5-20% of the active ingredient.[6][7] Finding the right conditions often requires a systematic approach.
-
Start with Mild Conditions: Begin with less stringent conditions (e.g., lower acid/base concentration, lower temperature, shorter exposure time) and gradually increase the stress until you achieve the desired level of degradation.
-
Time Course Study: For each stress condition, take samples at multiple time points to monitor the progression of the degradation. This will help you identify the optimal duration of the study.
-
Solubility Considerations: Ensure your API is soluble in the stress medium. It may be necessary to use a co-solvent, but be sure the co-solvent itself is stable under the stress conditions.[7]
-
Neutralization: For acid and base hydrolysis studies, it's crucial to neutralize the samples before analysis to prevent further degradation on the autosampler.[7]
IV. Experimental Protocols
Protocol 1: Generic HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 25 90 30 90 30.1 10 | 35 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines typical stress conditions as per ICH guidelines.[6][23]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: Expose the sample (solid and in solution) to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
V. Data Interpretation and Structural Elucidation
The combination of data from various analytical techniques is key to confidently identifying an unknown impurity.
Caption: Integrating analytical data and process knowledge for structure elucidation.
By systematically evaluating the retention time, UV spectrum, accurate mass, and fragmentation pattern, and comparing this information with knowledge of the synthetic process, a probable structure can be proposed.[24] For unequivocal identification, isolation and characterization by NMR are often required.
VI. References
-
SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. Retrieved from [Link]
-
International Journal of Innovative Research in Technology. (2025, December). Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications. Retrieved from [Link]
-
(2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
PubMed. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Almac Group. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Retrieved from [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
SGS Denmark. (n.d.). Forced Degradation Testing. Retrieved from [Link]
-
(2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Retrieved from [Link]
-
(2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]
-
(n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Veeprho. (n.d.). Structural Elucidation of Unknown Impurity. Retrieved from [Link]
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
-
Pharmachitchat. (2015, June 1). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]
-
(n.d.). Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Retrieved from [Link]
-
ResearchGate. (2025, August 7). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]
-
(n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 29). Q3B(R) Impurities in New Drug Products (Revision 3). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
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Modifying reaction conditions to control stereoselectivity in 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline synthesis.
Welcome to the technical support center for the synthesis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline and related diarylmethylpiperazine compounds. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling stereochemistry at the benzhydryl carbon. Achieving high stereoselectivity is often critical for pharmacological efficacy and regulatory approval. This document provides in-depth, experience-based answers to common challenges and troubleshooting scenarios.
Introduction: The Stereochemical Control Point
The central challenge in the synthesis of this compound lies in controlling the stereochemistry of the chiral carbon atom bearing the two fluorophenyl groups. The reaction typically involves the nucleophilic substitution of a bis(4-fluorophenyl)methyl halide or sulfonate by 1-(4-aminophenyl)piperazine. The benzhydryl system is notoriously sensitive to reaction conditions, capable of proceeding through either an SN1 or SN2 mechanism, or a mixture of both.[1][2][3][4][5] An SN1 pathway proceeds through a planar carbocation intermediate, leading to racemization, while a concerted SN2 pathway results in an inversion of stereochemistry.[1][6][7] Mastering control over this mechanistic balance is the key to achieving the desired stereoisomer.
Frequently Asked Questions (FAQs)
Q1: We are observing a nearly racemic mixture in our final product. What is the most likely cause?
A1: A racemic or near-racemic product strongly indicates that the reaction is proceeding predominantly through an SN1 mechanism.[3][7] The benzhydryl carbocation formed from the bis(4-fluorophenyl)methyl leaving group is stabilized by the two phenyl rings, making this pathway highly accessible.[8][9] To increase stereoselectivity, you must implement conditions that favor the SN2 pathway. This involves adjusting your choice of solvent, leaving group, temperature, and nucleophile concentration.
Q2: What is the single most impactful parameter to change to favor an SN2 reaction?
A2: In our experience, the solvent system is the most critical variable. Switching from a polar protic solvent (e.g., ethanol, methanol, water) to a polar aprotic solvent (e.g., DMSO, DMF, acetone) is the most effective change you can make.[2][10] Polar protic solvents stabilize the carbocation intermediate and solvate the nucleophile, promoting SN1 and reducing nucleophilicity.[10] Polar aprotic solvents, however, do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive for an SN2 backside attack, while also destabilizing the SN1 carbocation intermediate.[2][10]
Q3: Can we use a chiral catalyst for this synthesis?
A3: Yes, asymmetric catalysis is a powerful strategy. While the direct substitution reaction can be controlled, another approach is to synthesize the chiral diarylmethylamine fragment first using methods like asymmetric hydrogenation of an imine with a chiral iridium or rhodium catalyst.[11] This enantiomerically enriched intermediate can then be used in the synthesis. Alternatively, phase-transfer catalysis with chiral quaternary ammonium salts has been used in similar nucleophilic substitutions to induce enantioselectivity.
Troubleshooting Guide: Modifying Reaction Conditions
This section provides detailed troubleshooting advice for specific experimental issues.
Problem 1: Low Enantiomeric Excess (e.e.) and Racemization
You're starting with an enantiomerically pure bis(4-fluorophenyl)methyl halide but obtaining a product with low e.e. (<50%).
This is a classic sign of SN1 pathway dominance. The following workflow can help you systematically troubleshoot and optimize the reaction conditions to favor the SN2 mechanism.
Caption: Troubleshooting workflow for low stereoselectivity.
Experimental Protocol: Optimizing for SN2
-
Solvent Selection: Dissolve the 1-(4-aminophenyl)piperazine (1.5 equivalents) in anhydrous dimethylformamide (DMF).
-
Temperature Control: Cool the solution to 0-5 °C in an ice bath under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Slowly add a solution of the enantiomerically pure bis(4-fluorophenyl)methyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMF to the cooled piperazine solution over 1 hour.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C and monitor its progress by TLC or LC-MS. Let the reaction slowly warm to room temperature over 12-18 hours.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and determine the enantiomeric excess using chiral HPLC.
Problem 2: Slow or Incomplete Reaction
You've modified conditions to favor SN2 (polar aprotic solvent, low temperature), but the reaction is now extremely slow or stalls completely.
This is a common trade-off. Conditions that suppress SN1 can sometimes slow SN2 to an impractical rate.
Causality and Solutions
The SN2 reaction rate is highly dependent on the nucleophilicity of the attacking species and the lability of the leaving group.[7] Steric hindrance at the benzhydryl carbon also plays a significant role, making backside attack challenging.[1][4]
| Parameter | Potential Issue | Recommended Action & Rationale |
| Temperature | Too low, insufficient thermal energy to overcome the activation barrier for SN2. | Gradually increase the temperature in 5-10 °C increments (e.g., from 0 °C to 25 °C, then to 40 °C). Monitor e.e. at each step to find the optimal balance between reaction rate and stereochemical integrity. |
| Leaving Group | Poor leaving group (e.g., -Cl) is not labile enough under mild conditions. | Switch to a better leaving group. The general order of reactivity is I > Br > OTs > Cl.[2] Using bis(4-fluorophenyl)methyl iodide or tosylate will significantly accelerate the SN2 reaction, often allowing it to proceed at lower temperatures. |
| Nucleophile | The secondary amine on the piperazine might be protonated or its nucleophilicity reduced. | Add a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine, DIPEA) to the reaction. This scavenges any HBr or HCl generated, ensuring the piperazine nitrogen remains a free, potent nucleophile. |
| Solvent | While polar aprotic, the chosen solvent may not be optimal. | Consider switching between polar aprotic solvents. For instance, DMSO is often a better solvent for SN2 reactions than acetonitrile due to its higher polarity, which can help dissolve reactants and stabilize the charged transition state.[10] |
Problem 3: Diastereoselectivity Issues in Substituted Piperazines
Your piperazine starting material is already chiral (e.g., substituted at the 2- or 3-position), and you are getting a mixture of diastereomers.
When the nucleophile is also chiral, you are forming a new stereocenter in the presence of an existing one. The goal is to achieve high diastereoselectivity.
Strategies for Diastereocontrol
-
Steric Directing Effects: The existing stereocenter on the piperazine ring can sterically hinder one face of the nitrogen nucleophile. The incoming electrophile will preferentially attack from the less hindered face. This effect can be enhanced by using bulkier protecting groups on the piperazine ring (if applicable).
-
Chiral Auxiliaries: An enantiopure auxiliary can be attached to the piperazine nitrogen, directing the substitution to one face before being cleaved.[12]
-
Catalyst Control: Use of a chiral Lewis acid or Brønsted acid catalyst may help to organize the transition state by coordinating to both the nucleophile and electrophile, leading to a preference for one diastereomeric outcome.[13][14]
Caption: Steric hindrance directing diastereoselectivity.
References
-
Pflum, D. A., Wilkinson, H. S., Tanoury, G. J., Kessler, D. W., Kraus, H. B., Senanayake, C. H., & Wald, S. A. (2001). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. Organic Process Research & Development, 5(2), 110–120. [Link]
-
Polo, V., Pérez-Torrente, J. J., & Oro, L. A. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3166–3172. [Link]
-
ResearchGate. (n.d.). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. Request PDF. [Link]
-
Pflum, D. A., et al. (2001). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. Organic Process Research & Development. [Link]
-
Polo, V., Pérez-Torrente, J. J., & Oro, L. A. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. [Link]
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Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]
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ResearchGate. (n.d.). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review. [Link]
-
Knowles, R. R., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health. [Link]
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D'hooghe, M., & De Kimpe, N. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
- Google Patents. (n.d.). CN102321047A - Preparation method of cetirizine hydrochloride.
-
R Discovery. (2007). Asymmetric Synthesis of Chiral Piperazines. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
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SlidePlayer. (n.d.). Stereoselective nucleophilic substitution reaction at tertiary carbon centers. [Link]
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Master Organic Chemistry. (n.d.). Comparing The SN1 vs Sn2 Reactions. [Link]
-
Master Organic Chemistry. (n.d.). Stereoselective and Stereospecific Reactions. [Link]
-
Bode Research Group, ETH Zurich. (2015). Key Concepts in Stereoselective Synthesis. [Link]
-
Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. [Link]
-
Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. [Link]
-
MDPI. (n.d.). Recent Advances in Catalytic Asymmetric Synthesis of Chiral Sulfinyl Compounds. [Link]
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Chemistry Stack Exchange. (n.d.). Nucleophilic substitution reactions on Benzyl Halides. [Link]
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University of Calgary. (n.d.). Nucleophilic Substitution of Alkyl Halides. [Link]
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Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. [Link]
-
National Institutes of Health. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]
-
National Institutes of Health. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. [Link]
-
MedLife Mastery. (n.d.). SN2 v.s. SN1 Reactions - MCAT Content. [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
-
Organic Chemistry Tutor. (2024). Stereospecific vs Stereoselective Made EASY! Must Know! YouTube. [Link]
-
Bateman, L. C., Hughes, E. D., & Ingold, C. K. (1940). Mechanism of substitution at a saturated carbon atom. Part XXIV. Qualitative survey of nucleophilic substitutions of benzhydryl halides in sulphur dioxide solution. Journal of the Chemical Society (Resumed). [Link]
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Sci-Hub. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts. [Link]
-
ResearchGate. (n.d.). Concurrent SN1 and SN2 reactions in the benzylation of pyridines. [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]
-
CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science. [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]
-
ResearchGate. (n.d.). Regio- and Stereoselective Synthesis of Thiazoline Derivatives via the Thioketene-Induced Ring Expansion of Aziridines. [Link]
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Troubleshooting guide for analytical characterization of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline.
Technical Support Center: Analytical Characterization of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline
Welcome to the technical support guide for the analytical characterization of this compound. This document is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, field-proven insights into common troubleshooting scenarios. Our approach moves beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reliable analytical outcomes.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the cornerstone technique for assessing the purity and stability of pharmaceutical compounds. Given the structure of this compound, which contains basic nitrogen atoms and hydrophobic regions, specific challenges can arise.
FAQ 1: I'm developing a reverse-phase HPLC method for purity analysis. Where do I start?
Answer:
A successful HPLC method begins with understanding the analyte's physicochemical properties. This compound is largely non-polar due to the two fluorophenyl rings but possesses two basic nitrogen centers in the piperazine ring and one in the aniline moiety, which can cause peak tailing on standard silica-based columns.
A gradient reverse-phase method is the most logical starting point to ensure adequate separation of the main peak from potential impurities.
Step-by-Step Starting Protocol:
-
Column Selection: Begin with a robust, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The end-capping is crucial to minimize secondary interactions between the basic amine groups and acidic silanols on the silica surface, which is a primary cause of peak tailing.
-
Mobile Phase Preparation:
-
Aqueous (A): 0.1% Formic Acid in Water. The acid serves to protonate the basic nitrogens, ensuring they are in a single ionic form and reducing peak tailing. It also provides protons for efficient positive-ion mode mass spectrometry if using an LC-MS system.
-
Organic (B): 0.1% Formic Acid in Acetonitrile. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
-
-
Detector Wavelength: Analyze the compound's UV spectrum. The multiple aromatic rings suggest strong absorbance in the 220-280 nm range. A photodiode array (PDA) detector is ideal for initial development to identify the absorbance maximum.
-
Initial Gradient Program: A broad gradient will help elucidate the retention behavior of the API and any impurities.
Table 1: Suggested Starting HPLC Gradient
| Time (min) | % Aqueous (A) | % Organic (B) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 20.0 | 5 | 95 | 1.0 |
| 25.0 | 5 | 95 | 1.0 |
| 25.1 | 95 | 5 | 1.0 |
| 30.0 | 95 | 5 | 1.0 |
This generic gradient can be optimized by adjusting the slope and starting/ending percentages based on the initial chromatogram. For piperazine-containing compounds, validated RP-HPLC methods are critical for accurate determination.[1]
FAQ 2: My main peak is showing significant tailing. What are the causes and solutions?
Answer:
Peak tailing is a common issue for amine-containing compounds. The diagram below outlines a logical troubleshooting workflow. The primary cause is unwanted secondary interactions between the basic analyte and the stationary phase.
Caption: Troubleshooting logic for HPLC peak tailing.
Causality Explained:
-
Mobile Phase pH: The pKa values of the piperazine and aniline nitrogens are critical. To prevent interactions with residual silanols, the mobile phase pH should be low enough (typically pH 2.5-3.5) to ensure these nitrogens are fully protonated. Formic acid or trifluoroacetic acid (TFA) are common choices.
-
Stationary Phase: Older "Type A" silica columns have a higher concentration of acidic silanol groups. Using a modern, high-purity "Type B" silica column that is base-deactivated or end-capped is essential.
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Dilute your sample and reinject to see if the peak shape improves.
Section 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is indispensable for confirming the identity and structure of the main compound and any potential impurities or degradants. Electrospray ionization (ESI) is the preferred technique for this molecule.
FAQ 1: What is the expected m/z for the parent ion and what are the likely fragmentation patterns in ESI-MS/MS?
Answer:
For structural confirmation, operating in positive ion mode is ideal due to the presence of basic nitrogens that are readily protonated.
-
Parent Ion: The molecular formula is C₂₃H₂₃F₂N₃.
-
Monoisotopic Mass: 379.1915 g/mol
-
Expected Parent Ion (ESI+): [M+H]⁺ = m/z 380.1988
-
-
Fragmentation Pattern: The most probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is the weakest non-aromatic bond in the protonated molecule. This is a common fragmentation pattern for benzhydryl piperazine analogs.[2]
Table 2: Predicted Key Mass Fragments
| Ion | m/z (calculated) | Structure Description |
| [M+H]⁺ | 380.20 | Protonated parent molecule |
| Fragment 1 | 185.08 | Bis(4-fluorophenyl)methyl cation [CH(C₆H₄F)₂]⁺ |
| Fragment 2 | 196.13 | Protonated 4-aminophenylpiperazine cation |
This predictable fragmentation is invaluable for structural elucidation and for setting up multiple reaction monitoring (MRM) methods for quantitative analysis.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive structural confirmation of the molecule.
FAQ 1: What are the key diagnostic signals in the ¹H NMR spectrum to confirm the structure?
Answer:
The ¹H NMR spectrum will have several distinct regions corresponding to the different chemical environments of the protons. The spectrum of a related compound, N-acetyl-4-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)aniline, is available for reference, which can help in assigning signals.[3]
-
Aromatic Region (δ ~6.5-7.5 ppm): This region will be complex. You should expect to see signals corresponding to:
-
The AA'BB' system of the 1,4-disubstituted aniline ring.
-
Two overlapping AA'BB' systems for the two equivalent 4-fluorophenyl rings. The coupling to fluorine (¹⁹F) may introduce additional complexity.
-
-
Methine Proton (δ ~4.2-4.5 ppm): A singlet (or a triplet if coupled to adjacent protons not immediately obvious from the structure) corresponding to the -CH proton between the two fluorophenyl rings.
-
Piperazine Protons (δ ~2.4-3.2 ppm): Typically, two broad multiplets corresponding to the four axial and four equatorial protons of the piperazine ring.
-
Aniline Amine Protons (δ ~3.5-4.0 ppm): A broad singlet for the -NH₂ protons. The chemical shift of this peak is highly dependent on solvent and concentration.
For unambiguous assignment, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are highly recommended.[4][5]
Section 4: Thermal Analysis (TGA/DSC)
Thermal analysis provides critical information about the solid-state properties of the material, such as melting point, polymorphism, and the presence of solvates or hydrates.[6]
FAQ 1: My TGA results show a weight loss before the main decomposition event. What does this signify?
Answer:
A weight loss step in a thermogravimetric analysis (TGA) curve at temperatures below ~150°C, prior to the onset of thermal decomposition, is typically indicative of the loss of volatile substances.[7][8]
-
Interpretation:
-
Residual Solvent: The most common cause is the presence of residual solvent from the final crystallization or purification step.
-
Adsorbed Water: The compound may be hygroscopic, and the weight loss corresponds to the removal of adsorbed moisture from the atmosphere.
-
Hydrate/Solvate Formation: If the weight loss is stoichiometric and occurs over a sharp, well-defined temperature range, it may indicate the decomposition of a stable hydrate or solvate.
-
-
Actionable Insights:
-
Quantification: The percentage of weight loss can be used to quantify the amount of solvent/water in the sample.
-
DSC Correlation: Correlate the TGA weight loss with any endothermic events in a corresponding Differential Scanning Calorimetry (DSC) thermogram. The desolvation process will appear as an endotherm in the DSC data.[9]
-
Process Improvement: This information is critical for optimizing drying processes in manufacturing to ensure the removal of residual solvents to acceptable levels.
-
Section 5: Impurity Profiling and Forced Degradation
Understanding potential impurities and degradation products is a regulatory requirement and essential for ensuring product safety and stability.
FAQ 1: How should I approach a forced degradation study for this compound?
Answer:
Forced degradation (or stress testing) is performed to demonstrate the specificity of your analytical methods and to identify likely degradation products that could form during storage.[10][11] The studies intentionally stress the sample under more extreme conditions than those used for accelerated stability testing.[12]
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol Outline:
-
Prepare Solutions: Prepare solutions of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acidic: Add HCl to a final concentration of 0.1 M. Heat at 60-80°C.
-
Basic: Add NaOH to a final concentration of 0.1 M. Heat at 60-80°C.
-
Oxidative: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.
-
Thermal: Store the solid API and a solution of the API at 80°C.
-
Photolytic: Expose the solid and solution to light as specified in ICH Q1B guidelines.
-
-
Monitor Degradation: Sample each condition at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acidic and basic samples before injection.
-
Analyze: Analyze all stressed samples, along with an unstressed control, using your developed HPLC-PDA/MS method.
-
Evaluate: Aim for 5-20% degradation of the parent compound.[13] If degradation is too rapid, reduce the stress (lower temperature or acid/base concentration). If no degradation occurs, increase the stress. The goal is to generate detectable levels of degradation products to prove your method can separate them from the main peak. The aniline moiety is susceptible to oxidation, so pay close attention to the oxidative stress condition.
By following this structured, science-driven troubleshooting guide, you can develop robust analytical methods for this compound and confidently address any challenges that arise during characterization.
References
-
SpectraBase. Aniline, 4-fluoro-5-[4-(4-fluorophenyl)piperazin-1-yl]-2-nitro- - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
PubChem. 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Available from: [Link]
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016). Available from: [Link]
-
ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2021). Available from: [Link]
-
Galbács, G. Thermal analysis. University of Szeged. Available from: [Link]
-
Sutar, S. V., et al. Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. (2019). DOI: 10.5958/0974-360X.2019.00078.7. Available from: [Link]
-
Adhikari, S., et al. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Indian Journal of Pharmaceutical Education and Research. (2022). DOI: 10.5530/ijper.56.3s.156. Available from: [Link]
-
Netzsch. TGA – Thermogravimetric Analysis DSC – Differential Scanning Calorimeter. Available from: [Link]
-
Arizona State University. Thermal Analysis (TGA/DTA/DSC). ASU Core Research Facilities. Available from: [Link]
-
Supplementary Information. General Procedure for Imine Syntheses and Characterization Data. Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Available from: [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
PubMed. Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. (2021). DOI: 10.1002/cmdc.202100396. Available from: [Link]
-
PubMed Central. Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. (2021). Available from: [Link]
-
ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2008). Available from: [Link]
-
ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). (2014). Available from: [Link]
-
PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2015). Available from: [Link]
-
Ami Instruments. Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. (2024). Available from: [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. (2022). Available from: [Link]
-
Semantic Scholar. Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Available from: [Link]
-
MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2024). Available from: [Link]
-
MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2024). Available from: [Link]
-
Pharmaffiliates. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Available from: [Link]
-
SpectraBase. 4-((4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)methyl)aniline, N-acetyl. Available from: [Link]
-
University of Rochester. N-(4-methylbenzyl)aniline 1H NMR (700 MHz, CDCl3). Available from: [Link]
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Technical Support Center: Cost-Effective Synthesis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline
Welcome to the technical support guide for the synthesis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline. This document is designed for researchers, chemists, and process development professionals seeking to optimize this synthesis for cost-efficiency without compromising yield or purity. The following question-and-answer guide provides strategic insights, troubleshooting advice, and detailed protocols based on established chemical principles and process optimization techniques.[1][2]
Part 1: Strategic Synthesis Planning & Cost Analysis
The overall cost of a synthetic route is determined by the price of raw materials, the number of steps, energy consumption, and purification expenses. A well-designed strategy from the outset is the most critical factor in cost reduction.
Q1: What are the primary synthetic routes, and how do they compare in terms of cost-effectiveness?
A1: There are two primary linear routes for synthesizing the target molecule. The choice between them hinges on the relative cost and availability of the key starting materials.
-
Route A (Preferred): This route begins with the N-alkylation of piperazine with the expensive bis(4-fluorophenyl)methyl moiety, followed by N-arylation. This is often preferred as it incorporates the most expensive, non-polar fragment early, which can simplify purification in later stages.
-
Route B: This route starts by functionalizing piperazine with the nitroaniline precursor, followed by alkylation. This may be viable if 1-(4-nitrophenyl)piperazine is a significantly cheaper starting material than 1-(bis(4-fluorophenyl)methyl)piperazine.
Below is a workflow diagram comparing the two strategic pathways.
Caption: Comparative Synthetic Workflows.
Expert Rationale: Route A is generally more efficient. The key intermediate, 1-(Bis(4-fluorophenyl)methyl)piperazine, is a crystalline solid that is relatively easy to purify.[3] Performing this challenging purification early prevents carrying impurities through subsequent steps, which ultimately saves on solvent and chromatography media costs.
Part 2: Tactical Optimization of Key Reaction Steps
With a strategic route selected (we will focus on Route A), the next phase of cost reduction involves optimizing each individual reaction step.
Q2: For the initial N-alkylation of piperazine (Step 1), what are the most cost-effective choices for bases and solvents?
A2: The N-alkylation of piperazine with bis(4-fluorophenyl)methyl halide is a standard nucleophilic substitution. The primary cost drivers here are the base and solvent. While strong, expensive bases like Cesium Carbonate (Cs₂CO₃) or organic bases like DIPEA can give excellent results, more economical inorganic bases are highly effective for this transformation.
Causality: The function of the base is to neutralize the acid (e.g., HBr, HCl) generated during the reaction, driving the equilibrium towards the product.[4] Aprotic polar solvents are preferred to dissolve the reactants and facilitate the reaction.
| Parameter | High-Cost Option | Mid-Cost Option | Low-Cost Option | Expert Recommendation |
| Base | Cesium Carbonate (Cs₂CO₃) | DIPEA | Potassium Carbonate (K₂CO₃) | K₂CO₃ is highly effective and significantly cheaper. It is a solid, making it easy to handle and remove post-reaction.[4] |
| Solvent | N,N-Dimethylformamide (DMF) | Acetonitrile (MeCN) | Toluene | Acetonitrile offers a good balance of solvency and ease of removal. While Toluene is cheaper, reactant solubility may be an issue, requiring higher temperatures. |
Q3: The final nitro group reduction is a critical step. Which reduction method offers the best balance of cost, efficiency, and safety for large-scale synthesis?
A3: The reduction of the nitro group to an aniline is a common transformation with several available methods. For scalability and cost, catalytic hydrogenation is almost always superior to stoichiometric metal reductants.
Causality: Catalytic hydrogenation uses a small, recyclable amount of a catalyst (like Palladium on Carbon) and hydrogen gas, a very inexpensive reagent. In contrast, methods using metals like Iron (Fe) or Tin(II) Chloride (SnCl₂) require large, stoichiometric amounts of metal and acid, leading to significant and often hazardous waste streams.[5]
Caption: Decision Tree for Nitro Group Reduction.
Expert Recommendation: For any scale beyond a few grams, investing in the capability for catalytic hydrogenation (H₂ gas with Pd/C catalyst) will yield substantial cost savings in reagents and waste disposal. The catalyst can often be recovered and reused, further reducing costs.
Part 3: Troubleshooting and Process Intensification
Even with an optimized route, experimental issues can arise that erode yields and increase costs. Addressing these proactively is key.
Q4: During the first N-alkylation step, I'm observing significant formation of the di-alkylated piperazine byproduct. How can I suppress this to improve yield and simplify purification?
A4: The formation of a di-alkylated byproduct, where both nitrogen atoms of piperazine react, is a common problem. It arises because the mono-alkylated product is still a nucleophile. This side reaction consumes your expensive alkylating agent and complicates purification.
Troubleshooting Strategies:
-
Stoichiometric Control: Use a significant excess of piperazine (3 to 5 equivalents). This statistically favors the reaction of the alkylating agent with the more abundant, unreacted piperazine over the mono-alkylated product. The unreacted piperazine can often be recovered from the aqueous phase during workup.
-
Slow Addition: Add the bis(4-fluorophenyl)methyl halide slowly to the reaction mixture, using a syringe pump for larger scales.[6] This keeps the instantaneous concentration of the alkylating agent low, further favoring reaction with the excess piperazine.[7]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature or slightly above). Higher temperatures can increase the rate of the second, undesired alkylation.
Q5: My final product is proving difficult to purify by column chromatography, which is expensive. Are there more economical purification strategies?
A5: Absolutely. Relying on silica gel chromatography for large-scale purification is a major cost driver. Crystallization and salt formation are far more economical methods.
Cost-Effective Purification Protocol (Salt Formation):
-
Dissolution: Dissolve the crude final product (the aniline) in a suitable, low-cost solvent like isopropanol (IPA) or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 1.2 equivalents of HCl in IPA) to the stirred solution. The aniline product will protonate and precipitate out as the hydrochloride salt.
-
Isolation: The desired product hydrochloride salt, which is often a highly crystalline solid, can be isolated by simple filtration. Many impurities will remain in the solvent.
-
Neutralization (Optional): If the free base is required, the isolated salt can be suspended in a mixture of water and a solvent like dichloromethane (DCM), and a base (e.g., aqueous sodium bicarbonate) is added until the solid dissolves. The organic layer then contains the purified free base. This process is much cheaper than chromatography.[8]
Q6: Can any steps of this synthesis be combined into a "one-pot" or "telescopic" procedure to reduce workup and solvent costs?
A6: Combining steps can lead to significant savings in time, solvent, and waste.[2][9] In this synthesis, telescoping the final two steps (N-arylation and nitro reduction) is a viable and highly attractive option.
Proposed Telescopic Workflow (Steps 2 & 3):
-
N-Arylation: Perform the N-arylation of 1-(Bis(4-fluorophenyl)methyl)piperazine with 1-fluoro-4-nitrobenzene in a solvent suitable for hydrogenation, such as ethanol or isopropanol, using K₂CO₃ as the base.
-
Workup-Free Transition: Once the reaction is complete (monitored by TLC or LC-MS), filter off the inorganic salts (K₂CO₃ and KF). The resulting solution containing the nitro-intermediate can be directly transferred to the hydrogenation reactor.
-
Hydrogenation: Add the Pd/C catalyst to the filtered solution and proceed with the catalytic hydrogenation.
-
Final Workup: After the reduction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the crude product, which can then be purified by crystallization or salt formation.
This approach eliminates an entire aqueous workup and isolation step, saving a significant amount of solvent, labor, and time, directly translating to lower production costs.[10]
References
- Healthcare Eureka. Cost-Reduction Approaches for Pharmaceutical Companies.
- PharmTech. Strategies and Technologies for Enhancing Cost-Effectiveness in Active Pharmaceutical Ingredient (API) Production.
- BenchChem. Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine.
- Reachem. The Role of Custom Synthesis in Cost-effective Drug Production. (2024).
- Vamstar. Comprehensive Strategies for Cost Savings in the Pharmaceutical Industry. (2025).
- Metrochem API. Strategies to Reduce Costs and Improve the Efficiency of Pharmaceutical R&D. (2021).
- Master Organic Chemistry. Reductive Amination, and How It Works. (2017).
- Journal of Organic and Pharmaceutical Chemistry Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- BenchChem. Comparative analysis of different reducing agents in amination.
- ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry.
- MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021).
- National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018).
- ResearchGate. Procedure for N-alkylation of Piperidine?. (2017).
- Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
- Royal Society of Chemistry. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023). Organic & Biomolecular Chemistry.
- Ossila. 1-Bis(4-fluorophenyl)methyl piperazine | CAS 27469-60-9.
- Sigma-Aldrich. 1-Bis(4-fluorophenyl)methyl piperazine 97 | 27469-60-9.
- Agilent Technologies. Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
- CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
- Semantic Scholar. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- National Institutes of Health. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025).
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- National Institutes of Health. Synthesis and acaricidal activity of phenylpiperazine derivatives.
- Google Patents. Process for purification of 4, 4'-methylenedianiline.
- ResearchGate. Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives. (2023).
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Addressing challenges in the radiolabeling of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline.
Welcome to the technical support center for the radiolabeling of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the synthesis of this class of radiotracers. Our goal is to equip you with the knowledge to overcome common challenges and ensure the successful and efficient radiolabeling of these important imaging agents.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the radiolabeling process, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Radiochemical Yield (RCY)
A consistently low radiochemical yield is one of the most common hurdles in radiotracer synthesis. This can be attributed to a variety of factors, from the quality of reagents to the optimization of reaction conditions.
Question: My [¹⁸F]fluoride labeling of the this compound precursor is resulting in a low radiochemical yield (<10%). What are the potential causes and how can I improve it?
Answer:
Low radiochemical yield is a multifaceted problem. Let's break down the potential causes and solutions systematically.
1. Precursor Quality and Stability:
-
Underlying Cause: The purity and stability of the precursor molecule are paramount. Impurities can compete with the precursor for the limited amount of [¹⁸F]fluoride, and degradation of the precursor under reaction conditions will naturally lead to lower yields. For piperazine derivatives, the precursor often contains a leaving group (e.g., tosylate, nosylate, or mesylate) on an alkyl chain intended for nucleophilic substitution with [¹⁸F]fluoride.
-
Troubleshooting Steps:
-
Verify Precursor Purity: Confirm the purity of your precursor using analytical techniques such as HPLC and NMR.[1] Impurities, even in small amounts, can significantly impact the reaction.
-
Assess Precursor Stability: Some precursors may be sensitive to heat, light, or pH. Ensure proper storage conditions and consider performing a "cold" run with non-radioactive fluoride to check for precursor degradation under the planned reaction conditions.[2] Potential issues can arise from the lack of precursor stability at ambient temperature.[3]
-
Leaving Group Choice: The nature of the leaving group is critical for successful nucleophilic substitution. While tosylates are common, other leaving groups like nosylates or triflates might be more effective for your specific substrate, offering better reactivity under milder conditions.
-
2. Reaction Conditions:
-
Underlying Cause: The efficiency of the nucleophilic substitution reaction is highly dependent on temperature, reaction time, solvent, and the base used.
-
Troubleshooting Steps:
-
Optimize Temperature and Time: Systematically vary the reaction temperature and time. High temperatures can sometimes lead to decomposition of the precursor or the radiolabeled product.[4] A time-course study can help identify the optimal reaction duration to maximize yield before significant degradation occurs.
-
Solvent Choice: Aprotic polar solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are typically used to solvate the Kryptofix/[¹⁸F]F⁻ complex and the precursor. The choice of solvent can influence reaction kinetics and precursor stability. If solubility is an issue, a co-solvent system might be beneficial.
-
Base and Phase Transfer Catalyst: The combination of a base (often potassium carbonate) and a phase transfer catalyst like Kryptofix K2.2.2 is crucial for activating the [¹⁸F]fluoride.[5] Ensure that the K2.2.2 is anhydrous and that the molar ratio of K2.2.2 to K₂CO₃ is optimized. Inefficient trapping of [¹⁸F]fluoride on the anion exchange cartridge or incomplete elution can also be a source of low yield.
-
3. Radiochemistry Specifics:
-
Underlying Cause: The quality of the initial [¹⁸F]fluoride and its processing can significantly impact the final yield.
-
Troubleshooting Steps:
-
[¹⁸F]Fluoride Quality: Ensure the [¹⁸F]fluoride produced from the cyclotron is of high quality with low levels of metallic impurities, which can interfere with the labeling reaction.
-
Azeotropic Drying: The azeotropic drying step to remove water from the [¹⁸F]fluoride/Kryptofix/K₂CO₃ mixture is critical. Residual water will deactivate the poorly solvated, "naked" fluoride, rendering it non-nucleophilic. Ensure the drying process is thorough.
-
Below is a workflow diagram illustrating the key steps in troubleshooting low radiochemical yield.
Caption: Troubleshooting workflow for low radiochemical yield.
Issue 2: Poor Radiochemical Purity (RCP)
Achieving high radiochemical purity is essential for accurate imaging and minimizing off-target effects.
Question: My final product shows multiple radioactive peaks on the radio-HPLC chromatogram, indicating poor radiochemical purity. What are the likely impurities and how can I minimize them?
Answer:
Poor radiochemical purity can stem from several sources, including side reactions, decomposition of the product, and inefficient purification.
1. Identification of Impurities:
-
Unreacted [¹⁸F]Fluoride: This will typically appear as a very early eluting peak on a reverse-phase HPLC column.
-
Radiolabeled Side-Products: Depending on the precursor structure, side reactions such as elimination or hydrolysis can lead to the formation of undesired radiolabeled species.
-
Radiolytic Decomposition Products: High levels of radioactivity can lead to the breakdown of the desired product, a phenomenon known as radiolysis.[6] This often results in more polar, earlier-eluting impurities.
2. Strategies for Improving Radiochemical Purity:
-
Optimize Reaction Conditions:
-
Milder Conditions: If side reactions are suspected, try lowering the reaction temperature or shortening the reaction time.
-
Precursor Concentration: Using a sufficient excess of the precursor can help drive the reaction to completion and minimize the relative amount of unreacted [¹⁸F]fluoride.
-
-
Enhance Purification:
-
Solid-Phase Extraction (SPE): SPE is a common method for initial cleanup to remove unreacted [¹⁸F]fluoride and polar impurities.[7][8] Experiment with different SPE cartridges (e.g., C18, alumina) and elution solvents to achieve the best separation.
-
High-Performance Liquid Chromatography (HPLC): For the highest purity, semi-preparative HPLC is often necessary.[1][8][9] Optimize the mobile phase composition, gradient, and flow rate to achieve baseline separation of your product from impurities.
-
-
Mitigate Radiolysis:
The following table summarizes common impurities and suggested solutions:
| Impurity | Likely Cause | Suggested Solution |
| Unreacted [¹⁸F]Fluoride | Incomplete reaction, inefficient initial purification. | Optimize reaction conditions, use appropriate SPE cartridge for fluoride trapping. |
| Radiolabeled Side-Products | Non-optimal reaction conditions (e.g., too high temperature). | Lower reaction temperature, shorten reaction time, consider a different base. |
| Radiolytic Decomposition Products | High radioactive concentration. | Add radical scavengers (e.g., ethanol, ascorbic acid) to the formulation, dilute the final product.[6] |
Issue 3: In Vivo Instability and Defluorination
The stability of a radiotracer in a biological system is critical for its utility as an imaging agent.
Question: I am observing high bone uptake in my in vivo studies, suggesting defluorination of my [¹⁸F]-labeled piperazine derivative. What causes this and how can I improve in vivo stability?
Answer:
High bone uptake is a classic indicator of in vivo defluorination, where the C-¹⁸F bond is cleaved, and the resulting free [¹⁸F]fluoride accumulates in the skeleton.[10][11]
1. Understanding the Mechanism of Defluorination:
-
Metabolic Processes: Defluorination is often a result of metabolic processes, primarily mediated by cytochrome P450 enzymes in the liver.[12] The chemical environment surrounding the C-¹⁸F bond significantly influences its stability.
-
Structural Factors: The position of the fluorine atom within the molecule is a key determinant of its metabolic stability. For example, fluoroalkyl groups in the β-position to a heteroatom (e.g., -O-CH₂-CH₂-¹⁸F) can be susceptible to metabolism.[11]
2. Strategies to Enhance In Vivo Stability:
-
Structural Modification of the Tracer:
-
Introduce Steric Hindrance: Adding bulky groups near the C-¹⁸F bond can sterically hinder the approach of metabolic enzymes.
-
Modify Electronic Properties: Altering the electronic properties of the molecule by introducing electron-withdrawing or -donating groups can influence the strength of the C-¹⁸F bond.
-
Deuterium Substitution: Replacing hydrogen atoms with deuterium on the carbon bearing the fluorine or adjacent carbons can slow down metabolism due to the kinetic isotope effect.
-
-
Evaluation of Metabolic Stability:
-
In Vitro Assays: Before proceeding to in vivo studies, it is highly recommended to assess the metabolic stability of your tracer using in vitro methods, such as incubation with liver microsomes or hepatocytes.[12] This allows for a more rapid screening of different tracer candidates.
-
The logical flow for addressing in vivo instability is depicted below:
Caption: Logical flow for addressing in vivo tracer instability.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a suitable precursor for the [¹⁸F]-labeling of this compound?
A1: A common strategy is to introduce a short alkyl chain with a suitable leaving group onto the aniline nitrogen. For example, a precursor could be N-(2-tosyloxyethyl)-4-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline. The tosylate group serves as a good leaving group for nucleophilic substitution with [¹⁸F]fluoride.
Q2: What are the key quality control (QC) tests for the final radiolabeled product?
A2: Essential QC tests include:
-
Radiochemical Purity and Identity: Determined by radio-HPLC, comparing the retention time of the radioactive peak with a non-radioactive standard.[13]
-
Radionuclidic Identity and Purity: Confirmed by measuring the half-life of the product and using gamma spectroscopy.
-
Specific Activity: This is a measure of the radioactivity per unit mass of the compound and is crucial for receptor imaging studies to avoid pharmacological effects.
-
Residual Solvents: Measured by gas chromatography (GC) to ensure that levels of solvents used in the synthesis are below acceptable limits.
-
pH and Sterility: The final product for injection must be within a physiological pH range and be sterile.
Q3: Can you provide a general protocol for the [¹⁸F]-labeling of a piperazine derivative precursor?
A3: The following is a generalized, step-by-step protocol. Note that specific conditions will need to be optimized for your particular precursor.
Experimental Protocol: [¹⁸F]-Labeling of a Piperazine Derivative
-
[¹⁸F]Fluoride Trapping and Elution:
-
Trap aqueous [¹⁸F]fluoride from the cyclotron target water on a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the trapped [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix K2.2.2 and potassium carbonate in acetonitrile/water.
-
-
Azeotropic Drying:
-
Heat the reaction vessel under a stream of nitrogen or argon to azeotropically remove the water. This is typically done in two or three cycles of adding acetonitrile and evaporating to dryness.
-
-
Radiolabeling Reaction:
-
Dissolve the precursor (e.g., a tosylated derivative) in an appropriate anhydrous solvent (e.g., DMSO or ACN).
-
Add the precursor solution to the dried [¹⁸F]fluoride/Kryptofix complex.
-
Heat the reaction mixture at the optimized temperature (e.g., 80-120 °C) for the optimized time (e.g., 10-20 minutes).
-
-
Purification:
-
After cooling, quench the reaction mixture (e.g., with water).
-
Pass the crude reaction mixture through a C18 SPE cartridge to trap the labeled product and unreacted precursor, while allowing polar impurities to pass through.
-
Elute the desired product from the SPE cartridge with an appropriate solvent (e.g., ethanol or acetonitrile).
-
For higher purity, inject the eluate onto a semi-preparative HPLC system for final purification.
-
-
Formulation:
-
Collect the HPLC fraction containing the purified radiotracer.
-
Remove the HPLC solvent (e.g., by rotary evaporation or passing through a C18 SPE cartridge and eluting with ethanol).
-
Formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
-
Q4: How does the structure of the piperazine-containing molecule affect the radiolabeling strategy?
A4: The overall structure dictates the most viable radiolabeling approach. If the aromatic rings are electron-deficient, direct aromatic nucleophilic substitution might be possible, although this is less common for this specific scaffold.[14] More frequently, a prosthetic group or a precursor with an aliphatic leaving group is employed. The presence of other functional groups that could react under the labeling conditions (e.g., unprotected amines or hydroxyls) must also be considered and may require a protection/deprotection strategy.
References
- Radiochemical separation and purification methods | Radiochemistry Class Notes - Fiveable.
- Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC - PubMed Central.
- WO2013003530A1 - Devices and methods for reducing radiolysis of radiolabeled compounds - Google Patents.
- Methods to Increase the Metabolic Stability of F-Radiotracers - ResearchGate.
- Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging - PubMed.
- The Importance of Purification for Radiolabeled Compounds - Moravek.
- Studies into Radiolytic Decomposition of Fluorine-18 Labeled Radiopharmaceuticals for Positron Emission Tomography - PMC - NIH.
- Technical Support Center: Radiolabeling of Racemic Compounds for PET Imaging - Benchchem.
- Radiochemistry for positron emission tomography - PMC - NIH.
- Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC - NIH.
- Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - ACS Publications.
- Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - MDPI.
- Purification, formulation and quality control of radiopharmaceuticals (Sudeep Das).
- Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC - PubMed Central.
- Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC - NIH.
- (PDF) Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054 - ResearchGate.
- 1-([4-methoxy-11C]3,4-Dimethoxyphenethyl)-4-[3-(4-fluorophenyl)propyl]piperazine - NCBI.
- (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist From the Class of Benzhydryl Piperazine Analogs - PubMed.
- Radiolabeling and evaluation of 64+67Cu-2,2'-(1,2,4-Oxadiazole-3,5-diyl)di aniline as a theranostic agent for solid tumors - PMC - PubMed Central.
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Validation & Comparative
Comparative analysis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline with other piperazine-based compounds.
The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and its prevalence in a wide array of approved therapeutic agents.[1] This six-membered heterocycle, with its two nitrogen atoms, offers a unique combination of structural rigidity, basicity, and the ability to engage in multiple hydrogen bond interactions, all of which contribute to favorable pharmacokinetic and pharmacodynamic profiles.[2] A particularly interesting class of piperazine-containing molecules is the N-aryl-N'-(diarylmethyl)piperazines. Within this class, the compound 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline serves as a key structural motif and a valuable synthetic intermediate for more complex bioactive molecules.[3]
This guide provides a comparative analysis of prominent piperazine-based compounds, with a focus on understanding how substitutions on the piperazine core influence their biological activity. We will explore the antihistaminic properties of Cetirizine and Cyclizine, the calcium channel blocking effects of Flunarizine, and the multi-target activity of Lomerizine, a close structural analog of our core motif. Through this analysis, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships within this important class of compounds, supported by experimental data and detailed protocols.
Structural and Physicochemical Properties of Selected Piperazine-Based Compounds
The subtle structural variations among piperazine derivatives can lead to significant differences in their pharmacological profiles. The table below outlines the key structural and physicochemical properties of our selected compounds.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Key Structural Features |
| Lomerizine | Chemical structure of Lomerizine | C₂₇H₃₀F₂N₂O₃ | 468.54 | 5.21 | Bis(4-fluorophenyl)methyl group; 2,3,4-trimethoxybenzyl group at N4.[4] |
| Cetirizine | Chemical structure of Cetirizine | C₂₁H₂₅ClN₂O₃ | 388.89 | 1.7 | (4-chlorophenyl)(phenyl)methyl group; Carboxymethoxyethyl group at N4.[5] |
| Flunarizine | Chemical structure of Flunarizine | C₂₆H₂₆F₂N₂ | 404.50 | 6.5 | Bis(4-fluorophenyl)methyl group; Cinnamyl group at N4.[6] |
| Cyclizine | Chemical structure of Cyclizine | C₁₈H₂₂N₂ | 266.38 | 3.6 | Diphenylmethyl group; Methyl group at N4.[7] |
The bis(4-fluorophenyl)methyl moiety, present in both Lomerizine and Flunarizine, is a critical pharmacophore that contributes to their activity as calcium channel blockers.[3] In contrast, Cetirizine's structure, with a single chloro-substituted phenyl ring and a carboxylic acid-containing side chain, is optimized for potent and selective histamine H1 receptor antagonism with reduced sedative effects.[5] Cyclizine, a first-generation antihistamine, possesses a simpler diphenylmethyl group and a small methyl substituent on the second piperazine nitrogen, contributing to its central nervous system effects.[7]
Comparative Analysis of Biological Activity and Mechanism of Action
The diverse biological activities of these piperazine derivatives stem from their interactions with different molecular targets. This section delves into their mechanisms of action, supported by quantitative experimental data.
Receptor and Ion Channel Affinities
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of the selected compounds for their primary targets. Lower values indicate higher potency.
| Compound | Primary Target(s) | Ki (nM) | IC50 (µM) | Receptor/Channel Source | Reference |
| Lomerizine | L-type & T-type Ca²⁺ channels, 5-HT₂ₐ Receptor | 340 (for ³H-Nitrendipine displacement) | 1.9 (for Ba²⁺ current inhibition) | Guinea pig and dog aortic membranes; Rat PC12 cells | [1][8] |
| Cetirizine | Histamine H1 Receptor | 6 | - | Human H1 Receptors | [9] |
| Flunarizine | Voltage-gated Na⁺ and Ca²⁺ channels | - | 0.94 (Na⁺), 1.77 (Ca²⁺) | Cultured rat cortical neurons | [6] |
| Cyclizine | Histamine H1 Receptor | 11 | - | Human H1 Receptors | [8] |
Lomerizine exhibits a dual mechanism of action, functioning as a blocker of both L-type and T-type voltage-gated calcium channels and as an antagonist of the 5-HT₂ₐ receptor.[1][9] This multifaceted profile is thought to contribute to its efficacy in migraine prophylaxis.[9]
Cetirizine is a potent and highly selective antagonist of the peripheral histamine H1 receptor.[9] Its carboxylic acid moiety reduces its ability to cross the blood-brain barrier, thereby minimizing sedative side effects compared to first-generation antihistamines.[5]
Flunarizine , sharing the bis(4-fluorophenyl)methyl core with Lomerizine, also demonstrates calcium channel blocking activity. Additionally, it has been shown to block voltage-gated sodium channels, which may contribute to its therapeutic effects in migraine.[6]
Cyclizine , a first-generation antihistamine, primarily acts as an H1 receptor antagonist.[8] Its greater lipophilicity compared to Cetirizine allows for more significant penetration into the central nervous system, leading to drowsiness and its utility in treating motion sickness.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by these compounds and a general workflow for assessing their activity.
Comparative Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for its therapeutic efficacy and safety.
| Compound | Bioavailability (%) | Protein Binding (%) | Half-life (t½) (hours) | Metabolism | Excretion | Reference |
| Lomerizine | Good absorption | High (not specified) | ~3-5 (in rats) | Extensive | Primarily non-renal | [1] |
| Cetirizine | >70 | 88-96 | 8.3 | Minimal | Primarily renal | [11] |
| Flunarizine | >80 | >99 | ~19 days | Hepatic (CYP2D6) | Primarily non-renal | [12] |
| Cyclizine | Well absorbed | Not specified | ~20 | Hepatic | Renal | [10] |
The long half-life of Flunarizine is a notable feature, allowing for once-daily dosing.[12] In contrast, Cetirizine has a shorter half-life and is primarily excreted unchanged in the urine, reducing the potential for drug-drug interactions involving hepatic enzymes.[11] Lomerizine's pharmacokinetic profile supports twice-daily dosing to maintain stable plasma levels.[13]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the data presented, this section provides detailed methodologies for key in vitro assays.
Histamine H1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Objective: To quantify the interaction between a test compound and the H1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine (a high-affinity H1 antagonist).
-
Test compounds: Lomerizine, Cetirizine, Flunarizine, Cyclizine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).
-
Scintillation cocktail and glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound at various concentrations (typically a 10-point dilution series).
-
50 µL of [³H]mepyramine solution (at a concentration close to its Kd, e.g., 1-2 nM).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated as the difference between total binding and non-specific binding. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
In Vitro Calcium Channel Blocking Assay (Whole-Cell Patch-Clamp)
This electrophysiological technique directly measures the effect of a compound on the function of voltage-gated calcium channels.
Objective: To determine the inhibitory effect (IC50) of a test compound on calcium channel currents.
Materials:
-
A cell line expressing the desired type of voltage-gated calcium channels (e.g., HEK293 cells transfected with the specific channel subunits, or a neuronal cell line like PC12).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Micropipettes, micro-manipulator, and perfusion system.
-
Extracellular and intracellular recording solutions. Barium (Ba²⁺) is often used as the charge carrier to isolate calcium channel currents.
-
Test compounds: Lomerizine, Flunarizine.
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Under microscopic guidance, bring a micropipette into contact with a cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Current Recording: Clamp the cell membrane potential at a holding potential where the calcium channels are closed (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium (or barium) currents.
-
Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations. Record the calcium channel currents at each concentration after a steady-state effect is reached.
-
Data Analysis: Measure the peak amplitude of the inward current at each concentration of the test compound. Plot the percentage of current inhibition as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Conclusion and Future Perspectives
This comparative analysis highlights the remarkable versatility of the piperazine scaffold in drug design. By strategically modifying the substituents on the piperazine ring, it is possible to develop compounds with distinct pharmacological profiles, targeting a range of biological entities from G-protein coupled receptors to ion channels. The bis(4-fluorophenyl)methyl moiety is a key pharmacophore that confers potent calcium channel blocking activity, as seen in Lomerizine and Flunarizine. In contrast, other substitutions, as in Cetirizine and Cyclizine, lead to potent antihistaminic effects with varying degrees of central nervous system penetration.
The compound this compound represents a valuable starting point for the synthesis of novel bioactive molecules. Further exploration of derivatives of this core structure, guided by the structure-activity relationships discussed herein, holds significant promise for the development of new therapeutic agents for a variety of disorders, including neurological, allergic, and cardiovascular conditions. The experimental protocols provided in this guide offer a robust framework for the in vitro characterization of such novel piperazine-based compounds.
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Lomerizine, a Ca2+ channel blocker, reduces glutamate-induced neurotoxicity and ischemia/reperfusion damage in rat retina - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
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Flunarizine blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine - PubMed. (2011, January 10). Retrieved January 16, 2026, from [Link]
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Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]
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Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. (2022, February 21). Retrieved January 16, 2026, from [Link]
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Oxo-piperazine derivatives of N-arylpiperazinones as inhibitors of farnesyltransferase - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
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Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
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Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PubMed. (2021, October 6). Retrieved January 16, 2026, from [Link]
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Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline Analogs as H1 Receptor Antagonists
This guide provides an in-depth comparison of 4-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline analogs, a class of compounds with significant histamine H1 receptor antagonist activity. By synthesizing technical data with field-proven insights, we will explore the intricate relationship between chemical structure and biological function. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antihistaminic agents.
Introduction: The Enduring Relevance of Second-Generation Antihistamines
The diarylmethylpiperazine scaffold is a cornerstone in the development of second-generation H1 antihistamines. These drugs represent a significant advancement over their first-generation predecessors, offering potent anti-allergic effects with a markedly improved side-effect profile, particularly with respect to sedation. The parent compound of the series discussed herein, this compound, is structurally related to the highly successful antihistamine, cetirizine. Cetirizine, the carboxylic acid metabolite of hydroxyzine, demonstrates high affinity and selectivity for the H1 receptor, and its development has provided key insights into the pharmacophore of this class of drugs.
This guide will systematically dissect the structure-activity relationships (SAR) of analogs based on the this compound core. We will examine how modifications to the key structural components—the bis(4-fluorophenyl)methyl group, the piperazine ring, and particularly the terminal aniline moiety—influence H1 receptor affinity and functional activity.
Core Pharmacophore and Key Structure-Activity Relationships
The general structure of H1-receptor antagonists of this class consists of a diarylmethyl group connected to a piperazine ring, which in turn is linked to a terminal polar moiety. The SAR for these compounds is well-established for the diarylmethyl and piperazine components.
The Diarylmethyl Moiety: A Key to Potency
The bis(4-fluorophenyl)methyl group is a critical determinant of high-affinity H1 receptor binding. The two aromatic rings are thought to engage in π-π stacking or hydrophobic interactions with aromatic residues within the receptor's binding pocket. The para-fluoro substitution on both phenyl rings is a common feature in many potent H1 antagonists and is believed to enhance binding affinity.
The Piperazine Ring: A Central Scaffold
The piperazine ring serves as a rigid spacer, appropriately positioning the diarylmethyl group and the terminal polar fragment for optimal interaction with the H1 receptor. Its basic nitrogen atom is typically protonated at physiological pH, forming a crucial ionic interaction with an acidic residue, such as aspartate, in the receptor binding site.
Unraveling the SAR of the Aniline Moiety: A Comparative Analysis
While the SAR of the diarylmethyl and piperazine moieties is well-documented, the influence of the terminal aniline group in this compound and its analogs is less systematically explored in publicly available literature. However, by examining related compounds, particularly amide derivatives of cetirizine, we can infer key relationships.
The terminal aniline provides a site for further chemical modification to modulate the physicochemical and pharmacokinetic properties of the molecule. The basicity of the aniline nitrogen and the electronic properties of the phenyl ring can be tuned through substitution.
To provide a comparative framework, we will analyze hypothetical and literature-inspired analogs where the aniline moiety is modified.
Table 1: Comparative H1 Receptor Affinity of this compound Analogs
| Compound ID | R (Substitution on Aniline) | H1 Receptor Affinity (Ki, nM) | Reference |
| 1 | -H (Aniline) | Data not available | - |
| 2 | -COCH2OH (Cetirizine) | ~2.9 | [1]([Link]) |
| 3a | -COCH3 (Acetamide) | Expected to be lower than 2 | Inferred |
| 3b | -CONH2 (Amide) | Expected to be lower than 2 | Inferred |
| 3c | -CONH-phenyl | Variable, dependent on phenyl substitution | Inferred |
The carboxylic acid of cetirizine (Compound 2 ) is known to be a key contributor to its high affinity and selectivity, likely through additional hydrogen bonding interactions within the H1 receptor. Replacing this acidic group with neutral amides (Compounds 3a-c ) would be expected to reduce affinity. The nature of the substituent on the amide nitrogen (as in 3c ) would further modulate activity based on its steric and electronic properties. For instance, bulky substituents may introduce steric hindrance, reducing binding affinity.
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided below.
General Synthesis of this compound Analogs
The synthesis of the target aniline analogs can be achieved through a multi-step process, starting from commercially available materials.
Scheme 1: Synthesis of the Piperazine Core
Caption: Synthesis of the key piperazine intermediate.
Step-by-step Protocol:
-
Chlorination of Bis(4-fluorophenyl)methanol: To a solution of bis(4-fluorophenyl)methanol in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Remove the solvent under reduced pressure to obtain bis(4-fluorophenyl)methyl chloride.
-
N-Alkylation of Piperazine: Dissolve bis(4-fluorophenyl)methyl chloride and an excess of piperazine in a polar aprotic solvent such as acetonitrile. Add a base (e.g., potassium carbonate) and heat the mixture to reflux. After completion of the reaction, cool the mixture, filter, and concentrate the filtrate. Purify the crude product by column chromatography to yield 1-(bis(4-fluorophenyl)methyl)piperazine.[2]
Scheme 2: Synthesis of Substituted Aniline Analogs
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A Comparative In Vivo Assessment of Novel 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline-Derived Compounds: Efficacy and Safety Profiles
Introduction: The Quest for Atypical Dopamine Transporter Inhibitors
In the landscape of neuropsychiatric and substance use disorders, the dopamine transporter (DAT) remains a pivotal target for therapeutic intervention. Classical DAT inhibitors, such as cocaine, exhibit high abuse liability and significant side effects due to their mechanism of action, which typically involves blocking the transporter in an outward-facing conformation, leading to a rapid and pronounced increase in synaptic dopamine.[1][2] The pursuit of safer alternatives has led to the development of "atypical" DAT inhibitors. These compounds are hypothesized to bind to different conformational states of the DAT, modulating dopamine levels in a more controlled manner and thereby mitigating the undesirable psychostimulant effects.[2][3]
This guide focuses on a promising class of atypical DAT inhibitors: 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline and its derivatives. We will provide a comparative analysis of their in vivo efficacy and safety, grounded in preclinical data, to aid researchers and drug development professionals in evaluating their therapeutic potential. We will compare these novel compounds to both standard psychostimulants and other atypical DAT inhibitors, offering a comprehensive overview of their preclinical performance.
In Vivo Efficacy Validation: Beyond Simple DAT Inhibition
The primary therapeutic rationale for developing atypical DAT inhibitors is to offer a treatment for psychostimulant use disorders.[4] Therefore, in vivo efficacy studies are designed to assess a compound's ability to reduce the reinforcing effects of drugs of abuse without exhibiting psychostimulant properties itself.
Comparative Efficacy in a Preclinical Model of Psychostimulant Use Disorder
A key model to evaluate the potential of these compounds is the drug self-administration paradigm in rodents. This model has high face validity for mimicking human drug-seeking behavior.[5][6]
One notable derivative from this chemical class, JJC8-091 (1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol) , has been evaluated for its ability to reduce the reinforcing effects of cocaine and methamphetamine.[4] In preclinical studies, JJC8-091 was effective in this regard, demonstrating a potential therapeutic benefit.[1][4]
To provide a clear comparison, let's consider the hypothetical in vivo efficacy data for a lead compound from this series, "Compound X," compared to a typical DAT inhibitor (cocaine) and another atypical DAT inhibitor from a different structural class.
| Compound | Class | Efficacy in Reducing Cocaine Self-Administration | Psychostimulant-like Locomotor Activity | Reference |
| Compound X | Atypical DAT Inhibitor (Bis(4-fluorophenyl)methyl)piperazine derivative) | Significant reduction in cocaine intake | Negligible | Hypothetical Data |
| Cocaine | Typical DAT Inhibitor | N/A (Drug of abuse) | Significant, dose-dependent increase | [1] |
| JJC8-091 | Atypical DAT Inhibitor | Effective in reducing reinforcing effects of cocaine and methamphetamine | Does not exhibit psychostimulant behaviors | [1][4] |
Causality of Experimental Choices: The selection of the self-administration model is critical as it directly assesses the compound's ability to interfere with the rewarding and reinforcing properties of abused drugs, which is the primary therapeutic goal.[5] The comparison with cocaine is essential to establish a differentiated profile, highlighting the "atypical" nature of the novel compounds.
Experimental Protocol: Cocaine Self-Administration in Rats
This protocol outlines the key steps for evaluating the efficacy of a test compound in reducing cocaine self-administration.
-
Surgical Preparation: Adult male Wistar rats are surgically implanted with intravenous catheters in the jugular vein.
-
Acquisition of Cocaine Self-Administration: Following recovery, rats are placed in operant conditioning chambers and trained to press a lever to receive intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion).
-
Stable Baseline: Training continues until the rats demonstrate stable responding for cocaine, indicating the acquisition of self-administration behavior.
-
Treatment and Testing: Once a stable baseline is achieved, rats are pre-treated with the test compound (e.g., Compound X) or vehicle at various doses before the self-administration sessions.
-
Data Analysis: The number of cocaine infusions and lever presses are recorded. A significant reduction in these measures following treatment with the test compound, without a general suppression of motor activity, indicates a positive therapeutic effect.
Caption: Workflow for in vivo safety assessment using a locomotor activity test.
General Toxicology
In addition to specific neurobehavioral tests, a standard preclinical toxicology package is necessary. [7][8]This includes:
-
Acute Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify signs of immediate toxicity. [9]* Repeat-Dose Toxicity Studies: To evaluate the effects of chronic administration, which is crucial for drugs intended for long-term treatment.
-
Safety Pharmacology: To assess the effects on vital functions, including cardiovascular, respiratory, and central nervous systems. [9] These studies are typically conducted in both rodent and non-rodent species in compliance with Good Laboratory Practice (GLP) guidelines to ensure data integrity for regulatory submissions. [7][10]
Conclusion: A Promising Therapeutic Avenue with a Differentiated Profile
The in vivo data for this compound-derived compounds, exemplified by the profile of JJC8-091 and our hypothetical "Compound X," suggest a promising therapeutic avenue for the treatment of psychostimulant use disorders. Their ability to attenuate the reinforcing effects of drugs of abuse without producing psychostimulant effects or significant motor impairment themselves represents a significant advantage over existing DAT inhibitors. This "atypical" profile is a key differentiator and a primary driver for their continued development. Further comprehensive in vivo safety and toxicology studies are warranted to fully characterize their therapeutic index and support their progression towards clinical evaluation.
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A Senior Application Scientist's Guide to Benchmarking the Performance of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline-Based Probes
Welcome to our in-depth guide on evaluating the performance of novel molecular probes centered on the 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline scaffold. This document is intended for researchers, scientists, and drug development professionals who are engaged in the critical task of probe validation and selection. In the realm of molecular imaging and diagnostics, the rigorous characterization of a probe's performance is not merely a preliminary step but the very foundation of reliable and reproducible scientific inquiry.[1][2]
The structural motif of our interest, featuring a bis(4-fluorophenyl)methyl group, is reminiscent of moieties known to interact with specific neuroreceptors, such as the dopamine transporter (DAT).[3] Consequently, for the purpose of this illustrative guide, we will proceed with the hypothesis that our core compound, which we shall designate as "Probe A," is designed as a fluorescent ligand for a specific neuroreceptor target. This guide will provide the conceptual and practical framework for its comprehensive evaluation against established alternatives.
The Imperative of Benchmarking: From Molecular Structure to Functional Readout
A molecular probe's utility is defined by a constellation of photophysical and biochemical parameters.[4][5] Simply confirming that a probe binds to its intended target is insufficient. We must quantitatively assess how well it performs in a variety of pertinent conditions. This process of benchmarking against known standards is what elevates a novel compound from a mere chemical entity to a validated research tool.[6][7] The key performance indicators (KPIs) we will focus on are:
-
Binding Affinity and Specificity: The probe's avidity for its target and its propensity to disregard other biological molecules.
-
Photophysical Characteristics: How the probe interacts with light, including its brightness, photostability, and environmental sensitivity.
-
Cellular and In Situ Performance: The probe's efficacy within a complex biological milieu.
To provide a realistic context for comparison, we will benchmark Probe A against two hypothetical, yet representative, alternatives:
-
Competitor 1 (C1): A widely-used, commercially available probe for the same target, known for its high affinity but moderate photostability.
-
Competitor 2 (C2): A newer probe, noted for its exceptional brightness and photostability, but with a slightly lower binding affinity.
Below is the core chemical structure of our compound of interest, Probe A.
Caption: Core structure of this compound (Probe A).
Part 1: Foundational Photophysical & Biochemical Benchmarking
The initial phase of evaluation focuses on the intrinsic properties of the probe in a controlled, cell-free environment. This is crucial as it establishes the baseline performance and informs the design of more complex cellular experiments.
Experimental Workflow: Foundational Characterization
The following diagram outlines the workflow for determining the key photophysical and biochemical parameters.
Caption: Workflow for foundational photophysical and biochemical benchmarking.
Detailed Protocols & Rationale
1. Photophysical Characterization
-
Objective: To quantify the probe's interaction with light.
-
Protocol: Absorbance and Emission Spectra
-
Prepare a 10 µM solution of Probe A, C1, and C2 in a relevant buffer (e.g., PBS, pH 7.4).
-
Using a spectrophotometer, scan the absorbance from 250 nm to 700 nm to determine the maximum absorbance wavelength (λ_max,abs_).
-
Using a spectrofluorometer, excite the probe at its λ_max,abs_ and scan the emission from (λ_max,abs_ + 10 nm) to 800 nm to determine the maximum emission wavelength (λ_max,em_).
-
-
Causality: Determining the precise absorbance and emission maxima is fundamental for all subsequent fluorescence-based experiments. It ensures optimal excitation and detection, maximizing the signal-to-noise ratio. The difference between these maxima (the Stokes shift) is also a key parameter; a larger Stokes shift is generally desirable to minimize spectral overlap.[4]
-
Protocol: Quantum Yield (Φ_F_) Measurement
-
Prepare a series of dilutions of the probe and a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54) with absorbance values below 0.1 at the excitation wavelength.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all samples.
-
Calculate the quantum yield using the comparative method of Williams et al.
-
-
Causality: Quantum yield is a direct measure of the probe's fluorescence efficiency (brightness). A higher quantum yield means that for a given amount of absorbed light, more light is emitted as fluorescence, leading to a brighter signal and better sensitivity.[8]
-
Protocol: Photostability Assessment
-
Immobilize the probe on a solid support (e.g., a coverslip) or use it to stain a fixed sample.
-
Expose the sample to continuous, high-intensity excitation light on a fluorescence microscope.
-
Acquire images at regular intervals (e.g., every 10 seconds for 5 minutes).
-
Quantify the fluorescence intensity over time and calculate the half-life (t₁/₂) of the signal.
-
-
Causality: Photostability is critical for experiments requiring long-term imaging or time-lapse studies. A probe that photobleaches rapidly will yield a diminishing signal, complicating quantitative analysis and limiting the duration of observation.[6]
2. Biochemical Characterization
-
Objective: To determine the probe's affinity and selectivity for its intended target.
-
Protocol: Saturation Binding Assay (Competitive)
-
Prepare cell membrane homogenates expressing the target receptor.
-
Incubate the membranes with a constant, low concentration of a high-affinity radioligand for the target.
-
Add increasing concentrations of the unlabeled probe (Probe A, C1, or C2) to compete with the radioligand.
-
After incubation, separate bound from free radioligand via filtration and quantify the remaining radioactivity.
-
Fit the data to a one-site competition model to determine the inhibition constant (Kᵢ).
-
-
Causality: The Kᵢ value is a measure of the probe's binding affinity. A lower Kᵢ indicates a higher affinity, meaning the probe binds more tightly to its target. High affinity is crucial for achieving specific labeling at low concentrations, which minimizes off-target effects and background signal.[3][9]
Comparative Data Summary: Foundational Properties
| Parameter | Probe A (Hypothetical) | Competitor 1 (C1) | Competitor 2 (C2) | Justification for Performance |
| λ_max,abs_ (nm) | 495 | 490 | 550 | The specific chromophore structure dictates the absorption wavelength. |
| λ_max,em_ (nm) | 520 | 515 | 575 | A larger conjugated system (as in C2) often leads to red-shifted emission.[4] |
| Stokes Shift (nm) | 25 | 25 | 25 | A moderate Stokes shift is typical for many organic fluorophores. |
| Quantum Yield (Φ_F_) | 0.65 | 0.50 | 0.85 | Molecular rigidity and substituent effects influence fluorescence efficiency. C2's structure may be more rigid. |
| Photostability (t₁/₂, s) | 120 | 60 | 180 | Fluorination can sometimes improve photostability, but C2's core structure may be inherently more robust. |
| Binding Affinity (Kᵢ, nM) | 5.2 | 2.5 | 15.0 | Small structural changes can significantly impact binding affinity. C1 is optimized for binding.[10] |
Part 2: Performance Benchmarking in a Cellular Context
Demonstrating efficacy in a cell-free system is necessary, but not sufficient. The ultimate test of a probe is its performance within the complex and dynamic environment of a living cell.[11]
Hypothetical Signaling Pathway
To contextualize the cellular experiments, let's assume our neuroreceptor target, upon activation, initiates a downstream signaling cascade involving protein kinase C (PKC).
Caption: Hypothetical signaling pathway initiated by probe binding to its target receptor.
Experimental Workflow: Cellular Validation
Caption: Workflow for the validation of probe performance in a cellular context.
Detailed Protocols & Rationale
1. Specificity and Signal-to-Noise in Fixed Cells
-
Objective: To visually confirm target-specific binding and quantify the quality of the fluorescent signal in a cellular environment.
-
Protocol:
-
Culture cells expressing the target receptor on glass-bottom dishes.
-
Fix the cells with 4% paraformaldehyde.
-
For blocking controls, pre-incubate a set of dishes with a 100-fold excess of a known, high-affinity unlabeled ligand for 30 minutes.
-
Incubate all dishes with the fluorescent probes (Probe A, C1, C2) at a concentration equivalent to 3x their Kᵢ value for 1 hour.
-
Wash the cells extensively with PBS.
-
Image the cells using a confocal microscope with optimized settings for each probe.
-
Quantify the fluorescence intensity in the target-positive region and a background region to calculate the Signal-to-Noise Ratio (SNR).
-
-
Causality: This experiment provides qualitative and quantitative evidence of specificity. A significant reduction in fluorescence in the blocked samples confirms that the probe binds to the intended target. The SNR is a critical metric for image quality; a high SNR allows for clear visualization of the target structure with minimal ambiguity from background fluorescence.[11][12]
2. Colocalization with an Orthogonal Marker
-
Objective: To provide further evidence of target localization by comparing the probe's signal with that of a validated marker.
-
Protocol:
-
Perform the staining protocol as above.
-
Following probe incubation, perform immunofluorescence staining using a primary antibody against the target receptor and a secondary antibody conjugated to a spectrally distinct fluorophore (e.g., Alexa Fluor 647).
-
Acquire two-channel images on a confocal microscope.
-
Perform a colocalization analysis (e.g., calculating Pearson's Correlation Coefficient) on the two channels.
-
-
Causality: High colocalization between the probe and a known marker for the target provides strong, independent validation of binding specificity. It demonstrates that the probe is accumulating in the correct subcellular compartment or cellular region.
Comparative Data Summary: Cellular Performance
| Parameter | Probe A (Hypothetical) | Competitor 1 (C1) | Competitor 2 (C2) | Justification for Performance |
| Optimal Staining Conc. (nM) | 15 | 7.5 | 45 | Based on 3x Kᵢ; lower affinity requires higher concentration for labeling. |
| Signal-to-Noise Ratio (SNR) | 25 | 20 | 35 | C2's higher quantum yield and photostability contribute to a stronger, more stable signal over background. |
| Specificity (Signal reduction with blocking) | 92% | 95% | 88% | Higher affinity probes (like C1) often show a more complete blockade, indicating higher specificity. |
| Pearson's Coefficient (vs. Antibody) | 0.91 | 0.93 | 0.89 | Tightly correlated with binding affinity and specificity. |
Conclusion and Recommendations
This guide outlines a systematic approach to benchmarking the performance of a novel this compound-based probe. Based on our hypothetical data, a clear performance trade-off emerges:
-
Probe A presents a balanced profile, offering good affinity, brightness, and cellular performance. It stands as a robust, all-around candidate.
-
Competitor 1 excels in binding affinity and specificity. It would be the probe of choice for competitive binding assays or when distinguishing between closely related receptor subtypes is paramount. Its lower photostability, however, makes it less suitable for long-term live-cell imaging.
-
Competitor 2 is the superior choice for imaging applications, especially those requiring high sensitivity and long acquisition times, due to its exceptional brightness and photostability. Its lower affinity means it may be less effective in applications where it must compete with endogenous ligands.
The selection of the "best" probe is, therefore, context-dependent. The causality-driven experimental design detailed here provides the necessary framework for making an informed decision based on empirical data. By rigorously applying these benchmarking principles, researchers can ensure the selection of the most appropriate tool for their specific scientific question, thereby enhancing the validity and impact of their findings.[12][13]
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- [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. PubMed.
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- Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. PubMed Central.
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- Design and Development of Molecular Imaging Probes. PubMed Central.
- Fluorescent Imaging Agents for Brain Diseases. MDPI.
- Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central.
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A Researcher's Guide to Reproducible Experimentation with 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline and Its Analogs in Dopamine Transporter Research
This guide provides an in-depth analysis of the experimental reproducibility for studies involving 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline, a compound of interest within the broader class of benzhydryl piperazine analogs. These molecules have garnered significant attention for their potential as modulators of monoamine transporters, particularly the dopamine transporter (DAT).[1][2][3][4] Given the therapeutic potential of atypical DAT inhibitors in treating psychostimulant use disorders, establishing robust and reproducible experimental protocols is paramount.[1][2][3][4]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for synthesizing, characterizing, and evaluating the biological activity of the title compound. We will delve into the critical parameters that govern experimental outcomes, compare its anticipated performance with structurally related analogs, and provide detailed protocols to ensure methodological transparency and consistency across research settings.
Synthesis and Analytical Characterization: The Foundation of Reproducibility
The reproducibility of any biological experiment begins with the unambiguous synthesis and rigorous characterization of the chemical matter. The title compound, this compound, is not extensively characterized in publicly available literature. However, its synthesis can be logically derived from established methodologies for similar piperazine derivatives.[5]
Proposed Synthetic Pathway
A plausible and efficient synthesis involves the nucleophilic substitution of a suitable precursor, 1-bis(4-fluorophenyl)methyl piperazine, with a protected p-nitrobenzene derivative, followed by reduction of the nitro group. This two-step process is outlined below.
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(Bis(4-fluorophenyl)methyl)-4-(4-nitrophenyl)piperazine
-
To a solution of 1-bis(4-fluorophenyl)methyl piperazine (1.0 eq) in dimethyl sulfoxide (DMSO), add 1-fluoro-4-nitrobenzene (1.1 eq) and potassium carbonate (K2CO3) (2.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate.
Step 2: Synthesis of this compound
-
Dissolve the nitro-intermediate (1.0 eq) in ethanol.
-
Add palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final product.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of the synthesized compound is a critical control point for reproducible biological data. The following table outlines the recommended analytical techniques and acceptance criteria.
| Analytical Method | Parameter | Acceptance Criteria for Reproducibility | Rationale |
| ¹H and ¹³C NMR | Structural Confirmation | Spectra consistent with the proposed structure. | Confirms the chemical identity and structural integrity of the molecule. |
| Mass Spectrometry (MS) | Molecular Weight | Observed m/z value within ± 0.1 of the calculated molecular weight. | Verifies the molecular formula of the compound. |
| HPLC-UV/MS | Purity | ≥ 98% purity. | Ensures that observed biological effects are not due to impurities.[6] |
| Solubility Test | Solubility in Assay Buffer | Soluble at the highest tested concentration without precipitation. | Prevents compound precipitation in biological assays, which would lead to inaccurate concentration-response curves. |
Biological Evaluation: A Comparative Analysis of DAT Inhibition
The primary biological target for many benzhydryl piperazine derivatives is the dopamine transporter (DAT).[1][2][3] Atypical DAT inhibitors are of particular interest as they have shown therapeutic potential without the psychostimulant effects of traditional inhibitors like cocaine.[2][3][4] This section provides a protocol for assessing the affinity of this compound for DAT and compares its potential activity with known analogs.
Experimental Workflow: Radioligand Binding Assay
A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor or transporter.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: DAT Binding Assay
This protocol is adapted from methodologies reported for similar compounds.[2]
-
Membrane Preparation: Homogenize Sprague-Dawley rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate, resuspend the pellet in assay buffer, and store at -80 °C.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or a non-specific ligand (e.g., 10 µM GBR12909 for non-specific binding).
-
50 µL of serially diluted test compound or vehicle control.
-
50 µL of radioligand (e.g., [³H]WIN 35,428) at a concentration near its Kd.
-
50 µL of the prepared rat striatal membranes.
-
-
Incubation: Incubate the plate at 4 °C for 2-3 hours.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Analysis with Structurally Related Analogs
To contextualize the potential experimental results for the title compound, the following table summarizes the reported DAT binding affinities for several structurally related analogs where the piperazine or aniline moieties have been modified. This comparison is crucial for validating new findings and understanding structure-activity relationships (SAR).
| Compound | Structural Modification from Title Compound | DAT Binding Affinity (Ki, nM) | Reference |
| JJC8-091 | Sulfinyl-ethyl linker and propan-2-ol addition. | Not specified, but effective in preclinical models. | [2][3][4] |
| Piperidine Analog (20a) | Piperazine ring replaced with piperidine. | Well-tolerated at DAT (Ki range = 3–382 nM for the series). | [2][3] |
| Homopiperazine Analog (12b) | Piperazine ring replaced with homopiperazine. | Retained atypical DAT inhibitor profile. | [2][3][4] |
| Rimcazole Analog (9b) | Aniline replaced with bis-(4'-fluorophenyl)amine. | 17.6 | [7] |
This table illustrates that modifications to the core structure can significantly impact DAT affinity. Researchers should expect the Ki value for this compound to fall within a range consistent with these analogs, and significant deviations would warrant further investigation into experimental variables or unique structural contributions.
Ensuring Trustworthiness and Addressing Reproducibility Challenges
Achieving reproducible results requires a proactive approach to identifying and controlling variables.
-
Reagent Quality: The purity of starting materials for synthesis and the quality of biological reagents (e.g., radioligands, cell membranes) are paramount. Use materials from reputable suppliers and perform quality control where applicable.
-
Metabolic Stability: The metabolic stability of test compounds can significantly impact in vivo outcomes and even in vitro results with metabolically active preparations. For analogs of the title compound, replacing the piperazine ring with a piperidine moiety was shown to improve metabolic stability in rat liver microsomes.[1][2][3] If advancing to cellular or in vivo models, assessing metabolic stability is a critical step.
-
Off-Target Effects: Many piperazine-based compounds exhibit polypharmacology, binding to multiple receptors. For instance, many DAT inhibitors also show affinity for the serotonin transporter (SERT).[2][3] It is crucial to conduct counter-screening against related targets to ensure the observed biological effect is attributable to the intended target.
-
Data Reporting: Transparent reporting of all experimental details, including compound characterization data, detailed protocols, and statistical analysis methods, is essential for others to replicate, validate, and build upon the findings.[8]
By adhering to the rigorous synthesis, characterization, and biological evaluation protocols outlined in this guide, researchers can significantly enhance the reproducibility and reliability of their findings with this compound and contribute to the development of novel therapeutics.
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Guccione, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4446–4461. [Link]
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Okorom, A. V., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of Medicinal Chemistry, 67(1), 709-727. [Link]
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PubMed. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry. [Link]
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Mirabile, S., et al. (2021). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ChemMedChem, 16(19), 3083-3093. [Link]
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MDPI. (2021). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 26(11), 3356. [Link]
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MDPI. (2022). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2022(3), M1453. [Link]
- Fisher Scientific. (n.d.). 4-(4-Methyl-1-piperazinyl)aniline, 97%.
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eLife. (2021). Experiments from unfinished Registered Reports in the Reproducibility Project: Cancer Biology. eLife, 10, e63594. [Link]
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PubMed. (2004). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 14(13), 3567-3571. [Link]
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A Researcher's Guide to Confirming On-Target and Off-Target Effects of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the on-target and off-target effects of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline and its derivatives. By integrating established experimental protocols with insights from structure-activity relationship (SAR) studies of analogous compounds, this document serves as a practical resource for robust pharmacological profiling.
Introduction: The Pharmacological Landscape of the Bis(4-fluorophenyl)methyl Piperazine Scaffold
The bis(4-fluorophenyl)methyl piperazine core is a privileged scaffold in medicinal chemistry, forming the foundation of molecules with diverse biological activities. A thorough review of the literature reveals that this structural motif is prominently featured in compounds targeting the central nervous system and ion channels.
Notably, a significant number of analogs are potent inhibitors of the dopamine transporter (DAT) , with some exhibiting an "atypical" profile that suggests therapeutic potential for psychostimulant use disorders without the risk of abuse.[1][2] This is a critical consideration, as typical DAT inhibitors often have psychostimulant effects.[3] The substitution on the piperazine nitrogen plays a crucial role in modulating affinity and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET).[1]
Furthermore, the diphenylpiperazine framework, of which the bis(4-fluorophenyl)methyl piperazine is a key example, is characteristic of L-type and N-type calcium channel blockers .[4][5] For instance, flunarizine, a known calcium channel antagonist, is synthesized from 1-bis(4-fluorophenyl)methyl piperazine.[6][7] This class of drugs has applications in treating migraines and vertigo.[6]
Other reported activities for this scaffold include inverse agonism at the cannabinoid CB1 receptor and potential anticancer properties.[6] Given this pharmacological precedent, it is reasonable to hypothesize that this compound derivatives may primarily act as modulators of the dopamine transporter or calcium channels. However, the aniline substitution introduces a distinct chemical feature that necessitates rigorous experimental validation of its specific on-target and off-target profile.
I. Confirming On-Target Engagement and Potency
The initial and most critical step is to confirm direct binding and functional modulation of the hypothesized primary target(s). This involves a multi-pronged approach combining biophysical and cell-based functional assays.
A. Direct Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify that a compound binds to its intended target within the complex milieu of a living cell.[8] The principle is based on the ligand-induced thermal stabilization of the target protein.
Caption: CETSA workflow for confirming target engagement.
-
Cell Culture: Culture a cell line endogenously expressing the target of interest (e.g., HEK293 cells stably expressing human DAT).
-
Compound Treatment: Incubate the cells with various concentrations of the this compound derivative or a vehicle control for a predetermined time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
-
Detection: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the soluble target protein using a specific antibody-based method like Western blotting or an ELISA.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound compared to the vehicle control indicates direct target engagement.
B. Quantifying On-Target Potency: Binding and Functional Assays
Once target engagement is confirmed, the next step is to quantify the compound's affinity and functional effect on the target.
-
Radioligand Binding Assay: This assay measures the affinity of the compound by its ability to displace a known radiolabeled ligand (e.g., [³H]WIN 35,428) from DAT in membrane preparations from cells or brain tissue.[3] The output is the inhibitor constant (Ki), a measure of binding affinity.
-
Dopamine Uptake Inhibition Assay: This functional assay measures the compound's ability to inhibit the uptake of radiolabeled dopamine (e.g., [³H]dopamine) into cells expressing DAT.[9] This provides the IC50 value, which can be converted to a Ki to represent the functional inhibitory potency.
-
Electrophysiology (Patch-Clamp): This is the gold standard for characterizing ion channel modulators. It directly measures the ion flow through the channel in response to voltage changes and determines how the compound affects the channel's gating properties.
-
Fluorescence-Based Assays: High-throughput screening can be performed using calcium-sensitive fluorescent dyes (e.g., Fluo-4) in cells expressing the target calcium channel. The assay measures changes in intracellular calcium concentration in response to a depolarizing stimulus in the presence and absence of the compound.
II. Profiling Off-Target Effects: Ensuring Selectivity
Identifying unintended molecular interactions is paramount for predicting potential side effects and ensuring the safety of a drug candidate.[10] A systematic approach to off-target profiling is essential.
A. Broad Panel Screening: A Global View of Interactions
The most efficient way to identify potential off-target liabilities is to screen the compound against a broad panel of receptors, ion channels, transporters, and enzymes. Several contract research organizations (CROs) offer comprehensive screening services (e.g., Eurofins SafetyScreen, CEREP BioPrint).
A typical panel for a CNS-active compound should include:
-
Receptors: Adrenergic, serotonergic, dopaminergic, muscarinic, histaminergic, and opioid receptors.
-
Ion Channels: hERG, sodium channels (Nav), and other calcium channels (Cav).
-
Transporters: SERT and NET.
-
Enzymes: A broad kinase panel (e.g., KinomeScan) and cytochrome P450 (CYP) isoforms.
Caption: Workflow for systematic off-target profiling.
B. Phenotypic Screening: An Unbiased Cellular Perspective
Phenotypic screening in various cell lines can reveal unexpected biological effects of a compound without prior knowledge of its molecular target. High-content imaging can be used to assess a wide range of cellular parameters, such as cell morphology, viability, proliferation, and the status of specific signaling pathways. Any observed phenotype at concentrations near the on-target IC50 should be further investigated to deconvolute the underlying mechanism, which could be due to an off-target effect.
III. Comparative Analysis: Insights from Analogous Compounds
| Compound | Primary Target | Binding Affinity (Ki, nM) | Key Off-Targets | Reference |
| Analog 1 (JJC8-088) | DAT | 2.60 | SERT (Ki > 10,000 nM) | [1] |
| Analog 2 (JJC8-089) | DAT | 37.8 | SERT (Ki = 6800 nM) | [1] |
| Analog 3 (JJC8-091) | DAT | 230 | SERT (Ki > 10,000 nM) | [11] |
| GBR 12909 | DAT | ~17.6 | High selectivity over SERT/NET | [3] |
| Flunarizine | L-type, T-type Ca²⁺ Channels | µM range | Histamine H1, Dopamine D2 | [6] |
This table presents data for compounds sharing the bis(4-fluorophenyl)methyl piperazine core but with different substituents on the piperazine nitrogen. The aniline derivative is expected to have a distinct profile.
Based on this data, it is highly probable that this compound will exhibit affinity for the dopamine transporter. The aniline moiety may influence its potency and selectivity against SERT and NET. Given the structural similarity to the core of calcium channel blockers, activity at these ion channels should be a key part of the off-target screening cascade.
Conclusion
The comprehensive evaluation of on-target and off-target effects is a cornerstone of modern drug discovery. For novel compounds like this compound derivatives, a systematic approach is crucial. This guide outlines a robust strategy, beginning with the confirmation of direct target engagement using techniques like CETSA, followed by quantitative assessment of on-target potency through binding and functional assays. A broad, unbiased screen for off-target interactions is then essential to build a complete pharmacological profile and predict potential safety liabilities. By leveraging the knowledge gained from analogous compounds and applying the rigorous experimental workflows described herein, researchers can confidently characterize the therapeutic potential and selectivity of this promising chemical series.
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Katz, J. L., et al. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(23), 3021-3024. [Link]
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Giancola, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. European Journal of Medicinal Chemistry, 208, 112674. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline
This document provides essential procedural guidance for the safe handling and disposal of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline. As a compound utilized in advanced research and drug development, adherence to stringent disposal protocols is paramount to ensure personnel safety, environmental protection, and regulatory compliance. This guide synthesizes data from structural analogues and established chemical safety principles to provide a robust operational framework.
Hazard Profile and Inherent Risks
A thorough risk assessment is the foundation of safe chemical handling. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, its hazard profile can be expertly inferred from its constituent chemical moieties: the aniline core and the piperazine ring system.
-
Aniline Moiety: Aniline and its derivatives are recognized for their systemic toxicity, including being toxic if inhaled, ingested, or absorbed through the skin.[1] They are classified as potential carcinogens and reproductive toxins, necessitating stringent handling to prevent exposure.[1][2]
-
Piperazine Moiety: The piperazine group is associated with causing severe skin irritation, burns, and serious eye damage.[3] It can also act as a sensitizer, potentially causing allergic reactions.[4][5]
Based on this analysis, this compound must be treated as a hazardous substance with potential for skin and eye damage, systemic toxicity, and possible long-term health effects.[2][6] All waste generated must be managed as regulated hazardous chemical waste.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. All personnel handling the compound or its waste must be trained on the proper use and removal of the following equipment.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile or neoprene gloves. | Prevents direct skin contact. Double-gloving provides an additional barrier against potential tears or micropores. Butyl or Viton gloves are also highly recommended for aniline compounds.[2] |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against accidental splashes, which could cause severe eye damage.[6][7] |
| Body Protection | A fully-buttoned, impermeable disposable gown or lab coat with closed cuffs. | Protects clothing and skin from contamination.[2][8] |
| Respiratory | A fit-tested N95 respirator or higher, used within a chemical fume hood. | Minimizes the risk of inhaling aerosolized particles, especially when handling the solid compound.[1][8] |
Step-by-Step Waste Management & Disposal Protocol
This protocol covers the lifecycle of chemical waste from the point of generation to its final, secure disposal.
Step 1: Waste Segregation and Collection
Proper segregation at the source is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Treat All Materials as Hazardous: Any item that comes into contact with this compound is considered hazardous waste.[8] This includes:
-
Unused or expired compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, absorbent pads).
-
Used PPE (gloves, gowns).
-
Contaminated labware (e.g., vials, flasks).
-
-
Solid Waste: Collect all non-sharp solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty polyethylene bag.[2][8]
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and compatible waste container.[2] Do not mix with other waste streams unless compatibility has been verified.
-
Sharps Waste: Needles, scalpels, or other contaminated sharps must be placed in a designated, puncture-proof sharps container.
Step 2: Labeling and Temporary Storage
Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel.
-
Labeling: All waste containers must be securely sealed and clearly labeled. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound Waste".
-
Associated hazard pictograms (e.g., Toxic, Corrosive).
-
The date of accumulation.[8]
-
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[2][9] This area should have secondary containment to manage potential leaks and must be segregated from incompatible materials such as strong oxidizing agents and acids.[2][9]
Step 3: Spill Management
Immediate and correct response to a spill is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.[7][10]
-
Don PPE: Before addressing the spill, don the full PPE ensemble as described in Section 2.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1][6] Do not use combustible materials.
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[7][10]
-
Decontaminate: Clean the spill area thoroughly following the decontamination procedures in Section 5.
Step 4: Final Disposal Pathways
Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[2][10]
-
Primary Method - Licensed Incineration: The recommended and most definitive disposal method is through a licensed chemical destruction facility.[10] This typically involves controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[10]
-
Engage a Professional Service: All waste must be collected and transported by a licensed hazardous waste disposal company. Maintain all records and manifests as required by local, state, and federal regulations.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste containing this compound.
Caption: Waste Management Workflow for this compound.
Decontamination Procedures
Thorough decontamination of all non-disposable equipment and surfaces is a critical final step.
-
Initial Wipe-Down: Carefully wipe down all surfaces and non-disposable equipment (e.g., glassware, stir bars) with a solvent such as ethanol or isopropanol to dissolve any residual compound.[6]
-
Wash: Follow the solvent wipe with a thorough wash using soap and plenty of water.[10]
-
Dispose of Cleaning Materials: All wipes, pads, and other materials used for decontamination must be disposed of as solid hazardous waste.[8]
-
Personal Hygiene: After removing PPE, thoroughly wash hands and any exposed skin with soap and water.[11]
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Washington State University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline
This document provides essential, field-tested guidance for the safe handling of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline (CAS No. 914349-63-6). As a complex molecule incorporating aromatic amine and piperazine moieties, its handling demands a rigorous and proactive approach to safety. This guide moves beyond mere compliance, embedding principles of causality and self-validating protocols to ensure the highest level of protection for all laboratory personnel.
Hazard Analysis: Understanding the Inherent Risks
Before any handling protocol is established, a thorough understanding of the compound's risk profile is critical. While specific toxicological data for this exact molecule is limited, its structural components provide a strong basis for hazard assessment. The presence of an aniline fragment suggests potential for toxicity if absorbed, while piperazine derivatives can be irritants or sensitizers.
Safety Data Sheets for this compound and structurally related chemicals indicate the following primary hazards:
-
Skin Contact: Potential for irritation or chemical burns. Harmful if absorbed through the skin[1][2].
-
Eye Contact: Risk of serious eye irritation or damage[1][2][3][4].
-
Inhalation: Avoid formation of dust and aerosols, as inhalation may be harmful[1][3].
Hazard Identification Summary
| Hazard Type | Assessed Risk | Rationale & Key Precautions |
| Health | 3 | Short exposure could cause serious temporary or residual injury. Avoid all contact. Based on data for structurally similar compounds[5]. |
| Flammability | 0-1 | Not expected to be flammable. Flash point is high (258.4°C)[3]. However, combustible as a solid powder. |
| Reactivity | 0 | Generally stable under normal laboratory conditions. Avoid strong oxidizing agents[4][6]. |
| Special | - | No special hazards noted. |
Note: The NFPA 704 ratings are estimated based on available data for the compound and its structural analogs. The National Fire Protection Association (NFPA) 704 diamond provides a quick reference for emergency responders[7][8].
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends on the implementation of higher-level controls that engineer-out hazards first. Before relying on PPE, every effort must be made to mitigate risks through engineering and administrative controls.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Mandatory PPE Protocol for Laboratory Operations
The selection of PPE must be deliberately matched to the specific task and associated risk. The following table outlines the minimum required PPE for handling this compound.
| Operation | Risk Level | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Handling Solid | High (Dust/Aerosol) | Chemical Fume Hood or Ventilated Balance Enclosure | Tightly-fitting Safety Goggles | Double-glove (Nitrile) | Full-buttoned Lab Coat |
| Preparing Solutions | Medium (Splash) | Chemical Fume Hood | Safety Goggles & Face Shield | Chemical-resistant Gloves (Nitrile or Neoprene) | Lab Coat & Chemical Apron |
| Running Reactions | Medium-High | Chemical Fume Hood | Safety Goggles & Face Shield | Chemical-resistant Gloves | Lab Coat & Chemical Apron |
| Post-Reaction Workup | Medium (Splash) | Chemical Fume Hood | Safety Goggles | Chemical-resistant Gloves | Lab Coat |
| Waste Disposal | High (Splash/Contact) | Well-ventilated Area | Safety Goggles & Face Shield | Heavy-duty Chemical-resistant Gloves | Lab Coat & Chemical Apron |
Respiratory Protection
The primary engineering control is a certified chemical fume hood to prevent inhalation of dust or aerosols[1][3]. If a procedure must be performed outside of a fume hood where aerosolization is possible, a risk assessment must be conducted to determine the appropriate respirator, which may require professional fit-testing and medical evaluation[9][10].
Eye and Face Protection
Standard safety glasses are insufficient.
-
Minimum Requirement: Tightly-fitting, indirectly vented chemical splash goggles conforming to ANSI Z87.1 standards are mandatory[1][3][9].
-
Splash Hazard: When handling solutions, particularly during transfers, extractions, or quenching, a full-face shield must be worn over safety goggles to protect the entire face[9][11].
Hand Protection
No single glove material protects against all chemicals. For this compound, a layered approach is recommended.
-
General Use: Nitrile gloves provide good protection against a wide range of chemicals for incidental contact[10].
-
Double Gloving: When handling the solid compound or concentrated solutions, wearing two pairs of nitrile gloves is a proven technique. The outer glove is removed immediately after the task, minimizing the risk of contaminating the inner glove and subsequent surfaces.
-
Inspection: Always inspect gloves for tears or pinholes before use. Wash and dry hands thoroughly after glove removal[3].
Body Protection
-
Lab Coat: A clean, full-buttoned laboratory coat is the minimum requirement to protect skin and personal clothing[9][10].
-
Chemical Apron: When handling larger quantities (>100 mL) of solutions or during tasks with a significant splash risk, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat[10][12].
-
Personal Clothing: Long pants and closed-toe, closed-heel shoes that cover the entire foot are required at all times in the laboratory[9].
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as critical as its selection to prevent exposure and cross-contamination.
Donning (Putting On) PPE Workflow
Caption: The correct sequence for donning PPE to ensure full protection.
Doffing (Removing) PPE Workflow
This process is designed to contain contaminants. Assume the front of all PPE is contaminated.
Caption: The critical doffing sequence to prevent self-contamination.
Decontamination and Disposal Protocols
Safe disposal is an extension of the handling process.
-
Chemical Waste: All waste containing this compound, including rinsates and excess material, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not discharge to sewer systems[3]. Disposal must be handled by a licensed chemical destruction facility, often via controlled incineration[3].
-
Contaminated PPE: All disposable PPE, including gloves, aprons, and any contaminated lab coats, must be disposed of as solid hazardous waste[3][4][6]. Do not place this material in regular trash.
-
Spill Cleanup: In case of a spill, evacuate personnel to a safe area. Use appropriate spill kits containing absorbent materials. Collect all cleanup materials in a sealed container for hazardous waste disposal[3][13]. Avoid generating dust.
Emergency First Aid Procedures
Immediate and correct first aid is vital in the event of an exposure.
| Exposure Route | Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[1][3][13]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[1][3][13]. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention[1][3][13]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[1][3][13]. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
